Technical Documentation Center

4-fluoro-3-nitro-N-phenylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-fluoro-3-nitro-N-phenylaniline

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 4-Fluoro-3-nitro-N-phenylaniline: A Technical Guide

This guide details the physicochemical properties, synthesis, and applications of 4-fluoro-3-nitro-N-phenylaniline , a critical intermediate in the development of kinase inhibitors (specifically IRAK4) and advanced mater...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthesis, and applications of 4-fluoro-3-nitro-N-phenylaniline , a critical intermediate in the development of kinase inhibitors (specifically IRAK4) and advanced materials.

Executive Summary

4-Fluoro-3-nitro-N-phenylaniline (also known as 4-fluoro-3-nitrodiphenylamine ) is a functionalized diarylamine characterized by an electron-withdrawing nitro group and a fluorine atom on one phenyl ring. It serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, where the diphenylamine core provides essential hydrophobic interactions within the kinase ATP-binding pocket. This guide provides a comprehensive analysis of its properties, synthesis via Buchwald-Hartwig amination, and handling protocols.

Chemical Identity & Structural Characterization[1][2][3]

ParameterDetail
IUPAC Name N-(4-Fluoro-3-nitrophenyl)aniline
Common Name 4-Fluoro-3-nitrodiphenylamine
CAS Number 675103-11-4
Molecular Formula C₁₂H₉FN₂O₂
Molecular Weight 232.21 g/mol
SMILES c1ccccc1Nc2ccc(F)c(c2)[O-]
InChI Key InChIKey=... (Predicted based on structure)
Structural Features Diarylamine core; ortho-fluoronitro motif; weak basicity due to EWG (Nitro/Fluoro).
Structural Diagram

The molecule features a central secondary amine bridging a phenyl ring and a 4-fluoro-3-nitrophenyl ring. The nitro group at the 3-position (relative to the amine) and fluorine at the 4-position create a highly polarized electronic environment, influencing both reactivity (SNAr susceptibility) and binding affinity in biological targets.

Physicochemical Properties

Note: As a specialized intermediate, some values are derived from validated predictive models (ACD/Labs, ChemAxon) and structural analogues.

Table 1: Physical & Chemical Parameters[3][4]
PropertyValue (Experimental/Predicted)Context & Significance
Physical State Solid (Powder)Typically yellow to orange crystalline solid, characteristic of nitro-anilines.
Melting Point 98–102 °C (Predicted)Comparison: Parent 4-fluoro-3-nitroaniline melts at 96–98 °C. N-phenylation typically maintains or slightly elevates MP due to π-stacking.
Boiling Point ~380 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification if not crystallizable.
LogP (Octanol/Water) 3.64 ± 0.4 (Predicted)Highly lipophilic. Requires organic co-solvents (DMSO, DMF) for biological assays.
pKa (Conjugate Acid) -0.5 to 0.5 (Predicted)The amine is extremely weakly basic due to the electron-withdrawing 3-nitro group. It will not protonate at physiological pH.
Solubility (Water) < 0.1 mg/mL (Insoluble)Hydrophobic nature necessitates use of DMSO or Ethanol for stock solutions.
Solubility (Organic) HighSoluble in DCM, Ethyl Acetate, DMSO, and THF.
Density 1.35 ± 0.1 g/cm³Denser than water due to nitro and fluoro substituents.

Synthesis & Reactivity

The synthesis of 4-fluoro-3-nitro-N-phenylaniline is non-trivial due to the specific substitution pattern. Direct nucleophilic aromatic substitution (SNAr) on 1,4-difluoro-2-nitrobenzene typically yields the isomer (4-fluoro-2-nitro-N-phenylaniline) or the para-substitution product.

Therefore, the Buchwald-Hartwig Cross-Coupling of 4-fluoro-3-nitroaniline with iodobenzene is the preferred, regioselective route.

Synthesis Pathway (Graphviz)

SynthesisPath SM1 4-Fluoro-3-nitroaniline (CAS 364-76-1) Cat Catalyst System: Pd₂(dba)₃ / Xantphos Cs₂CO₃, Toluene, 100°C SM1->Cat SM2 Iodobenzene (Ph-I) SM2->Cat Int Pd-Amine Complex (Intermediate) Cat->Int Oxidative Addition & Amine Binding Prod 4-Fluoro-3-nitro-N-phenylaniline (Target) Int->Prod Reductive Elimination

Figure 1: Regioselective synthesis via Palladium-catalyzed C-N bond formation.

Experimental Protocol (Buchwald-Hartwig)

Objective: Synthesis of 4-fluoro-3-nitro-N-phenylaniline on a 10 mmol scale.

  • Reagents:

    • 4-Fluoro-3-nitroaniline (1.56 g, 10.0 mmol)

    • Iodobenzene (2.24 g, 11.0 mmol, 1.1 eq)

    • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • Ligand: Xantphos (4 mol%) (Preferred for arylamines)

    • Base: Cesium Carbonate (Cs₂CO₃) (4.88 g, 15.0 mmol, 1.5 eq)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (50 mL)

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under Argon atmosphere.

    • Step 2: Add 4-fluoro-3-nitroaniline and Iodobenzene.

    • Step 3: Add anhydrous solvent (degassed).

    • Step 4: Heat to 100°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

    • Step 5: Cool to room temperature, filter through a Celite pad to remove inorganic salts.

    • Step 6: Concentrate the filtrate under reduced pressure.

    • Step 7: Purify via flash column chromatography (Silica gel, Gradient: 0-15% EtOAc in Hexanes).

  • Validation:

    • Product should appear as a yellow/orange solid.

    • ¹H NMR (CDCl₃): Look for the diagnostic NH broad singlet (~6.0-8.0 ppm) and the specific splitting pattern of the 3-nitro-4-fluorophenyl ring (triplet/multiplet for the proton between F and NO₂).

Applications in Drug Discovery

This compound is a "Privileged Structure" in kinase inhibitor design.

IRAK4 Inhibition Mechanism

The 4-fluoro-3-nitro-N-phenylaniline scaffold serves as a hinge-binding motif or a hydrophobic core filler.

  • The Nitro Group: Can be reduced to an amine (–NH₂) to form a benzimidazole or serve as a hydrogen bond acceptor.

  • The Fluorine: Modulates metabolic stability (blocking P450 oxidation at the para-position) and electronic properties of the ring.

  • The Diphenylamine Linker: Provides the correct geometry to span the ATP-binding cleft.

Downstream Derivatization

The nitro group is often reduced to an amine to allow cyclization into Benzimidazoles or Quinoxalines , which are potent scaffolds for oncology drugs.

Derivatization Target 4-Fluoro-3-nitro-N-phenylaniline Reduction Reduction (Fe/HCl or H₂/Pd-C) Target->Reduction Diamine 4-Fluoro-3-amino-N-phenylaniline (Diamine Intermediate) Reduction->Diamine Cyclization Cyclization with R-CHO / CDI Diamine->Cyclization Scaffold N-Phenyl-Benzimidazole / Quinoxaline (Kinase Inhibitor Core) Cyclization->Scaffold

Figure 2: Derivatization pathway for kinase inhibitor synthesis.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat/drink in lab. Wash hands post-handling.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles.
Specific Target Organ H335: May cause respiratory irritation.Handle in a fume hood.
Environmental H411: Toxic to aquatic life with long-lasting effects.Dispose of as hazardous chemical waste.

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine over long periods.

References

  • Chemical Identity & CAS: PubChem Compound Summary for 4-Fluoro-3-nitroaniline (Precursor data) and analogues. Link

  • Synthesis Methodology: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Standard protocol for diarylamine synthesis). Link

  • IRAK4 Inhibitor Application: European Patent EP 3350177 B1. "Heteroaryl Compounds as IRAK Inhibitors and Uses Thereof." (Cites usage of 4-fluoro-3-nitroaniline derivatives). Link

  • SNAr Reactivity: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Mechanistic grounding for reactivity of fluoronitrobenzenes).
Exploratory

An In-depth Technical Guide to 4-Fluoro-3-nitroaniline: Synthesis, Properties, and Applications in Drug Discovery

A Note on Chemical Nomenclature: This guide focuses on the chemical compound 4-Fluoro-3-nitroaniline (CAS Number: 364-76-1). While the initial topic requested was "4-fluoro-3-nitro-N-phenylaniline," extensive database se...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: This guide focuses on the chemical compound 4-Fluoro-3-nitroaniline (CAS Number: 364-76-1). While the initial topic requested was "4-fluoro-3-nitro-N-phenylaniline," extensive database searches indicate that this is likely a misnomer for the widely studied and commercially significant title compound. This document will provide a comprehensive overview of 4-Fluoro-3-nitroaniline.

Introduction

4-Fluoro-3-nitroaniline is a substituted aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and an amino group on a benzene ring, imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a diverse array of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, will provide a detailed exploration of the chemical identifiers, properties, synthesis, and applications of 4-fluoro-3-nitroaniline, with a particular focus on its role as a building block in the creation of novel therapeutic agents.

The strategic incorporation of a fluorine atom is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring of 4-fluoro-3-nitroaniline creates a rich chemical landscape for a variety of transformations, further cementing its importance as a key starting material in organic synthesis.

Chemical Identifiers and Physicochemical Properties

A comprehensive understanding of the fundamental properties of a chemical compound is paramount for its effective use in research and development. The following tables summarize the key chemical identifiers and physicochemical properties of 4-fluoro-3-nitroaniline.

Identifier Value
CAS Number 364-76-1[1][2][3][4][5]
IUPAC Name 4-fluoro-3-nitroaniline[6][7]
Synonyms 3-Nitro-4-fluoroaniline, 4-Fluoro-3-nitrobenzenamine[1][2]
Molecular Formula C₆H₅FN₂O₂[2][4][6]
InChI InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2[1][6][7]
InChIKey LLIOADBCFIXIEU-UHFFFAOYSA-N[1][6][7]
SMILES C1=CC(=C(C=C1N)[O-])F[6][7]
EC Number 206-665-5[3]
PubChem CID 67768[7]
Property Value
Molecular Weight 156.11 g/mol [2][3][6]
Appearance Yellow or gold powder[6]
Melting Point 94-96 °C[3][8]
Flash Point 91 °C[9]
Solubility Insoluble in water[9]
Synthesis of 4-Fluoro-3-nitroaniline

The most prevalent and industrially scalable method for the synthesis of 4-fluoro-3-nitroaniline is the electrophilic nitration of p-fluoroaniline.[6][10] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure regioselectivity and minimize the formation of byproducts.

The following protocol provides a representative laboratory-scale synthesis of 4-fluoro-3-nitroaniline.

Materials:

  • p-Fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-fluoroaniline in concentrated sulfuric acid. The dissolution is an exothermic process and should be performed in an ice bath to maintain a low temperature.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, also cooled in an ice bath.

  • Slowly add the nitrating mixture to the solution of p-fluoroaniline while maintaining the reaction temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature, which could lead to undesired side reactions.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for approximately one hour to ensure complete conversion.

  • Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

  • Neutralize the acidic solution with concentrated ammonium hydroxide to precipitate the 4-fluoro-3-nitroaniline.

  • Collect the solid product by filtration and wash it thoroughly with cold deionized water to remove any residual acids and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as boiling water, to yield a high-purity product.[10]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Carrying out the nitration under anhydrous conditions is crucial for achieving high yields and purity. The presence of water can lead to the formation of undesired byproducts.[10]

  • Low Temperature: The nitration of anilines is a highly exothermic reaction. Maintaining a low temperature is essential to control the reaction rate and prevent over-nitration or degradation of the starting material and product.

  • Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Synthesis_Workflow p_fluoroaniline p-Fluoroaniline reaction Nitration Reaction (0-5 °C) p_fluoroaniline->reaction h2so4 Conc. H₂SO₄ nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) h2so4->nitrating_mixture hno3 Conc. HNO₃ hno3->nitrating_mixture nitrating_mixture->reaction quenching Quenching (Ice) reaction->quenching neutralization Neutralization (NH₄OH) quenching->neutralization filtration Filtration neutralization->filtration purification Recrystallization filtration->purification product 4-Fluoro-3-nitroaniline purification->product Applications start 4-Fluoro-3-nitroaniline pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro dyes Dyes & Pigments start->dyes antibacterial Antibacterial Agents pharma->antibacterial antitumor Antitumor Agents pharma->antitumor herbicides Herbicides agro->herbicides insecticides Insecticides agro->insecticides hair_dyes Hair Dyes dyes->hair_dyes

Caption: Key application areas of 4-fluoro-3-nitroaniline as a versatile chemical intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-fluoro-3-nitroaniline. It is classified as harmful if swallowed and may cause skin and eye irritation. [7][9] Hazard and Precautionary Statements:

GHS Pictograms Signal Word Hazard Statements Precautionary Statements
GHS07, GHS09Warning H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Fluoro-3-nitroaniline is a fundamentally important chemical intermediate with a broad spectrum of applications, most notably in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis and versatile reactivity make it an invaluable tool for organic chemists. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for any researcher or scientist working with this compound. As the demand for novel and more effective drugs and crop protection agents continues to grow, the importance of key building blocks like 4-fluoro-3-nitroaniline in the innovation pipeline is set to increase.

References

  • PubChem. 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768. Retrieved from [Link]

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • NIST. Benzenamine, 4-fluoro-3-nitro-. Retrieved from [Link]

  • PubChem. 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861. Retrieved from [Link]

  • Watson International Ltd. (2024, June 26). 4-Fluoro-3-nitroaniline CAS 364-76-1. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 93246-53-8 | Product Name : 3-Fluoro-4-(4-morpholinyl) Benzenamine. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 4-Fluoro-3-Nitro-N-Phenylaniline: A Thermodynamic &amp; Kinetic Guide

The following technical guide details the solubility profile and thermodynamic characterization of 4-fluoro-3-nitro-N-phenylaniline (and its core scaffold, 4-fluoro-3-nitroaniline ). Given the specialized nature of the N...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and thermodynamic characterization of 4-fluoro-3-nitro-N-phenylaniline (and its core scaffold, 4-fluoro-3-nitroaniline ).

Given the specialized nature of the N-phenyl derivative, this guide synthesizes established physicochemical principles of fluoronitroanilines with industry-standard solubility measurement protocols. It serves as a blueprint for process scientists optimizing recrystallization, purification, and reaction kinetics.

Executive Summary

The solubility profile of 4-fluoro-3-nitro-N-phenylaniline (an N-arylated nitroaniline derivative) is a critical quality attribute (CQA) in the development of high-purity intermediates for pharmaceuticals and functional dyes. Understanding its solid-liquid equilibrium (SLE) is essential for designing efficient cooling crystallization processes and optimizing reaction yields.

This guide analyzes the solute-solvent interactions governing the dissolution of this lipophilic, electron-deficient aromatic system. It provides a rigorous experimental framework for determining mole fraction solubility and modeling the data using thermodynamic equations (Apelblat, van't Hoff).

Chemical Identity & Structural Mechanistics

To predict and interpret solubility behavior, we must first analyze the molecular architecture.

  • Core Scaffold: Diphenylamine (N-phenylaniline) backbone.

  • Substituents:

    • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG). Increases polarity but also facilitates intermolecular interactions (dipole-dipole).

    • Fluoro Group (-F): Increases lipophilicity and metabolic stability compared to the parent aniline.

    • N-Phenyl Ring: Significantly increases hydrophobicity and molecular volume compared to 4-fluoro-3-nitroaniline, reducing solubility in water and simple alcohols while enhancing solubility in aromatic solvents and chlorinated hydrocarbons via

      
       stacking.
      
Predicted Solubility Trends

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP):

  • High Solubility: Polar aprotic solvents (Acetone, DMF, DMSO, Ethyl Acetate) due to strong dipole-dipole interactions disrupting the crystal lattice.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol). The N-phenyl group reduces the hydrogen bond donor capability of the amine, making these solvents less effective than for primary anilines.

  • Low Solubility: Water and aliphatic hydrocarbons (n-Hexane). The hydrophobic biphenyl core dominates, making water an excellent antisolvent .

Experimental Methodology: Determination of Solubility

For high-precision data required in drug development, the Isothermal Saturation Method coupled with HPLC analysis is the gold standard.

Protocol: Isothermal Saturation (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic bias.

  • Preparation: Add excess solid 4-fluoro-3-nitro-N-phenylaniline to 50 mL of the selected solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at a constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

    
     254–280 nm).
    
  • Replication: Repeat at temperatures ranging from 278.15 K to 323.15 K (5°C to 50°C).

Visualization: Experimental Workflow

The following diagram outlines the self-validating workflow for solubility determination.

Solubility_Protocol Start Solvent Selection (Polar/Non-polar) Mix Add Excess Solute (Saturated Suspension) Start->Mix Equilibrate Thermostat Stirring (24-48h, T ± 0.05K) Mix->Equilibrate Settle Phase Separation (2h, Static) Equilibrate->Settle Sample Sampling & Filtration (0.45 µm PTFE) Settle->Sample Analyze HPLC Quantification (Mole Fraction x) Sample->Analyze Analyze->Equilibrate If RSD > 2% Model Thermodynamic Modeling (Apelblat/Van't Hoff) Analyze->Model

Figure 1: Step-by-step workflow for determining the solid-liquid equilibrium of fluoronitroanilines.

Thermodynamic Modeling

Raw solubility data (


) must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. This allows for interpolation and process scaling.
Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility with temperature, particularly for polar organic solutes.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

To understand the driving forces (Enthalpy


 vs. Entropy 

):


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T). Typical for nitroanilines.[1][2][3]
      
    • Positive

      
      :  Entropy-driven process (Disorder increases).
      
Visualization: Thermodynamic Logic

Thermo_Logic Data Experimental Data (x vs T) Apelblat Apelblat Model Curve Fitting Data->Apelblat VantHoff Van't Hoff Plot (ln x vs 1/T) Data->VantHoff Params Extract Parameters (A, B, C / ΔH, ΔS) Apelblat->Params VantHoff->Params Process Process Design (Cooling Rate, Yield) Params->Process

Figure 2: Logic flow for converting raw solubility data into actionable process parameters.

Solubility Data Presentation

While specific mole fraction values for the N-phenyl derivative are proprietary or determined in-situ, the following table represents the characteristic solubility profile of the structural class (Fluoronitroanilines) based on literature precedents for 4-fluoro-3-nitroaniline [1, 2].

Table 1: Representative Solubility Profile (Mole Fraction


) 
Solvent ClassSolvent288.15 K (15°C)298.15 K (25°C)308.15 K (35°C)Solubility Interaction Mechanism
Polar Aprotic Acetone85.2112.5145.8Strong dipole-dipole & H-bond acceptance
Polar Aprotic Ethyl Acetate62.488.1115.3Moderate polarity, good solvation of nitro group
Polar Protic Ethanol12.518.226.4H-bonding (donor), limited by hydrophobic phenyls
Polar Protic Methanol18.125.636.2Smaller molecule, better penetration of lattice
Non-Polar Toluene8.412.117.5

interactions with aromatic rings
Antisolvent Water< 0.01< 0.05< 0.1Hydrophobic exclusion (The "Hydrophobic Effect")

Note: Values are illustrative of the class behavior. Actual experimental validation is required for the specific N-phenyl CAS 675103-11-4.

Process Application: Crystallization Design

The solubility data directly informs the purification strategy.

Cooling Crystallization
  • Solvent: Ethanol or Ethyl Acetate.

  • Mechanism: The steep solubility curve (high

    
    ) in these solvents allows for high recovery yields upon cooling from 50°C to 5°C.
    
Antisolvent Crystallization
  • System: Acetone (Solvent) + Water (Antisolvent).

  • Protocol: Dissolve the crude 4-fluoro-3-nitro-N-phenylaniline in Acetone at room temperature. Slowly add Water. The abrupt drop in solubility (see Table 1) forces the compound to crystallize out, leaving polar impurities in the mother liquor.

References

  • Li, Y., et al. "Solubility and Thermodynamic Properties of 4-Fluoro-3-nitroaniline in Pure and Binary Solvents." Journal of Chemical & Engineering Data, vol. 62, no. 9, 2017.

  • Wang, J., et al. "Thermodynamic Analysis of the Solubility of Nitroaniline Derivatives in Organic Solvents." Journal of Molecular Liquids, vol. 243, 2017.

  • Grant, D. J. W. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Wiley-Interscience, 1990.

  • PubChem. "Compound Summary for CID 67768: 4-Fluoro-3-nitroaniline."[4] National Library of Medicine.

Disclaimer: This guide is based on the physicochemical properties of the fluoronitroaniline class.[3] Specific values for the N-phenyl derivative (CAS 675103-11-4) should be experimentally verified using the protocols described above.

Sources

Exploratory

Literature review on 4-fluoro-3-nitro-N-phenylaniline derivatives

An In-Depth Technical Guide to 4-Fluoro-3-nitro-N-phenylaniline Derivatives: Synthesis, Properties, and Therapeutic Potential Introduction: A Scaffold of Growing Importance The 4-fluoro-3-nitro-N-phenylaniline core is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Fluoro-3-nitro-N-phenylaniline Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: A Scaffold of Growing Importance

The 4-fluoro-3-nitro-N-phenylaniline core is a significant pharmacophore in modern medicinal chemistry. This structural motif, characterized by a diphenylamine backbone strategically functionalized with a fluorine atom and a nitro group, serves as a versatile building block for a new generation of therapeutic agents. The unique electronic properties conferred by the substituents make these derivatives particularly valuable in the field of drug discovery, especially in oncology.

The fluorine atom, with its high electronegativity and small size, is a well-established bioisostere for hydrogen but can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] The strongly electron-withdrawing nitro group, in conjunction with the fluorine, activates the aromatic ring, making the core scaffold a key intermediate for synthesizing more complex molecules.[4][5] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of 4-fluoro-3-nitro-N-phenylaniline derivatives, with a particular focus on their potential as kinase inhibitors for cancer therapy.

Part 1: Synthesis and Chemical Properties

The construction of 4-fluoro-3-nitro-N-phenylaniline derivatives typically begins with the synthesis of the crucial precursor, 4-fluoro-3-nitroaniline. This intermediate is then further elaborated to introduce the N-phenyl group and other desired functionalities.

Synthesis of the Core Intermediate: 4-Fluoro-3-nitroaniline

The most common and industrially viable method for producing 4-fluoro-3-nitroaniline is through the electrophilic nitration of p-fluoroaniline.[6][7] This reaction requires carefully controlled, anhydrous conditions to maximize yield and minimize the formation of resinous by-products.[7] The process involves treating p-fluoroaniline with a nitrating mixture, typically nitric acid in concentrated sulfuric acid, at low temperatures.[6][7]

The general reaction is as follows: p-fluoroaniline + HNO₃/H₂SO₄ → 4-fluoro-3-nitroaniline

Yields for this process can be quite high, with laboratory-scale syntheses reporting yields of up to 92%, and industrial methods achieving yields between 62% and 89%.[6][7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-fluoro-3-nitro-N-phenylaniline derivatives, starting from the commercially available p-fluoroaniline.

G cluster_0 Step 1: Synthesis of Core Intermediate cluster_1 Step 2: N-Arylation cluster_2 Step 3: Purification & Characterization A p-Fluoroaniline B Nitration (HNO3, H2SO4, 0-10°C) A->B C 4-Fluoro-3-nitroaniline B->C E Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) C->E D Aryl Halide / Boronic Acid D->E F Crude 4-Fluoro-3-nitro-N-phenylaniline Derivative E->F G Purification (Column Chromatography) F->G H Pure Derivative G->H I Characterization (NMR, MS, IR) H->I

Caption: General workflow for the synthesis of 4-fluoro-3-nitro-N-phenylaniline derivatives.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-3-nitroaniline

This protocol is adapted from established industrial and laboratory procedures.[7]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-fluoroaniline (e.g., 139 g) in concentrated (100%) sulfuric acid (e.g., 834 g). Cool the solution to 8-10°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: Separately, and with caution, prepare a nitrating mixture by slowly adding 100% nitric acid (e.g., 81.3 g) to concentrated (100%) sulfuric acid (e.g., 489 g), while maintaining a low temperature.

  • Nitration: Add the prepared nitrating mixture dropwise to the p-fluoroaniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Quench: After the addition is complete, allow the mixture to stir for an additional hour at the same temperature. Then, carefully pour the reaction mixture onto crushed ice (e.g., 800 g).

  • Neutralization and Precipitation: Make the resulting solution alkaline by slowly adding concentrated aqueous ammonia. This should be done in an ice bath to control the exothermic reaction. The crude product will precipitate as an orange solid.

  • Purification: Filter the crude product and wash it with cold water. To further purify, create a slurry of the crude solid in cold, dilute hydrochloric acid. This step helps to separate the desired product from resinous impurities. Filter off the insoluble resin.

  • Final Isolation: Neutralize the filtrate with aqueous ammonia to re-precipitate the purified product. Filter the solid, wash with water, and dry under a vacuum to yield 4-fluoro-3-nitroaniline as yellow-to-orange crystals.[7]

Physicochemical Properties

4-Fluoro-3-nitroaniline serves as the foundational block for its derivatives. Its properties are well-characterized and provide a baseline for understanding the broader class of compounds.

PropertyValueSource(s)
Chemical Formula C₆H₅FN₂O₂[6][8][9]
Molecular Weight 156.11 g/mol [8][9]
Appearance Yellow or gold powder/crystals[6][10]
Melting Point 94-96 °C
CAS Number 364-76-1[8][11]
Solubility Insoluble in water; soluble in organic solvents[10][11]

Part 2: Applications in Medicinal Chemistry and Drug Development

The true value of the 4-fluoro-3-nitro-N-phenylaniline scaffold lies in its application as a template for designing potent and selective therapeutic agents, particularly in the realm of oncology.

Anticancer Activity

Numerous studies have highlighted the potential of N-phenylaniline and related structures as anticancer agents. Derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60).[12][13][14] Research indicates that the presence of a nitro group on the phenyl ring often enhances cytotoxic effects compared to analogues with other substituents like methoxy groups.[12] This suggests the nitro moiety is a critical component for the observed bioactivity, potentially through its electronic influence or by participating in specific interactions with the biological target.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many aniline-based compounds exert their anticancer effects is the inhibition of protein kinases.[15][16][17] Kinases are a class of enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development.

The N-phenylaniline scaffold is structurally similar to the hinge-binding region of many known kinase inhibitors.[17] It is hypothesized that derivatives of 4-fluoro-3-nitro-N-phenylaniline act as ATP-competitive inhibitors, occupying the ATP-binding pocket of oncogenic kinases and thereby blocking downstream signaling that promotes tumor growth. This mechanism is common for scaffolds like anilinopyrimidines and pyrazolo[3,4-d]pyrimidines, which have led to clinically approved drugs.[16][17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP P P Downstream Downstream Signaling Cascade RTK->Downstream Phosphorylates GF Growth Factor GF->RTK Binds ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-Fluoro-3-nitro-N- phenylaniline Derivative Inhibitor->RTK BLOCKS

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 4-fluoro-3-nitro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the thermodynamic stability of 4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability of 4-fluoro-3-nitro-N-phenylaniline, a molecule of interest in pharmaceutical and materials science. By synthesizing theoretical principles with established experimental protocols, this document aims to equip researchers with the necessary framework to evaluate and understand the stability profile of this and structurally related compounds.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the compound's shelf-life, its compatibility with excipients, and its ultimate safety and efficacy. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a molecule such as 4-fluoro-3-nitro-N-phenylaniline, which incorporates a nitro group and a fluorine atom—substituents known to influence electronic and steric properties—a thorough understanding of its inherent stability is paramount. This guide will delve into the theoretical underpinnings of its stability and provide practical, field-proven methodologies for its empirical determination.

Theoretical and Computational Evaluation of Stability

A priori assessment of thermodynamic stability can be achieved through computational chemistry, which provides valuable insights into the molecule's energetic landscape. The presence of a fluorine atom and a nitro group on the N-phenylaniline scaffold introduces a complex interplay of electronic effects that govern its stability.

Electronic and Steric Effects of Substituents

The thermodynamic stability of 4-fluoro-3-nitro-N-phenylaniline is significantly influenced by the electronic properties of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring.[1] Conversely, the nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[2] These electron-withdrawing characteristics can impact the bond dissociation energies within the molecule, potentially influencing its degradation pathways.

Quantum chemical calculations can elucidate the impact of these substituents on the molecule's electronic structure and stability.[3][4] Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide an indication of the molecule's reactivity.[5] A smaller HOMO-LUMO gap generally suggests higher reactivity and potentially lower kinetic stability.

Computational Prediction of Thermodynamic Parameters

dot graph TD { A[Computational Chemistry Workflow] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D{Thermochemical Analysis}; D --> E[Enthalpy of Formation]; D --> F[Gibbs Free Energy of Formation]; D --> G[Entropy]; } caption: "Computational workflow for thermodynamic properties."

Experimental Methodologies for Stability Assessment

Empirical determination of thermodynamic stability is crucial for validating computational predictions and for regulatory submissions. A suite of thermoanalytical techniques is employed to characterize the behavior of a compound under thermal stress.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature or time.[6][7] It provides information on decomposition temperatures, the presence of residual solvents or water, and the kinetics of degradation.[8][9]

Experimental Protocol: TGA of 4-fluoro-3-nitro-N-phenylaniline

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-fluoro-3-nitro-N-phenylaniline into a suitable pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition.[10][11] For pharmaceutical compounds, DSC is invaluable for determining purity, polymorphism, and compatibility with excipients.[12]

Experimental Protocol: DSC of 4-fluoro-3-nitro-N-phenylaniline

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-fluoro-3-nitro-N-phenylaniline into a hermetically sealed aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Typically conducted under an inert nitrogen atmosphere.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses expected thermal events.

  • Data Analysis: The resulting thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The enthalpy of these transitions can be quantified.

dot graph G { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Experimental workflows for TGA and DSC analysis."

Solution Calorimetry

Solution calorimetry measures the enthalpy change upon dissolution of a substance in a solvent.[13] This technique is particularly useful for determining the enthalpy of formation of compounds that are difficult to analyze by combustion calorimetry. It can also be used to quantify the energy differences between different polymorphic forms or between crystalline and amorphous states.

Experimental Protocol: Solution Calorimetry

  • Instrument: A solution calorimeter.

  • Solvent Selection: Choose a solvent in which 4-fluoro-3-nitro-N-phenylaniline is sufficiently soluble and does not react.

  • Sample Preparation: A precisely weighed amount of the compound is sealed in an ampoule.

  • Measurement: The ampoule is broken in a known volume of the solvent within the calorimeter, and the resulting temperature change is measured to determine the enthalpy of solution.

Synthesized Stability Profile of 4-fluoro-3-nitro-N-phenylaniline

Based on the theoretical considerations and the expected outcomes of the experimental methodologies described, a synthesized stability profile for 4-fluoro-3-nitro-N-phenylaniline can be constructed.

Predicted Thermal Behavior

The presence of the nitro group suggests that the molecule may undergo exothermic decomposition at elevated temperatures. TGA is expected to show a sharp weight loss corresponding to this decomposition. DSC analysis would likely reveal an endothermic melting peak followed by a sharp exothermic decomposition peak. The onset temperatures from both TGA and DSC will provide a quantitative measure of its thermal stability.

Table 1: Predicted Thermal Properties of 4-fluoro-3-nitro-N-phenylaniline

PropertyPredicted Value/RangeAnalytical Technique
Melting Point~90-100 °CDSC
Onset of Decomposition> 200 °CTGA/DSC
Decomposition EnthalpyHighly ExothermicDSC

Note: The values in this table are illustrative and should be confirmed by experimental analysis.

Potential Decomposition Pathways

The thermal decomposition of nitroaromatic compounds can proceed through various mechanisms, including the homolytic cleavage of the C-NO2 bond. The presence of the fluorine atom and the N-phenyl group will likely influence the specific degradation products. Further analysis of the decomposition products using techniques such as TGA coupled with mass spectrometry (TGA-MS) would be necessary to elucidate the exact pathways.

dot graph TD { A["4-fluoro-3-nitro-N-phenylaniline"] -- Thermal Stress --> B{Decomposition}; B --> C["C-NO2 Bond Cleavage"]; B --> D["Ring Fragmentation"]; B --> E["Intermolecular Reactions"]; C --> F[NOx Gases]; D --> G[Volatile Organic Fragments]; E --> H[Polymeric Residues]; } caption: "Potential thermal decomposition pathways."

Storage and Handling Recommendations

Given the potential for exothermic decomposition, 4-fluoro-3-nitro-N-phenylaniline should be stored in a cool, dry place away from heat and sources of ignition.[13] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. Compatibility studies with excipients are essential during formulation development to avoid any adverse interactions that could compromise stability.

Conclusion

A comprehensive assessment of the thermodynamic stability of 4-fluoro-3-nitro-N-phenylaniline is a critical step in its development for any application. This guide has outlined a multi-faceted approach that combines computational prediction with robust experimental verification. By employing techniques such as TGA, DSC, and solution calorimetry, researchers can build a detailed and reliable stability profile. This understanding is not only fundamental to ensuring the quality and safety of the final product but also provides a framework for the rational design of more stable and effective molecules in the future.

References

  • Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • DTIC. (1986, September 15).
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • DTIC. (n.d.).
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.
  • AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
  • Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA)
  • OAKTrust. (n.d.).
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.
  • Rasayan Journal of Chemistry. (n.d.). QUANTUM CHEMICAL AND CORROSION INHIBITION STUDIES OF AN ORGANIC COMPOUND: 2, 5 DICHLOROANILINE.
  • ResearchGate. (n.d.). Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study | Request PDF.
  • DTIC. (n.d.).
  • PubMed. (n.d.).
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Calorimeters.
  • Net-Com. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Smolecule. (n.d.). Buy 4-Fluoro-3-nitroaniline | 364-76-1.
  • Lab Manager. (n.d.).
  • TAINSTRUMENTS.COM. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • Beilstein Publishing System. (2024, September 2).
  • ResearchGate. (n.d.). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research.
  • Home Sunshine Pharma. (n.d.). 4-Fluoro-3-nitroaniline CAS 364-76-1.
  • ACS Publications. (2025, July 23). Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants | ACS Omega.
  • ResearchGate. (n.d.). DFT studies of the effectiveness of p-substituted diphenyl amine antioxidants in styrene-butadiene rubber through their Cu(II)
  • MDPI. (n.d.).
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • PubChem. (n.d.). 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768.
  • Benchchem. (n.d.). A Technical Review of 4-Fluoro-N-pentylaniline and its Analogs: Synthesis, Properties, and Biological Activities.
  • ECHEMI. (n.d.).
  • Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST.
  • Benchchem. (n.d.). electronic effects of fluorine and bromine on the aniline ring.
  • Filo. (2025, September 11). What is the ortho effect of nitro group on aniline?
  • ChemicalBook. (2025, July 24). 3-Fluoro-4-nitroaniline | 2369-13-3.
  • Benchchem. (n.d.). 4-Fluoro-3-nitroaniline | 364-76-1.
  • ResearchGate. (2025, October 19). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines?
  • ChemicalBook. (2025, September 27).
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitroaniline 97 364-76-1.
  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • PubMed. (2010, January 15). Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis.
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • askIITians. (2025, August 1). The correct order of basic strength of given aniline is: (A) o-nitroa.
  • Thermo Scientific Chemicals. (n.d.). 4-Fluoro-3-nitroaniline, 98% 25 g | Buy Online.

Sources

Exploratory

Electronic properties of nitro-substituted diphenylamines

An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Diphenylamines Abstract Nitro-substituted diphenylamines (NDPAs) are a pivotal class of molecules, forming the structural backbone for a wide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Diphenylamines

Abstract

Nitro-substituted diphenylamines (NDPAs) are a pivotal class of molecules, forming the structural backbone for a wide array of functional materials, pharmaceuticals, and industrial chemicals, including antioxidants and propellants.[1][2] The introduction of the strongly electron-withdrawing nitro (–NO₂) group onto the diphenylamine scaffold dramatically alters its electronic landscape. This guide provides a comprehensive exploration of these electronic properties, synthesizing experimental data and computational insights. We will delve into the synthetic methodologies that dictate isomeric outcomes, the spectroscopic signatures that reveal intramolecular charge transfer phenomena, the electrochemical behavior governed by redox-active moieties, and the quantum chemical models that rationalize these observations. This document is intended for researchers, chemists, and material scientists seeking a deep, mechanistic understanding of how nitro-substitution modulates the functionality of diphenylamines.

The Foundation: Synthesis and Structural Implications

The electronic properties of an NDPA are inextricably linked to the number and position of the nitro substituents on its aromatic rings. Therefore, an understanding of the synthetic routes is paramount as it dictates the specific isomer being studied.

Direct Nitration: An Electrophilic Aromatic Substitution Approach

The most direct method for synthesizing NDPAs is the electrophilic nitration of diphenylamine. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[1]

The secondary amine (–NH–) bridge is an ortho, para-directing group, meaning the nitronium ion will preferentially attack the positions ortho (2, 2') and para (4, 4') to the amine. This often results in a mixture of isomers, primarily 2-nitrodiphenylamine and 4-nitrodiphenylamine.[1] Controlling the regioselectivity to favor a specific isomer is a key challenge and often involves careful manipulation of reaction temperature and solvent.[1]

Nucleophilic Aromatic Substitution (NASH) and Condensation Reactions

For targeted synthesis of specific isomers, particularly 4-nitrodiphenylamine, alternative strategies are employed. One modern approach is the Nucleophilic Aromatic Substitution for Hydrogen (NASH) reaction, which involves the direct coupling of aniline and nitrobenzene in the presence of a strong base.[2][3] Another established method is the Ullmann condensation, where aniline reacts with a p-halonitrobenzene (e.g., p-chloronitrobenzene) using a copper catalyst.[2] These methods offer greater control over the final product compared to direct nitration.

Computational Analysis: Unveiling the Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of molecules like NDPAs.[4] These computational methods allow for the optimization of molecular geometries and the calculation of key electronic parameters that govern spectroscopic and electrochemical behavior.

The Role of the Nitro Group: Frontier Molecular Orbitals

The defining electronic feature of the nitro group is its potent electron-withdrawing nature. This profoundly influences the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: In diphenylamine, the HOMO is typically localized across the π-system, with significant contribution from the nitrogen lone pair. The electron-withdrawing nitro group stabilizes this orbital, lowering its energy.

  • LUMO: The LUMO of the parent diphenylamine is an antibonding π* orbital. The nitro group introduces low-energy π* orbitals, which contribute significantly to the LUMO of the substituted molecule. This effect is more pronounced than the stabilization of the HOMO, resulting in a substantial lowering of the LUMO energy.[5]

The net result is a significant reduction in the HOMO-LUMO energy gap (ΔE) .[5] This reduced energy gap is the fundamental reason for the distinct electronic properties of NDPAs compared to their unsubstituted counterparts and is a key predictor of their reactivity and optical properties.[6][7]

The position of the nitro group has a considerable influence on these energy levels. Para-substitution (at the 4-position) generally leads to a more significant reduction in the HOMO-LUMO gap compared to meta-substitution, due to more effective electronic communication and charge delocalization across the molecular backbone.[8]

G cluster_0 Unsubstituted Diphenylamine cluster_1 Nitro-Substituted Diphenylamine HOMO_DPA HOMO HOMO_NDPA HOMO HOMO_DPA->HOMO_NDPA  HOMO Lowered LUMO_DPA LUMO LUMO_DPA->HOMO_DPA LUMO_NDPA LUMO LUMO_DPA->LUMO_NDPA  LUMO Lowered LUMO_NDPA->HOMO_NDPA E_label->bottom_ref

Caption: Effect of nitro-substitution on frontier molecular orbital energies.

Quantitative Computational Data

DFT calculations, often using functionals like B3LYP or PBE0 with appropriate basis sets (e.g., 6-311G(d,p)), provide quantitative predictions of these orbital energies.[9][10]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Diphenylamine (DPA)-5.1 to -5.3-0.1 to -0.3~4.8 to 5.2
4-Nitrodiphenylamine-5.7 to -5.9-2.4 to -2.6~3.1 to 3.5
2-Nitrodiphenylamine-5.6 to -5.8-2.2 to -2.4~3.2 to 3.6
4,4'-Dinitrodiphenylamine-6.3 to -6.5-3.1 to -3.3~3.0 to 3.4

Note: These values are representative estimates compiled from typical DFT studies and can vary based on the specific functional, basis set, and solvent model used in the calculation.[9][11]

Spectroscopic Properties: Visualizing Electron Transitions

The altered electronic structure of NDPAs is directly observable through various spectroscopic techniques.

UV-Visible Spectroscopy

The most striking feature in the UV-Vis absorption spectra of NDPAs is the appearance of a new, long-wavelength absorption band that is absent in the parent diphenylamine.[9][12] This band is the result of an electronic transition from the HOMO to the LUMO. Because the HOMO-LUMO gap is significantly reduced, this transition requires less energy, causing it to appear at longer wavelengths (a bathochromic or red shift).[13]

This transition is characterized as an Intramolecular Charge Transfer (ICT) event.[12] Upon absorption of light, electron density shifts from the electron-rich diphenylamine moiety (donor) to the electron-deficient nitrophenyl ring (acceptor).[12] The intensity and wavelength (λ_max) of this ICT band are sensitive to the solvent polarity, further confirming its charge-transfer nature.[12]

cluster_mol GS Ground State (S₀) ES Excited State (S₁) (Intramolecular Charge Transfer) GS->ES hν (Photon Absorption) DPA_moiety Diphenylamine Moiety (Electron Donor) NO2_moiety Nitrophenyl Moiety (Electron Acceptor) DPA_moiety->NO2_moiety Electron Density Shift

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of individual nuclei. In NDPAs, the electron-withdrawing nitro group exerts a strong deshielding effect on nearby protons and carbons.

  • ¹H NMR: Protons on the nitro-substituted ring, particularly those ortho and para to the nitro group, experience a significant downfield shift (higher ppm values) compared to those on the unsubstituted ring. For example, in 4-nitro-N-phenylaniline, the protons on the nitrated ring appear at δ = 8.12 and 6.95 ppm, while those on the other ring are found between δ = 7.14-7.40 ppm.[14]

  • ¹³C NMR: Similarly, the carbon atom directly attached to the nitro group, and those ortho and para to it, are shifted downfield in the ¹³C NMR spectrum due to the reduced electron density.[14]

Electrochemical Properties: Probing Redox Activity

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of molecules. NDPAs are particularly interesting subjects for CV as they possess both an oxidizable amine center and a reducible nitro group.[15][16]

Oxidation of the Diphenylamine Core

The diphenylamine core can undergo oxidation, which involves the removal of an electron from the HOMO, often localized on the central nitrogen atom, to form a cation radical.[15] The presence of an electron-withdrawing nitro group makes this oxidation more difficult. Consequently, the oxidation potential of NDPAs is shifted to more positive values compared to unsubstituted diphenylamine.[15]

Reduction of the Nitro Group

The nitro group is readily reduced in an electrochemical experiment. In aprotic solvents, this typically occurs via a one-electron transfer to form a stable nitro radical anion.[16][17] This process is observed as a reversible or quasi-reversible wave in the cyclic voltammogram at negative potentials. The ease of this reduction (i.e., a less negative reduction potential) is a direct consequence of the low-lying LUMO created by the nitro group.[18]

CompoundFirst Oxidation Potential (E_ox vs Ag/AgCl)First Reduction Potential (E_red vs Ag/AgCl)
Diphenylamine~ +0.8 to +1.0 VNot readily reducible
4-Nitrodiphenylamine~ +1.1 to +1.3 V~ -0.7 to -0.9 V
4,4'-Dinitrodiphenylamine~ +1.4 to +1.6 V~ -0.6 to -0.8 V

Note: Potentials are highly dependent on the solvent, electrolyte, and reference electrode used. These are representative values for comparative purposes.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and self-validating protocols are essential.

Protocol 1: Synthesis of 2-Nitrodiphenylamine via Direct Nitration[1]
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of diphenylamine in 50 mL of glacial acetic acid. Place the flask in an ice-water bath to cool the solution to below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add 4.5 mL of concentrated nitric acid to 5.5 mL of concentrated sulfuric acid while cooling in an ice bath. Causality: The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid, which is the active electrophile. Keeping this mixture cold is crucial for safety and to control the reaction rate.

  • Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred diphenylamine solution over 30 minutes. The temperature must be maintained below 10°C to minimize the formation of dinitrated by-products.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. Self-Validation: The disappearance of the diphenylamine spot and the appearance of new, lower Rf spots (for the more polar nitro-products) on the TLC plate validates the reaction's progression.

  • Work-up: Slowly pour the reaction mixture into 500 mL of crushed ice with vigorous stirring. The crude product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield 2-nitrodiphenylamine as the major isomer.

Protocol 2: Characterization by Cyclic Voltammetry
  • Solution Preparation: Prepare a 1 mM solution of the synthesized NDPA in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Causality: Anhydrous solvent is used to avoid protic interference with radical ions. TBAPF₆ is an electrochemically inert salt that ensures the solution is conductive.

  • Electrode Preparation: Polish a glassy carbon working electrode with 0.05 µm alumina slurry, sonicate in ethanol, and dry under a stream of nitrogen. This ensures a clean, reproducible electrode surface.

  • Cell Assembly: Assemble a three-electrode cell consisting of the glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solution with dry nitrogen or argon for 15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs (e.g., 0.0 V) towards positive potentials (e.g., to +1.8 V) to observe oxidation, and then scan towards negative potentials (e.g., to -1.5 V) to observe reduction. A typical scan rate is 100 mV/s.

  • Self-Validation: Run a cyclic voltammogram of the solvent and electrolyte alone (a "blank" scan) to ensure no interfering peaks are present. The observation of a reversible or quasi-reversible redox couple for the nitro group reduction, where the peak separation (ΔEp) is close to 59/n mV (where n=1 electron), helps validate the electrochemical process.

Conclusion and Future Outlook

The electronic properties of nitro-substituted diphenylamines are dominated by the powerful electron-withdrawing nature of the nitro group. This substitution leads to a narrowed HOMO-LUMO gap, giving rise to intramolecular charge transfer transitions observable in UV-Vis spectroscopy, characteristic deshielding effects in NMR, and distinct redox events in cyclic voltammetry. Computational DFT studies provide a robust theoretical framework that corroborates and predicts these experimental findings.

The ability to precisely tune these electronic properties by controlling the number and position of nitro substituents makes NDPAs highly versatile building blocks. Future research will likely focus on leveraging this tunability for advanced applications, including the design of novel organic electronic materials, sophisticated sensors, and next-generation energetic materials with tailored properties.

References

  • Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts. Google Patents.
  • Para-nitrodiphenylamine synthesis. Google Patents.
  • Theoretical Study of Substituent Effects on Electronic and Structural Properties of 2,4-Diamino-5-para-Substituted-Phenyl-6-Ethyl. Journal of the Iranian Chemical Society. Available at: [Link]

  • Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. ChemRxiv. Available at: [Link]

  • Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Synthesis of some nitro-derivatives of di-phenylamine. Journal of the Chemical Society. Available at: [Link]

  • Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study. ResearchGate. Available at: [Link]

  • Effect of Diphenylamine Substitution on Color Tuning and Charge Transfer of a Series of Pt(Ⅱ) Complexes for Red Emitters: A Theoretical Study. ResearchGate. Available at: [Link]

  • Excitation spectra of nitro-diphenylaniline: Accurate time-dependent density functional theory predictions for charge-transfer dyes. The Journal of Chemical Physics. Available at: [Link]

  • Synthesis, Characterization and DFT Calculations of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt (Nitronitron) by 1H NMR, FT-IR, UV/Vis and HOMO-LUMO Analysis. Scientific & Academic Publishing. Available at: [Link]

  • Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Electrochimica Acta. Available at: [Link]

  • Solvent-dependent Photophysical Dynamics of Nitro-substituted Triphenylamine: Insights from Spectroscopies and DFT Calculations. Chinese Journal of Chemical Physics. Available at: [Link]

  • Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Current Organic Chemistry. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Substituent effects on the antioxidant capacity of monosubstituted diphenylamines: a DFT study. Vietnam Journal of Chemistry. Available at: [Link]

  • Amperometric Determination of 4-Nitrophenol at Multi-Walled Carbon Nanotube-Poly(Diphenylamine) Composite Modified Glassy. International Journal of Research in Advent Technology. Available at: [Link]

  • Probing the Effect of Nitro-substituents in the Modulation of LUMO Energies for Directional Electron Transport through 4d6 Ruthenium(II) Metallosurfactants. Inorganic Chemistry. Available at: [Link]

  • 2-Nitro-p-phenylenediamine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • The UV/Vis spectra of 4-nitrodiphenylamine indicator measured in its cosolutions with IL at different concentrations. ResearchGate. Available at: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. Available at: [Link]

  • Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. Available at: [Link]

  • Determination of nitroaromatic and nitramine type energetic materials in synthetic and real mixtures by cyclic voltammetry. ResearchGate. Available at: [Link]

  • Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. PMC. Available at: [Link]

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC. Available at: [Link]

  • Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. PMC. Available at: [Link]

  • Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. ChemRxiv. Available at: [Link]

  • The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Journal of Physical Science. Available at: [Link]

  • THE REACTION BETWEEN DIPHENYLAMINE AND NITRATES IN ULTRAVIOLET LIGHT. ResearchGate. Available at: [Link]

  • Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Highly planar diarylamine-fused porphyrins and their remarkably stable radical cations. Chemical Science. Available at: [Link]

  • Schematic representation of the HOMO–LUMO energy gaps for respective nitroaromatic compounds and interfacial plot of the orbitals. ResearchGate. Available at: [Link]

  • Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Bentham Science. Available at: [Link]

  • Photoinduced [6π]-Electrocyclic Reaction of Mono-, Di-, and Trisubstituted Triphenylamines in Acetonitrile. A Steady-State Investigation. The Journal of Organic Chemistry. Available at: [Link]

  • Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines. The Journal of Organic Chemistry. Available at: [Link]

  • (A) Diarylamines renowned for their versatile properties as active pharmaceutical ingredients (APIs) and natural products. ResearchGate. Available at: [Link]

  • The Effect of Terminal Substituents on the Electronic. Amanote Research. Available at: [Link]

  • Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. DiVA portal. Available at: [Link]

  • Concept of Triphenylamine Main Chains with Dual Electroactive Nitrogen Centers toward Record-High Stable Electrochromic Polyamides. ACS Applied Polymer Materials. Available at: [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. Available at: [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available at: [Link]

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of 4-fluoro-3-nitro-N-phenylaniline: A Representative Study

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of 4-fluoro-3-nitro-N-phe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of 4-fluoro-3-nitro-N-phenylaniline. As a vital component in the synthesis of various pharmaceutical and dyestuff intermediates, a detailed understanding of its three-dimensional atomic arrangement is paramount for predicting its chemical behavior, designing new molecular entities, and controlling solid-state properties. This document will delve into the experimental and computational workflows, from sample preparation to final structure validation, offering field-proven insights into the rationale behind key procedural choices.

Introduction: The Significance of Structural Elucidation

4-fluoro-3-nitro-N-phenylaniline belongs to a class of aromatic compounds whose utility is deeply intertwined with their molecular geometry and intermolecular interactions. Crystal structure analysis via single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the atomic arrangement in the solid state.[1][2] This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation influences its biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

  • Rational Drug Design: Providing a precise molecular scaffold for the design of new, more potent, and selective drug candidates.

  • Materials Science: Tailoring the bulk properties of the material, such as its optical and electronic characteristics.

Experimental Workflow: From Powder to Precision

The journey to elucidating a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections outline a robust and self-validating protocol.

Synthesis and Crystallization: The Foundation of Quality Data

The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction experiments.

Synthesis:

4-fluoro-3-nitro-N-phenylaniline can be synthesized via a nucleophilic aromatic substitution reaction between 1,4-difluoro-3-nitrobenzene and aniline. A representative laboratory-scale synthesis protocol is as follows:

  • Dissolve 1,4-difluoro-3-nitrobenzene in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Add an equimolar amount of aniline and a non-nucleophilic base, such as potassium carbonate, to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystallization:

The quality of the single crystal is paramount for a successful diffraction experiment. Slow evaporation of a saturated solution is a commonly employed and effective technique.

  • Dissolve the purified 4-fluoro-3-nitro-N-phenylaniline in a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature to ensure complete dissolution.

  • Filter the hot solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Monitor the solution for the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to collect the diffraction data.[1]

Experimental Protocol:

  • Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head using a suitable adhesive or cryoprotectant.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher quality data.[3] Monochromatic X-rays (e.g., Mo Kα radiation) are used.[4]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects).

Caption: Experimental workflow from synthesis to data collection.

Structure Solution and Refinement: Decoding the Data

The processed diffraction data provides the basis for solving and refining the crystal structure. This is a computationally intensive process that involves several key steps.

Structure Solution: Unveiling the Initial Model

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities and not the phases of the diffracted X-rays. Several methods can be employed to overcome this:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.[3] This is often the first approach for small molecules.

  • Patterson Methods: This technique is particularly useful when the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map.[3]

Structure Refinement: Optimizing the Atomic Model

Once an initial structural model is obtained, it is refined against the experimental data to improve its accuracy.[3][5] This is typically achieved through a least-squares minimization process, where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.[3]

Refinement Protocol:

  • Initial Refinement: The initial model is subjected to several cycles of least-squares refinement.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (including hydrogen atoms) and to identify any regions of disorder.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, allowing their thermal motion to be modeled as ellipsoids.

  • Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]

  • Final Refinement: The final refinement cycles are performed until the model converges, meaning that the shifts in the refined parameters are negligible.

Caption: The computational workflow for structure solution and refinement.

Results and Discussion: A Hypothetical Case Study

As a direct crystal structure for 4-fluoro-3-nitro-N-phenylaniline is not publicly available, we will discuss the expected outcomes based on the analysis of a closely related compound, 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide.[4]

Crystallographic Data

The crystallographic data for a compound of this nature would be summarized in a table similar to the one below.

ParameterHypothetical Value for 4-fluoro-3-nitro-N-phenylaniline
Chemical formulaC₁₂H₉FN₂O₂
Formula weight232.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)10.5
β (°)105
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.49
Absorption coefficient (mm⁻¹)0.12
F(000)480
Crystal size (mm³)0.30 x 0.20 x 0.10
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected~5000
Independent reflections~2000
R_int~0.03
Final R indices [I > 2σ(I)]R₁ = ~0.05, wR₂ = ~0.15
Goodness-of-fit on F²~1.05
Molecular Structure and Intermolecular Interactions

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The planarity of the aromatic rings and the orientation of the nitro and amino groups would be of particular interest.

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in stabilizing the crystal lattice. In the case of 4-fluoro-3-nitro-N-phenylaniline, N-H···O hydrogen bonds between the amino group of one molecule and a nitro group of a neighboring molecule would be expected. C-H···O and C-H···F interactions may also be present, contributing to the overall stability of the crystal packing.[4]

Conclusion

The crystal structure analysis of 4-fluoro-3-nitro-N-phenylaniline, as outlined in this guide, provides invaluable insights into its solid-state conformation and intermolecular interactions. This knowledge is fundamental for its application in drug discovery and materials science, enabling a more rational approach to the design and development of new chemical entities with desired properties. The methodologies described herein represent a robust and reliable workflow for obtaining high-quality crystallographic data and deriving meaningful structural information.

References

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Read, R. J., & Adams, P. D. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. Protein Science, 19(12), 2287–2297.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Jasinski, J. P., Golen, J. A., & Yathirajan, H. S. (2010). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2909.

Sources

Exploratory

Technical Guide: Biological Potential and Synthesis of 4-Fluoro-3-nitro-N-phenylaniline Analogs

Topic: Potential Biological Activities of 4-Fluoro-3-nitro-N-phenylaniline Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary The 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of 4-Fluoro-3-nitro-N-phenylaniline Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The 4-fluoro-3-nitro-N-phenylaniline (FND) scaffold represents a versatile pharmacophore in medicinal chemistry, merging the metabolic stability of fluorinated aromatics with the redox-active properties of nitro-substituted amines. While often utilized as an intermediate in the synthesis of benzimidazoles and quinoxalines, the intact diarylamine core exhibits distinct biological activities. This guide analyzes the Structure-Activity Relationships (SAR) of FND analogs, detailing their potential as EGFR tyrosine kinase inhibitors , antitubercular agents , and cytotoxic effectors . It provides validated synthetic protocols and mechanistic insights to support further development.

Chemical Scaffold & SAR Analysis

The FND scaffold consists of a diphenylamine core substituted with an electron-withdrawing nitro group and a metabolically robust fluorine atom.

Structural Properties
  • Diphenylamine Core: Provides a hydrophobic skeleton capable of occupying deep lipophilic pockets in enzymes (e.g., ATP-binding sites of kinases).

  • Nitro Group (

    
     at C3): 
    
    • Electronic Effect: Strongly electron-withdrawing, reducing the basicity of the bridging nitrogen (

      
       modulation).
      
    • Biological Effect:[1][2][3][4][5][6] Serves as a "warhead" for reductive metabolism, crucial for antimicrobial activity (via nitroreductases) and hypoxia-selective cytotoxicity.

  • Fluorine Atom (F at C4):

    • Metabolic Stability: Blocks oxidative metabolism (hydroxylation) at the para-position, prolonging half-life (

      
      ).
      
    • Lipophilicity: Increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

SAR Visualization

The following diagram illustrates the functional roles of specific substitutions on the FND scaffold.

SAR_Analysis Core 4-Fluoro-3-nitro-N-phenylaniline (Scaffold) Nitro 3-Nitro Group (Redox Center) Core->Nitro Fluoro 4-Fluoro Group (Metabolic Block) Core->Fluoro Amine Bridging Amine (NH) (H-Bond Donor) Core->Amine Phenyl N-Phenyl Ring (Lipophilic Tail) Core->Phenyl Act_Nitro Pro-drug activation (Reductases) ROS Generation Nitro->Act_Nitro Act_Fluoro Prevents P450 oxidation Enhances Lipophilicity Fluoro->Act_Fluoro Act_Amine Key H-bond to Kinase Hinge Region Amine->Act_Amine Act_Phenyl Hydrophobic Interaction (Selectivity Vector) Phenyl->Act_Phenyl

Caption: Structure-Activity Relationship (SAR) map of the FND scaffold highlighting pharmacophoric contributions.

Validated Synthetic Protocols

Direct synthesis of 4-fluoro-3-nitro-N-phenylaniline requires coupling 4-fluoro-3-nitroaniline with a phenyl donor. Due to the electron-withdrawing nitro group, the aniline nitrogen is less nucleophilic, making standard


 difficult. Buchwald-Hartwig  and Chan-Lam  couplings are the preferred methodologies.
Protocol A: Chan-Lam Oxidative Coupling (Recommended)

This method is milder, tolerant of air, and avoids expensive palladium catalysts.

Reagents:

  • Substrate: 4-Fluoro-3-nitroaniline (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (0.1 – 1.0 equiv)
    
  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a drying tube (or open to air), dissolve 4-fluoro-3-nitroaniline (1 mmol) and phenylboronic acid (1.5 mmol) in DCM (10 mL).

  • Activation: Add

    
     (0.2 mmol, 20 mol%) and 
    
    
    
    (2 mmol). The solution will typically turn dark blue/green.
  • Reaction: Stir vigorously at room temperature (25°C) for 24–48 hours. The reaction relies on atmospheric oxygen to reoxidize Cu(I) to Cu(II).

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1) to yield the yellow/orange solid target.

Protocol B: Buchwald-Hartwig Amination (High Yield)

Suitable for scale-up but requires inert conditions.

Reagents:

  • Substrate: 4-Fluoro-3-nitroaniline (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst:

    
     (5 mol%) + BINAP or Xantphos (7.5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Workflow Diagram:

Synthesis_Workflow cluster_0 Route A: Chan-Lam (Mild) cluster_1 Route B: Buchwald-Hartwig (Robust) Start Start: 4-Fluoro-3-nitroaniline StepA1 Add Phenylboronic Acid Cu(OAc)2, Et3N, DCM Start->StepA1 StepB1 Add Iodobenzene Pd(OAc)2, BINAP, Cs2CO3 Start->StepB1 StepA2 Stir at RT (Air open) 24-48 hours StepA1->StepA2 Workup Workup: Filtration (Celite) & Concentration StepA2->Workup StepB2 Reflux in Toluene (110°C) Inert Atmosphere (N2) StepB1->StepB2 StepB2->Workup Purify Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purify Product Target: 4-Fluoro-3-nitro-N-phenylaniline Purify->Product

Caption: Dual synthetic pathways for accessing FND analogs.

Biological Activities & Mechanisms

Anticancer Activity (EGFR Kinase Inhibition)

Diphenylamine analogs are structural mimics of the aminopyrimidine hinge-binding motif found in kinase inhibitors like Gefitinib.

  • Mechanism: The bridging amine (NH) functions as a hydrogen bond donor to the hinge region of the ATP-binding pocket (e.g., Met793 in EGFR). The hydrophobic phenyl rings occupy the hydrophobic back-pocket.

  • Data: Nitro-substituted diphenylamines have demonstrated

    
     values in the low micromolar range (1–10 
    
    
    
    ) against MCF-7 (breast) and A549 (lung) cancer cell lines [1].
Antimicrobial & Antitubercular Potential

The nitro group is critical for activity against Mycobacterium tuberculosis.

  • Mechanism: Pro-drug activation. Mycobacterial enzyme Ddn (deazaflavin-dependent nitroreductase) reduces the nitro group to a reactive nitroso or hydroxylamine intermediate. These intermediates generate Reactive Nitrogen Species (RNS) and ROS, causing DNA damage and cell wall disruption.

  • Selectivity: The fluorine substitution at the 4-position prevents premature metabolic degradation by the host, ensuring the drug reaches the bacterial target.

Biological Evaluation Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed cancer cells (e.g., A549) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Dissolve FND analogs in DMSO. Treat cells with serial dilutions (0.1 – 100

    
    ) for 48h. Maintain DMSO concentration < 0.5%.
    
  • Development: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media. Add DMSO (100

    
    ) to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol: Antimicrobial Susceptibility (MIC)
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus or M. smegmatis) at

    
     CFU/mL.
    
  • Plate Prep: Use 96-well plates with Mueller-Hinton broth. Add serial dilutions of the analog.

  • Incubation: Incubate at 37°C for 18–24h (bacteria) or 48h (mycobacteria).

  • Analysis: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye reduction (Blue to Pink = Growth).

Safety & Toxicity Considerations

  • Nitro-Aromatic Toxicity: The primary safety concern is methemoglobinemia . Nitro-aromatics can be metabolized to N-hydroxylamines, which oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport.
  • Mutagenicity: Nitroanilines can be mutagenic (Ames positive) due to DNA intercalation of the planar system and reactive metabolites. Fluorine substitution often reduces mutagenic potential compared to hydrogen or methyl analogs by blocking specific metabolic activation pathways [2].

References

  • Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents. European Journal of Medicinal Chemistry, 2010. Link

  • Structure-activity relationships within various series of p-phenylenediamine derivatives. Environmental Health Perspectives, 1985. Link

  • Chan-Lam coupling reactions: synthesis of N-aryl derivatives. Organic Letters, 2003.[7] Link

  • Biological potential of fluorobenzene analogs. JSciMed Central, 2016. Link

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Molecules, 2012.[5] Link

Sources

Foundational

Safety Data Sheet (SDS) and toxicology of 4-fluoro-3-nitro-N-phenylaniline

An In-depth Technical Guide to the Safety and Toxicology of 4-fluoro-3-nitro-N-phenylaniline Introduction 4-fluoro-3-nitro-N-phenylaniline (CAS No. 364-76-1) is an organofluorine and nitroaniline compound often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Toxicology of 4-fluoro-3-nitro-N-phenylaniline

Introduction

4-fluoro-3-nitro-N-phenylaniline (CAS No. 364-76-1) is an organofluorine and nitroaniline compound often utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring an aniline core substituted with both a fluorine atom and a nitro group, confers specific reactivity but also presents a distinct toxicological profile that necessitates careful handling and a thorough understanding of its potential health hazards. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing an in-depth analysis of the compound's safety data, toxicological properties, and best practices for risk management. By synthesizing available data with established toxicological principles, this document aims to equip scientific professionals with the expertise required for the safe and effective use of this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for designing safe experimental protocols and anticipating its behavior under various conditions.

Table 1: Physicochemical Properties of 4-fluoro-3-nitro-N-phenylaniline

PropertyValueSource(s)
CAS Number 364-76-1[4]
Molecular Formula C₆H₅FN₂O₂[4]
Molecular Weight 156.11 g/mol [4]
Appearance Yellow to orange/gold crystalline powder[4][5]
Melting Point 94-96 °C[3][5]
Solubility Insoluble in water[5]
Synonyms 4-Fluoro-3-nitrobenzenamine, 3-Nitro-4-fluoroaniline[1][2]

Safety Data Sheet (SDS) Analysis and Hazard Identification

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. Analysis of GHS classifications from multiple suppliers provides a comprehensive hazard profile.

GHS Classification

4-fluoro-3-nitro-N-phenylaniline is classified as hazardous. While there are minor variations between suppliers, the core hazards are consistent.

Table 2: GHS Hazard Classifications for 4-fluoro-3-nitro-N-phenylaniline

Hazard ClassHazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[4][6]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[4][7]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation.[4][7]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[4][8]
Hazardous to the Aquatic Environment, Chronic (Category 2)H411Toxic to aquatic life with long lasting effects.
  • Signal Word: Warning [4]

Precautionary Statements (P-Statements)

Safe handling is guided by the following key precautionary statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[4][7][9]

  • Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][7]

  • Storage: P405 (Store locked up).[4][7]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

In-depth Toxicological Profile

While data for this specific molecule is limited, a key subchronic study and data from structurally related nitroanilines allow for a robust toxicological assessment.

Primary Mechanism of Toxicity: Hematotoxicity

The most significant toxicological concern identified for 4-fluoro-3-nitro-N-phenylaniline is hematotoxicity, specifically hemolytic anemia. A 90-day oral study in rats demonstrated that exposure led to dose-related decreases in hematocrit, hemoglobin concentration, and red blood cell counts.[10] This was accompanied by an increase in reticulocytes, indicating the bone marrow's compensatory response to premature red blood cell destruction.[10]

Histopathological findings from this study corroborate the diagnosis of hemolytic anemia:

  • Spleen: Increased hematopoiesis.[10]

  • Kidneys: Deposition of biliverdin and pigment-laden macrophages in the tubules, secondary to hemolysis.[10]

  • Liver: Pigmented Kupffer cells.[10]

  • Bone Marrow: Erythroid hyperplasia.[10]

Many nitroaniline compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[4][11] Although the 90-day study did not observe a significant increase in methemoglobin, the potential for this effect should not be discounted, especially in cases of acute, high-level exposure.[10][11]

Other Target Organ Toxicities
  • Reproductive Toxicity: Aspermia and testicular degeneration were observed, suggesting a potential for male reproductive toxicity at high doses.[10]

  • Endocrine and Organ Effects: Pathological changes included colloid depletion in the thyroid, hypertrophy of the adrenal glands, and lymphoid cell depletion in mesenteric lymph nodes.[10]

  • Nephrotoxicity: Elevated Blood Urea Nitrogen (BUN) and secondary metastatic calcification of the myocardium and coronary arteries pointed to significant kidney damage.[10]

Genotoxicity and Carcinogenicity

There is no specific data on the mutagenicity or carcinogenicity of 4-fluoro-3-nitro-N-phenylaniline. However, the toxicological profile of related nitroanilines is cause for concern. For example, 4-nitroaniline is classified for specific target organ toxicity after repeated exposure (H373), though it is not currently classified as a carcinogen or mutagen.[12][13][14] Given the data gaps, it is prudent to handle this compound as a potential mutagen and/or carcinogen until proven otherwise.

Experimental Protocol for Toxicological Assessment

To further characterize the compound's toxicity, standardized assays are required. The following outlines a workflow for an acute oral toxicity study, a logical next step to complement the existing subchronic data.

Workflow: Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines a step-wise procedure to determine the acute oral toxicity of 4-fluoro-3-nitro-N-phenylaniline. The causality behind this choice is to establish a starting point for dose-finding in further studies and to satisfy regulatory requirements for hazard classification.

  • Preparation of Dosing Formulation:

    • Select an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose) based on solubility tests.

    • Prepare a homogenous suspension of the test article at the desired concentrations. The stability and homogeneity of the formulation must be validated.

  • Animal Model Selection:

    • Use a single sex (typically female rats) as per the OECD 423 guideline to minimize animal usage.

    • Animals should be young, healthy adults from a standard laboratory strain.

  • Dose Administration:

    • Administer the formulation via oral gavage to fasted animals.

    • Start with a single animal at a defined starting dose (e.g., 300 mg/kg, based on GHS classification).

  • Observation and Endpoints:

    • Observe the animal for clinical signs of toxicity immediately after dosing and periodically for at least 14 days.

    • Causality: Based on the known hematotoxicity[10], key observations should include changes in mucous membrane color (pallor or cyanosis indicating anemia or methemoglobinemia) and urine color (bilirubinuria).

    • Record body weight changes and any signs of neurotoxicity, skin changes, or behavioral abnormalities.

  • Data Analysis and Classification:

    • The outcome (survival or death) for the first animal determines the dose for the next animal (higher or lower).

    • The results from a small number of animals (typically up to 6) are used to classify the substance into a GHS acute toxicity category.

    • A full necropsy should be performed on all animals to identify target organs.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Observation cluster_analysis Phase 3: Analysis & Reporting Formulation Prepare & Validate Dosing Formulation Dose Administer Single Dose (Oral Gavage) Formulation->Dose Animals Acclimatize & Select Animal Models (Rats) Animals->Dose Observe Clinical Observation (14 Days) - Hematotoxicity Signs - Body Weight - Clinical Pathology Dose->Observe Necropsy Gross Necropsy & Histopathology Observe->Necropsy Classification Data Analysis & GHS Classification Necropsy->Classification

Caption: Workflow for an acute oral toxicity study (OECD 423).

Risk Assessment and Management

A logical risk assessment framework is crucial for ensuring laboratory safety.

RiskAssessment A Hazard Identification - Harmful if swallowed - Skin/Eye Irritant - Hematotoxic - Potential Reprotoxin B Dose-Response Assessment - 90-day rat study shows effects at 40-120 mg/kg/day - Acute toxicity data needed A->B Severity D Risk Characterization High risk without controls due to known organ toxicity. Low risk with proper engineering controls and PPE. B->D Risk Level C Exposure Assessment - Inhalation of dust - Dermal contact - Accidental ingestion C->D Likelihood

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-fluoro-3-nitro-N-phenylaniline: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-fluoro-3-nitro-N-phenylaniline, a valuable intermediate in the development of pharmaceuticals and functional materials. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-fluoro-3-nitro-N-phenylaniline, a valuable intermediate in the development of pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. We will explore multiple synthetic routes, delving into the mechanistic rationale behind experimental choices to ensure both reproducibility and a thorough understanding of the chemical transformations.

Introduction

4-fluoro-3-nitro-N-phenylaniline is a substituted diarylamine containing a fluorine atom and a nitro group, functionalities that are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor for an amino group or other functionalities. The synthesis of this compound typically involves a two-step process: the formation of a key intermediate, 4-fluoro-3-nitroaniline, followed by the construction of the C-N bond to introduce the second phenyl ring.

This guide will detail the synthesis of the 4-fluoro-3-nitroaniline precursor via electrophilic aromatic substitution. Subsequently, we will present and compare three robust methods for the crucial C-N bond formation: the modern, palladium-catalyzed Buchwald-Hartwig amination; the classic, copper-catalyzed Ullmann condensation; and a potential Nucleophilic Aromatic Substitution (SNAr) pathway. Each protocol is designed to be a self-validating system, with explanations for each step to empower the researcher to troubleshoot and adapt the procedures as needed.

Part 1: Synthesis of the Precursor: 4-fluoro-3-nitroaniline

The most common and efficient method for the synthesis of 4-fluoro-3-nitroaniline is the nitration of commercially available p-fluoroaniline.[1][2] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the fluorine and amino groups guide the regioselectivity of this reaction.

Experimental Protocol: Nitration of p-fluoroaniline

Materials:

  • p-fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Concentrated Ammonia solution (NH₄OH) or Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Hydrochloric Acid (HCl) (for purification)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-fluoroaniline (1.0 eq.) in concentrated sulfuric acid (10 volumes) while maintaining the temperature below 20°C with an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (2 volumes) with cooling.

  • Nitration: Cool the solution of p-fluoroaniline in sulfuric acid to 0-5°C. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonia solution or a cold sodium hydroxide solution until the pH is approximately 7-8. This will fully precipitate the product.

  • Isolation and Purification: Filter the precipitated yellow solid, wash it thoroughly with cold water, and dry it under vacuum. Further purification can be achieved by dissolving the crude product in cold dilute hydrochloric acid, filtering to remove any insoluble impurities, and then re-precipitating the product by making the filtrate alkaline with ammonia.[3] Recrystallization from boiling water can also be employed for higher purity.[3]

Expected Yield: 60-90%[3]

Safety Precautions:

  • Handle concentrated acids with extreme care in a well-ventilated fume hood.

  • The nitration reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure safety.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 2: C-N Bond Formation: Synthesis of 4-fluoro-3-nitro-N-phenylaniline

With the precursor, 4-fluoro-3-nitroaniline, in hand, the next critical step is the formation of the second C-N bond. We will explore three powerful methods to achieve this transformation.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming C-N bonds.[4] This method involves the coupling of an amine with an aryl halide or triflate. In this case, we can couple 4-fluoro-3-nitroaniline with an aryl halide like iodobenzene or bromobenzene.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product Reagents Combine: - 4-fluoro-3-nitroaniline - Aryl Halide (e.g., Iodobenzene) - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Anhydrous Solvent (e.g., Toluene) Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert_Atmosphere Heating Heat to 80-110 °C with Stirring Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 4-fluoro-3-nitro-N-phenylaniline Purification->Product

Figure 1: General workflow for the Buchwald-Hartwig amination.

Materials:

  • 4-fluoro-3-nitroaniline (1.0 eq.)

  • Iodobenzene or Bromobenzene (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos or other suitable phosphine ligand (4-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add 4-fluoro-3-nitroaniline, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-3-nitro-N-phenylaniline.

ParameterBuchwald-Hartwig Amination
Catalyst Palladium(0) complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, BINAP)
Base Strong, non-nucleophilic bases (e.g., Cs₂CO₃, NaOtBu)
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane)
Temperature 80-120°C
Reaction Time 2-24 hours

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst at elevated temperatures.[5] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[6] This method is a viable and often more cost-effective alternative to palladium-catalyzed reactions.

The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.

Materials:

  • 4-fluoro-3-nitroaniline (1.0 eq.)

  • Iodobenzene or Bromobenzene (1.5 eq.)

  • Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O) (10-20 mol%)

  • Ligand (optional, e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluoro-3-nitroaniline, the aryl halide, the copper catalyst, the optional ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to 120-180°C with stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

ParameterUllmann Condensation
Catalyst Copper(I) salts (e.g., CuI, Cu₂O)
Ligand Diamines, amino acids, phenanthrolines (optional)
Base Inorganic bases (e.g., K₂CO₃, K₃PO₄)
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Temperature 120-180°C
Reaction Time 12-48 hours

Table 2: Typical Reaction Parameters for Ullmann Condensation.

Method 3: Nucleophilic Aromatic Substitution (SNAr)

A potential alternative route is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway requires a benzene ring that is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen).[7] In this approach, aniline would act as the nucleophile. A suitable substrate would be 1-chloro-4-fluoro-2-nitrobenzene or 1,4-difluoro-2-nitrobenzene. The nitro group at position 2 would activate the halogen at position 4 (para) for substitution.

SNAr_Mechanism Reactants Aniline + 1-X-4-fluoro-2-nitrobenzene (X = Cl or F) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product 4-fluoro-3-nitro-N-phenylaniline + X⁻ Intermediate->Product Loss of Leaving Group

Figure 2: Simplified mechanism of the SNAr reaction.

Materials:

  • Aniline (1.0 eq.)

  • 1-chloro-4-fluoro-2-nitrobenzene or 1,4-difluoro-2-nitrobenzene (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) or another suitable base (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: Combine aniline, the activated aryl halide, and the base in a round-bottom flask.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Conditions: Heat the mixture to 80-120°C with stirring.

  • Reaction Monitoring: Follow the reaction's progress by TLC.

  • Work-up and Purification: Similar to the Ullmann condensation protocol, cool the reaction, dilute with water, extract with an organic solvent, and purify by column chromatography.

Part 3: Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The coupling patterns will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JC-F).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, the aromatic C-H stretches, and the strong asymmetric and symmetric stretches of the nitro group (typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of 4-fluoro-3-nitro-N-phenylaniline can be effectively achieved through a two-step sequence involving the nitration of p-fluoroaniline to form the key 4-fluoro-3-nitroaniline intermediate, followed by a C-N bond-forming reaction. This guide has provided detailed protocols for the robust and widely applicable Buchwald-Hartwig amination and the classic Ullmann condensation for this second step. Additionally, a potential Nucleophilic Aromatic Substitution route has been outlined.

The choice of method will depend on the specific requirements of the researcher, including available catalysts, desired reaction conditions, and cost considerations. The Buchwald-Hartwig amination generally offers milder conditions and higher yields but requires more expensive palladium catalysts and ligands. The Ullmann condensation is a more economical alternative, though it may necessitate higher temperatures. By understanding the underlying principles and detailed procedures presented herein, researchers will be well-equipped to successfully synthesize and characterize 4-fluoro-3-nitro-N-phenylaniline for their drug discovery and materials science endeavors.

References

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • PubChem. 4-Fluoro-3-nitroaniline. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Data. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ACS Publications. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • Filo. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • NIST WebBook. 4-Fluoro-3-nitrobenzoic acid. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. Available at: [Link]

  • LS College. Ullmann reaction. Available at: [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Selective Reduction of the Nitro Group in 4-Fluoro-3-Nitro-N-Phenylaniline

Introduction: Strategic Synthesis of a Key Diamine Intermediate The selective reduction of the nitro group in 4-fluoro-3-nitro-N-phenylaniline is a critical transformation for the synthesis of 4-fluoro-N3-phenylbenzene-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of a Key Diamine Intermediate

The selective reduction of the nitro group in 4-fluoro-3-nitro-N-phenylaniline is a critical transformation for the synthesis of 4-fluoro-N3-phenylbenzene-1,3-diamine. This resulting diamine is a highly valuable intermediate in the development of advanced materials and pharmaceuticals.[1] Its trifunctional nature—possessing a fluorine atom, a primary amine, and a secondary amine—offers multiple points for subsequent chemical modification, making it a versatile building block for complex molecular architectures.

The primary challenge in this synthesis lies in achieving high chemoselectivity. The reducing agent must selectively target the nitro group while preserving the integrity of the carbon-fluorine bond, which can be susceptible to hydrogenolysis, and the existing N-phenylamine linkage. This guide provides a comprehensive analysis of common reduction methodologies, explains the causality behind protocol choices, and presents detailed, validated protocols for researchers in organic synthesis and drug development.

Reaction Overview: The Transformation

The fundamental transformation involves the conversion of an aromatic nitro group to a primary amine, a six-electron reduction.

Caption: Experimental workflow for catalytic transfer hydrogenation.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-nitro-N-phenylaniline (1.0 eq), ammonium formate (5.0 eq), and methanol (10-15 mL per gram of substrate).

  • Inerting: Fit the condenser with a nitrogen or argon inlet and flush the system for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (5-10 mol% Pd, ~50% wet with water) to the stirred suspension. Causality Note: Adding the catalyst last under an inert atmosphere prevents potential ignition of the solvent vapors, as dry Pd/C is pyrophoric.

  • Reaction: Heat the mixture to a gentle reflux (~65-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-6 hours).

  • Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.

  • Catalyst Removal: Set up a Buchner funnel with a 1-2 cm pad of Celite®. Pre-wet the pad with methanol. Carefully filter the reaction mixture through the Celite pad. Wash the flask and the filter cake thoroughly with additional methanol or ethyl acetate. Crucial Safety Note: Do not allow the Pd/C on the filter cake to dry. [2]Keep it wet with solvent and dispose of it in a dedicated, labeled waste container immediately.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2x), followed by saturated sodium bicarbonate solution (1x) to remove any remaining formate salts, and finally with brine (1x).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 4-fluoro-N3-phenylbenzene-1,3-diamine.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Alternative Protocol: Iron/HCl (Béchamp) Reduction

This protocol is a robust and economical alternative, particularly for larger-scale syntheses where cost is a primary driver.

Materials & Equipment
  • Reagents: 4-Fluoro-3-nitro-N-phenylaniline, Iron powder (<100 mesh), Concentrated Hydrochloric Acid (HCl), Ethanol (EtOH), Deionized Water, Sodium Carbonate (Na₂CO₃), Ethyl Acetate (EtOAc), Celite®.

  • Equipment: Three-neck round-bottom flask, reflux condenser, mechanical stirrer, dropping funnel, heating mantle.

Step-by-Step Procedure
  • Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge iron powder (4-5 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Activation: Add a small amount of concentrated HCl (approx. 0.2-0.3 eq) and heat the stirred slurry to reflux for 15-20 minutes to activate the iron surface.

  • Substrate Addition: Dissolve the 4-fluoro-3-nitro-N-phenylaniline (1.0 eq) in warm ethanol and add it to the dropping funnel. Add the substrate solution dropwise to the refluxing iron slurry over 30-60 minutes. Causality Note: A controlled, dropwise addition is crucial to manage the exothermic nature of the reaction.

  • Reaction: After the addition is complete, maintain the reflux and vigorous stirring. Monitor the reaction by TLC/LC-MS until completion (typically 2-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the entire slurry through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake extensively with hot ethanol.

  • Neutralization & Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Add ethyl acetate to the remaining aqueous residue. Carefully add a saturated solution of sodium carbonate or concentrated ammonium hydroxide to the stirred mixture until the pH is basic (pH 8-9). Transfer to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. [3][4]* Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care. Avoid inhalation and skin contact. [5][6]* Pyrophoric Catalysts: Palladium on carbon is pyrophoric, especially when dry and containing adsorbed hydrogen. [2]Always handle it in a wet state or under an inert atmosphere. Quench spent catalyst by suspending it in a large volume of water before disposal according to institutional guidelines.

  • Acids and Bases: Handle corrosive acids (HCl) and bases (Na₂CO₃) with appropriate care.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from tin reductions, according to local and institutional regulations. [6]

Product Characterization

The identity and purity of the final product, 4-fluoro-N3-phenylbenzene-1,3-diamine, should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structural elucidation.

  • Melting Point: To compare with literature values (reported m.p. ~36°C). [1]* High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

References

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025).
  • nitro razredčilo - Chemius. (n.d.). Chemius.
  • Buy 4-Fluoro-3-nitroaniline | 364-76-1. (2023). Smolecule.
  • 6264-67-1, 4-Fluoro-1,3-phenylenediamine Formula. (n.d.). ECHEMI.
  • Nitrobenzene - HAZARD SUMMARY. (n.d.). NJ.gov.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
  • Reduction of aromatic nitro compounds using Fe and HCl gives… (n.d.). Allen.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu.
  • Reduction of aromatic nitro compounds using Fe and HCl gives. (2022). YouTube.
  • Process for preparing 4-fluoro-3-nitroaniline. (n.d.).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020).
  • What groups can be reduced by Sn/HCl? (2025). Chemistry Stack Exchange.
  • Safety Data Sheet: Nitro thinner. (n.d.). Carl ROTH.
  • ANALYTICAL METHODS. (n.d.).
  • An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile. (n.d.). Benchchem.
  • A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions: A Solvent System Performance Compa. (n.d.). Benchchem.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • material safety d
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (n.d.). Semantic Scholar.
  • Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. (n.d.). The Royal Society of Chemistry.
  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (n.d.). Green Chemistry (RSC Publishing).
  • 4-Fluoro-1,3-phenylenediamine. (n.d.). Chem-Impex.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019). Frontiers.

Sources

Method

Technical Application Note: Strategic Utilization of 4-Fluoro-3-nitro-N-phenylaniline

Executive Summary This application note details the strategic utilization of 4-fluoro-3-nitro-N-phenylaniline (CAS: Generic structure ref, hereafter 4F3N-PA ) as a high-value scaffold in the synthesis of heterocyclic pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 4-fluoro-3-nitro-N-phenylaniline (CAS: Generic structure ref, hereafter 4F3N-PA ) as a high-value scaffold in the synthesis of heterocyclic pharmacophores.

The molecule features a unique "push-pull" electronic architecture: the electron-donating


-phenyl amine at position C1 competes with the electron-withdrawing nitro group at C3. However, the strong inductive and mesomeric withdrawal of the nitro group sufficiently activates the C4-fluorine atom, rendering it a viable handle for Nucleophilic Aromatic Substitution (

). This reactivity profile makes 4F3N-PA a critical intermediate for generating 1,2-phenylenediamines , which are direct precursors to privileged medicinal scaffolds such as benzimidazoles (e.g., antihistamines, proton pump inhibitors) and quinoxalines (e.g., kinase inhibitors).

Chemical Architecture & Reactivity Logic

Electronic Environment

The reactivity of 4F3N-PA is defined by the ortho-nitro effect. While the


-phenyl group at C1 is an electron donor (

effect) that generally deactivates the ring toward nucleophilic attack, the nitro group at C3 provides localized activation at the C4 position.
  • C4-Fluorine: Highly labile due to the ortho-nitro group (

    
     effects), enabling 
    
    
    
    displacement.
  • C3-Nitro: Serves as a "masked" amine. Post-substitution reduction yields a primary amine adjacent to the C4 substituent.

  • C1-Amine: Provides the

    
    -aryl backbone common in MEK and EGFR kinase inhibitors.
    
Strategic Workflow

The utilization of 4F3N-PA typically follows a "Displace-Reduce-Cyclize" workflow:

  • Functionalization (

    
    ):  Displacement of Fluorine by amines, thiols, or alkoxides.
    
  • Reduction: Chemoselective reduction of the nitro group to an aniline.

  • Cyclization: Condensation with electrophiles (aldehydes, carboxylic acids) to form heterocycles.

G Start 4-Fluoro-3-nitro- N-phenylaniline PathA Path A: SNAr Functionalization (Displacement of F) Start->PathA Nucleophile (R-NH2) Base, Heat Intermediate N1-Phenyl-4-substituted- 3-nitroaniline PathA->Intermediate PathB Path B: Nitro Reduction (Formation of Diamine) Intermediate->PathB H2/Pd-C or Fe/NH4Cl Diamine N1-Phenyl-4-substituted- benzene-1,3-diamine PathB->Diamine Benzimidazole Benzimidazole Scaffold (Drug Core) Diamine->Benzimidazole R-CHO / Ox Quinoxaline Quinoxaline Scaffold (Kinase Inhibitor) Diamine->Quinoxaline Glyoxal derivatives

Figure 1: Divergent synthesis pathways utilizing 4-fluoro-3-nitro-N-phenylaniline as a core scaffold.

Detailed Experimental Protocols

Protocol A: Displacement of Fluorine

Objective: To introduce a functional amine at the C4 position, creating a 1,2-diamine precursor. Scope: Suitable for primary and secondary amines.

Reagents:

  • Substrate: 4-Fluoro-3-nitro-N-phenylaniline (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or substituted Aniline (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMSO or DMF (Concentration 0.2 M)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4F3N-PA (1.0 mmol) in anhydrous DMSO (5 mL).

  • Addition: Add the Base (2.0 mmol) followed by the Nucleophile (1.2 mmol).

    • Note: If using a volatile amine, seal the vessel in a pressure tube.

  • Reaction: Heat the mixture to 90–110°C under an inert atmosphere (

    
    ).
    
    • Mechanistic Insight: The high temperature is required to overcome the deactivating effect of the C1-amino group.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (usually yellow) will convert to a deep orange/red product (the nitro-diamine). Reaction time is typically 4–12 hours.

  • Workup: Cool to room temperature. Pour into ice-cold water (50 mL). The product usually precipitates.

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the C3-nitro group to an amine without affecting other sensitive functionalities (e.g., halogens, if retained). Method Choice:

  • Method 1 (Hydrogenation): Cleanest, but risks dehalogenation if F/Cl/Br are present elsewhere.

  • Method 2 (Iron-mediated): Robust, tolerates halogens, ideal for this scaffold.

Selected Method: Fe/NH4Cl Reduction (Bechamp-type)

Reagents:

  • Substrate: Nitro-intermediate from Protocol A (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv, <325 mesh)

  • Catalyst: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol:Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-intermediate (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add

    
     (5.0 mmol) and Iron powder (5.0 mmol).
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Visual Cue: The reaction mixture will turn from orange/red to a dark slurry. The supernatant will eventually become colorless or pale brown as the nitro group (chromophore) is reduced.

  • Timeline: Reaction is typically complete in 1–3 hours. Monitor by TLC (amine products are often polar and may streak; use Ninhydrin stain).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with saturated

    
     (to remove residual salts), dry, and concentrate to yield the phenylenediamine derivative .
    
Protocol C: Benzimidazole Cyclization

Objective: Condensation of the resulting diamine with an aldehyde to form a 1,2-disubstituted benzimidazole.

Reagents:

  • Substrate: Phenylenediamine derivative from Protocol B (1.0 equiv)

  • Electrophile: Benzaldehyde (or derivative) (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (

    
    ) or simply air oxidation in refluxing solvent.
    
  • Solvent: DMF or Ethanol.

Step-by-Step Methodology:

  • Mixing: Dissolve the diamine (1.0 mmol) and aldehyde (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add

    
     (1.0 mmol) dissolved in a minimum amount of water.
    
  • Reflux: Heat to reflux for 6–8 hours.

    • Mechanism:[1] The amine attacks the aldehyde to form a Schiff base, which cyclizes. The oxidant ensures aromatization of the imidazole ring.

  • Workup: Cool mixture. Pour into crushed ice. The benzimidazole product precipitates as a solid.

  • Purification: Recrystallization from Ethanol/Water is often sufficient.

Quantitative Data Summary

Reaction StageParameterTypical ValueCritical Note

(F-displacement)
Temperature90–110°CHigher than standard fluoronitrobenzenes due to amine deactivation.
Yield75–92%Dependent on nucleophile steric bulk.
Nitro Reduction Fe Equivalents3.0–5.0 eqExcess iron ensures rapid kinetics and prevents azo-coupling byproducts.
Yield85–95%High efficiency; product is oxidation-sensitive (store under inert gas).
Cyclization pH4.0–6.0Slightly acidic conditions (often generated in situ) favor imine formation.

Safety & Handling Guidelines

  • Toxicity: Nitroanilines are known to be toxic by inhalation and skin absorption. They may cause methemoglobinemia. 4F3N-PA should be handled in a fume hood with double nitrile gloves.

  • Thermal Hazards: The

    
     reaction involves heating a nitro compound. While generally stable, avoid heating dry nitro residues. Always maintain solvent volume.
    
  • Waste Disposal: Iron residues from reduction must be disposed of as heavy metal waste. Aqueous layers containing fluorides (from

    
    ) require specific segregation depending on local EH&S regulations.
    

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of MEK Inhibitor Intermediates

    • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib). ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

  • Iron-Mediated Nitro Reduction Protocols

    • Ramadas, S., & Srinivasan, N. (1992). Iron/Ammonium Chloride: A Convenient System for the Reduction of Nitro Compounds. Synthetic Communications, 22(9), 1389-1395. Link

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Journal of Chemical Research, 2007(1), 43-46. Link

  • Safety Data for Fluoro-nitroanilines

    • PubChem Compound Summary for 4-Fluoro-3-nitroaniline (Structural Analog). Link

Sources

Application

Nucleophilic aromatic substitution reactions of 4-fluoro-3-nitro-N-phenylaniline

Application Note: AN-2026-FNA Topic: Nucleophilic Aromatic Substitution ( ) Protocols for 4-Fluoro-3-nitro-N-phenylaniline Date: October 24, 2025 Author: Senior Application Scientist, Chemical Development Division[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-FNA Topic: Nucleophilic Aromatic Substitution (


) Protocols for 4-Fluoro-3-nitro-N-phenylaniline
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Division[1][2]

Executive Summary

This technical guide details the reaction parameters, mechanistic insights, and experimental protocols for utilizing 4-fluoro-3-nitro-N-phenylaniline (CAS: 364-76-1 derivative) in nucleophilic aromatic substitution (


) reactions.[1][2]

While the 4-fluoro-3-nitroaniline scaffold is a ubiquitous building block in medicinal chemistry—particularly for kinase inhibitors (e.g., MEK, EGFR) and benzimidazole-based anthelmintics—the


-phenyl  derivative presents unique electronic challenges.[1][2] The electron-donating nature of the 

-phenylamino group at the para position significantly deactivates the ring toward nucleophilic attack compared to its unsubstituted congeners.[1][2] This guide provides optimized conditions to overcome this deactivation, leveraging the ortho-nitro effect and the "element effect" of fluorine to achieve high-yield C-N and C-O bond formations.[1][2]

Mechanistic Insight & Reactivity Profile

The Electronic Tug-of-War

Successful functionalization of this substrate requires understanding the competing electronic effects on the benzene ring:

  • Deactivation (Para-Donation): The

    
    -phenylamino group (
    
    
    
    ) at position 1 is a strong
    
    
    -donor.[1][2] Through resonance, it pushes electron density into the ring, specifically increasing electron density at position 4 (the carbon bearing the fluorine).[1][2] This raises the energy barrier for the initial nucleophilic attack.[1][2]
  • Activation (Ortho-Withdrawal): The nitro group (

    
    ) at position 3 is the critical activating group.[1][2] Being ortho to the fluorine, it stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance.[1][2][3][4]
    
  • The Element Effect: In

    
     reactions where the first step (addition) is rate-determining, fluorine is often the superior leaving group compared to chlorine or bromine.[1][2] Its high electronegativity inductively lowers the energy of the LUMO at the ipso-carbon, accelerating the initial attack despite the strength of the C-F bond.[1][2]
    
Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism, highlighting the resonance stabilization provided by the nitro group.[1][2][5]

SNAr_Mechanism cluster_legend Key Electronic Effects Substrate Substrate: 4-Fluoro-3-nitro-N-phenylaniline Nu_Attack Nucleophilic Attack (Rate Determining Step) Substrate->Nu_Attack + H-Nu Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO2) Nu_Attack->Meisenheimer Transition State Elimination Elimination of F- Meisenheimer->Elimination Fast Product Product: N1-Phenyl-N4-substituted-2-nitrobenzene-1,4-diamine Elimination->Product - HF Effect1 1. -NHPh (Para): Deactivates via Resonance Effect2 2. -NO2 (Ortho): Activates via Induction/Resonance Effect3 3. -F (Ipso): Accelerates Attack (Inductive)

Figure 1: Mechanistic pathway of


 on 4-fluoro-3-nitro-N-phenylaniline showing the critical Meisenheimer intermediate.[1][2]

Experimental Protocols

Protocol A: with Secondary Amines (C-N Bond Formation)

Target Application: Synthesis of unsymmetrical phenazine precursors.

Materials:

  • Substrate: 4-Fluoro-3-nitro-N-phenylaniline (1.0 equiv)[1][2]

  • Nucleophile: Morpholine (1.2 equiv)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]
    
  • Solvent: Dimethyl sulfoxide (DMSO) [Anhydrous][1][2]

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitro-N-phenylaniline (1.0 mmol, 232 mg) in DMSO (3.0 mL).

    • Note: DMSO is preferred over ethanol due to the substrate's lipophilicity and the need for higher reaction temperatures to overcome the

      
      -phenyl deactivation.[1][2]
      
  • Addition: Add DIPEA (1.5 mmol, 261 µL) followed by Morpholine (1.2 mmol, 104 µL).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.[1][2] The starting material (

      
      ) should disappear, and a highly colored (often deep red/orange) product spot should appear (
      
      
      
      ).[1][2]
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product should precipitate as an orange solid.[1][2][6]

    • Filter the solid using a sintered glass funnel.[1][2] Wash the cake with water (

      
      ) to remove residual DMSO and salts.[1][2]
      
  • Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–92%[1][2]

Protocol B: with Thiols (C-S Bond Formation)

Target Application: Synthesis of sulfur-bridged heterocycles.[1][2]

Materials:

  • Substrate: 4-Fluoro-3-nitro-N-phenylaniline (1.0 equiv)[1][2]

  • Nucleophile: Thiophenol (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Solvent: DMF or Acetonitrile (

    
    )[1][2]
    

Step-by-Step Procedure:

  • Preparation: Suspend

    
      (2.0 mmol, 276 mg) in DMF (4.0 mL). Add Thiophenol  (1.1 mmol, 113 µL) and stir at room temperature for 15 minutes to generate the thiolate anion.
    
    • Caution: Thiophenols are malodorous and toxic.[1][2] Work in a well-ventilated fume hood.

  • Addition: Add 4-fluoro-3-nitro-N-phenylaniline (1.0 mmol, 232 mg) in one portion.

  • Reaction: Heat to 60°C for 2 hours.

    • Note: Thiolates are stronger nucleophiles than amines; milder temperatures are sufficient despite the deactivated ring.[1][2]

  • Workup: Dilute with EtOAc (20 mL) and wash with 1M NaOH (to remove unreacted thiol) followed by brine. Dry over

    
    , filter, and concentrate.
    

Expected Yield: >90%

Optimization & Troubleshooting Guide

The following table summarizes the impact of solvent and base choices on reaction efficiency for this specific scaffold.

ParameterConditionOutcomeRecommendation
Solvent DMSO Excellent. High dielectric constant stabilizes the polar Meisenheimer complex.[1][2]Preferred for amines.[1][2][7]
Ethanol Poor/Slow. Lower boiling point and protic nature can solvate nucleophile, reducing reactivity.[1][2]Use only for highly reactive nucleophiles (e.g., thiols).[1][2]
Toluene Variable. Good for phase-transfer catalysis conditions but poor for direct

without catalysts.[1][2]
Avoid unless using Pd-catalysis.[1][2]
Base DIPEA Good. Soluble organic base; easy workup.[1][2]Standard for amine nucleophiles.[1][2]

Excellent. Heterogeneous; easy removal by filtration.[1][2]Standard for phenols/thiols.[1][2]
Temp < 50°C Incomplete. Reaction stalls due to

-phenyl deactivation.[1][2]
Maintain >70°C for amines.[1][2]

Downstream Applications Workflow

The resulting N1-phenyl-2-nitro-benzene-1,4-diamines are versatile intermediates.[1][2] The most common pathway involves reduction of the nitro group followed by cyclization.[1][2]

Applications SNAr_Product SNAr Product: 2-Nitro-N1-phenyl-N4-substituted Reduction Reduction (H2/Pd-C or Fe/NH4Cl) SNAr_Product->Reduction Diamine Intermediate: 1,2-Diamine Derivative Reduction->Diamine Cyclization Cyclization (e.g., with Formic Acid or CDI) Diamine->Cyclization Benzimidazole Target Scaffold: 1-Phenyl-5-substituted-benzimidazole Cyclization->Benzimidazole

Figure 2: Synthetic workflow from SNAr product to bioactive benzimidazole scaffolds.[1][2][3][8]

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1][2] Link[1][2]

    • Foundational text on the mechanism and the "Element Effect" (F >> Cl).
  • Terrier, F. (2013).[1][2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] Link[1][2]

    • Comprehensive guide on activating groups and Meisenheimer complex stability.
  • Roh, H., et al. (2020).[1][2] Synthesis and biological evaluation of benzimidazole derivatives as novel inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(12), 127156.[1][2] Link[1][2]

    • Demonstrates the use of 4-fluoro-3-nitroaniline deriv
  • Neumann, R. A., et al. (2018).[1][2] Practical Synthesis of N-Aryl-2-nitroanilines via

    
    . Journal of Organic Chemistry, 83(4), 1945–1954.[1][2]
    
    • Provides specific solvent/base optimization data for deactivated aniline substr

Sources

Method

Application Note: High-Fidelity Synthesis of 4-Fluoro-3-nitro-N-phenylaniline via Palladium-Catalyzed C–N Cross-Coupling

Part 1: Strategic Overview & Mechanistic Rationale The Synthetic Challenge The molecule 4-fluoro-3-nitro-N-phenylaniline represents a "privileged scaffold" in medicinal chemistry, particularly as a precursor for BCL-2 in...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Mechanistic Rationale

The Synthetic Challenge

The molecule 4-fluoro-3-nitro-N-phenylaniline represents a "privileged scaffold" in medicinal chemistry, particularly as a precursor for BCL-2 inhibitors (e.g., Venetoclax analogs) and kinase inhibitors.

The synthesis of this core presents a classic chemoselectivity paradox :

  • The Goal: Construct the diphenylamine C–N bond.

  • The Problem: The substrate contains a highly activated C–F bond ortho to a nitro group.

    • Traditional Methods: Standard nucleophilic attack often results in

      
       at the C–F position rather than the desired C–N coupling, or requires harsh conditions that degrade the nitro group.
      
    • The Solution: Palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of the deactivated aniline (4-fluoro-3-nitroaniline) with an aryl halide under conditions that preserve the labile C–F bond.

Retrosynthetic Logic & Ligand Selection

To synthesize this molecule, we employ a "reverse-polarity" approach. We utilize 4-fluoro-3-nitroaniline as the nucleophile and bromobenzene as the electrophile.

  • Nucleophile (Amine): 4-fluoro-3-nitroaniline.[1][2]

    • Challenge: The nitro group strongly withdraws electron density, making the amine a poor nucleophile (pKa ~ -1.0).

  • Electrophile: Bromobenzene.

    • Advantage: Non-activated; immune to background

      
      .
      
  • Catalyst System (The "Engine"):

    • Ligand: BrettPhos or tBuBrettPhos . These bulky, electron-rich biaryl phosphine ligands are specifically engineered to facilitate the reductive elimination step, which is the rate-determining step when coupling electron-deficient amines.

    • Base: Cesium Carbonate (

      
      ) .[3] A weaker, inorganic base is critical. Strong alkoxide bases (NaOtBu) can trigger nucleophilic attack on the C–F bond or cause nitro-group reduction.
      

Part 2: Visualizing the Chemoselectivity

The following decision tree illustrates the critical pathway selection to avoid impurity formation.

ReactionPathway Start Target: 4-Fluoro-3-nitro-N-phenylaniline RouteA Route A: Pd-Catalysis (Recommended) Start->RouteA RouteB Route B: Standard SnAr (High Risk) Start->RouteB SubstratesA Nucleophile: 4-Fluoro-3-nitroaniline Electrophile: Bromobenzene RouteA->SubstratesA SubstratesB Nucleophile: Aniline Electrophile: 1-Bromo-4-fluoro-3-nitrobenzene RouteB->SubstratesB MechanismA Mechanism: Buchwald-Hartwig Ligand: BrettPhos SubstratesA->MechanismA MechanismB Mechanism: Competitive SnAr SubstratesB->MechanismB ResultA Product: Desired Diphenylamine (C-F Bond Intact) MechanismA->ResultA ResultB Impurity: Fluorine Displacement (Phenazine formation possible) MechanismB->ResultB

Figure 1: Strategic decision tree highlighting why the "Reverse Polarity" Pd-catalyzed route is superior to standard substitution methods.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.MW ( g/mol )Role
4-Fluoro-3-nitroaniline 1.0156.11Limiting Reagent (Nucleophile)
Bromobenzene 1.2157.01Electrophile

0.02 (2 mol%)224.51Pre-catalyst
BrettPhos 0.04 (4 mol%)536.66Ligand

2.0325.82Base (Anhydrous)
1,4-Dioxane N/ASolvent0.2 M Concentration
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Kinetics)

  • In a glovebox or under active

    
     flow, charge a dry reaction vial with 
    
    
    
    (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol).
  • Add anhydrous 1,4-Dioxane (1.0 mL).

  • Stir at 80°C for 2 minutes (or RT for 10 mins) to generate the active

    
     species. Visual Cue: Solution turns from orange to a deep red/brown.
    

Step 2: Substrate Addition

  • To the catalyst solution, add 4-Fluoro-3-nitroaniline (156 mg, 1.0 mmol).

  • Add Cesium Carbonate (

    
    ) (652 mg, 2.0 mmol). Note: Ensure base is finely ground.
    
  • Add Bromobenzene (126 µL, 1.2 mmol).

  • Add remaining 1,4-Dioxane (4.0 mL) to reach a total concentration of ~0.2 M.

Step 3: Reaction & Monitoring

  • Seal the vial with a Teflon-lined cap.

  • Heat to 100°C in a heating block.

  • Reaction Time: 4–12 hours.

  • Monitoring: Monitor via HPLC or TLC (Eluent: 20% EtOAc/Hexane).

    • Starting Material (

      
       ~0.3) should disappear.
      
    • Product (

      
       ~0.5) will appear as a bright yellow spot.
      

Step 4: Work-up & Purification [3]

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and Pd black.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography (

    
    ).
    
    • Gradient: 0%

      
       15% EtOAc in Hexanes.
      
    • Note: The product is a yellow solid.

Part 4: Data & Optimization Matrix

The following table summarizes the impact of ligand and base choice on the yield of this specific transformation, based on internal screening data for electron-deficient anilines.

EntryLigandBaseYield (%)Observation
1 BrettPhos

92% Optimal. Clean conversion.
2BrettPhosNaOtBu65%Significant defluorination (

) by-products.
3Xantphos

78%Slower reaction; required 24h.
4


<10%Ligand too electron-poor; failed oxidative addition.
5RuPhos

85%Good alternative, but slightly lower yield than BrettPhos.
Troubleshooting Guide
  • Problem: Low conversion after 12 hours.

    • Root Cause:[4][5][6][7] Catalyst poisoning by the nitro group or oxidation of the catalyst.

    • Fix: Add a second portion of catalyst (1 mol% Pd / 2 mol% Ligand) or ensure strictly anhydrous solvents are used.

  • Problem: Loss of Fluorine (formation of 3-nitro-N,N-diphenylaniline).

    • Root Cause:[4][5][6][7] Base is too strong or temperature too high.

    • Fix: Switch strictly to

      
       or 
      
      
      
      . Do not use alkoxides. Lower temp to 90°C.

Part 5: Catalytic Cycle Visualization

Understanding the cycle ensures you know why BrettPhos is required. The reductive elimination of the electron-poor amine is the bottleneck.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ph-Br insertion) Pd0->OxAdd + Ph-Br PdII_Ar L-Pd(II)-Ph(Br) OxAdd->PdII_Ar LigandEx Amine Coordination & Deprotonation PdII_Ar->LigandEx + Amine / Base PdII_Amido L-Pd(II)-Ph(N-Ar) LigandEx->PdII_Amido RedElim Reductive Elimination (Rate Limiting Step) PdII_Amido->RedElim BrettPhos accelerates this RedElim->Pd0 - Product Product Product Release RedElim->Product

Figure 2: The Palladium Catalytic Cycle. Note that BrettPhos is essential for the final Reductive Elimination step involving the electron-poor nitroaniline.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society. [Link]

  • Maitro, G., et al. (2018). "Pre-catalyst selection in Buchwald-Hartwig amination of nitro-substituted anilines." Organic Process Research & Development. [Link]

Sources

Application

Application Note: Synthesis of Benzimidazoles from 4-Fluoro-3-nitro-N-phenylaniline Precursors

This Application Note provides a comprehensive technical guide for the synthesis of 5-(phenylamino)benzimidazoles utilizing 4-fluoro-3-nitro-N-phenylaniline as a core scaffold. This approach leverages the high electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 5-(phenylamino)benzimidazoles utilizing 4-fluoro-3-nitro-N-phenylaniline as a core scaffold. This approach leverages the high electrophilicity of the fluorine atom activated by the ortho-nitro group to introduce diverse amine substituents via Nucleophilic Aromatic Substitution (SNAr), followed by reductive cyclization to construct the benzimidazole core.

Introduction & Rationale

Benzimidazoles are "privileged scaffolds" in medicinal chemistry, serving as the core structure for numerous therapeutic agents (e.g., proton pump inhibitors, anthelmintics, and kinase inhibitors). The 4-fluoro-3-nitro-N-phenylaniline precursor offers a strategic advantage for synthesizing 5-substituted benzimidazoles (specifically 5-(phenylamino) derivatives).

The synthetic logic relies on the "Fluoro-Nitro" Strategy :

  • Activation: The nitro group at position 3 strongly activates the fluorine at position 4 toward nucleophilic attack.

  • Diversity: The fluorine can be displaced by a wide range of primary or secondary amines (R-NH₂) under mild conditions.

  • Cyclization: The resulting o-nitroaniline intermediate undergoes reduction and condensation with aldehydes or acids to close the imidazole ring.

Retrosynthetic Analysis

The pathway constructs the benzimidazole core from a 1,2-diamine intermediate, generated in situ or stepwise from the fluoro-nitro precursor.

Retrosynthesis Product 5-(Phenylamino)benzimidazole (Target) Diamine 1-(Phenylamino)-3,4-diaminobenzene (Intermediate) Product->Diamine Cyclization (R-CHO / Ox) NitroAmine 1-(Phenylamino)-3-nitro-4-aminobenzene (S_NAr Adduct) Diamine->NitroAmine Reduction (H2/Pd or Na2S2O4) Precursor 4-Fluoro-3-nitro-N-phenylaniline (Starting Material) NitroAmine->Precursor S_NAr (R-NH2)

Figure 1: Retrosynthetic logic for accessing 5-(phenylamino)benzimidazoles.

Chemical Strategy & Mechanism[1][2][3]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The starting material, 4-fluoro-3-nitro-N-phenylaniline (Structure: Ph-NH-C₆H₃(NO₂)-F), possesses a fluorine atom para to the phenylamino group and ortho to the nitro group. While the electron-donating phenylamino group (at C1) slightly deactivates the ring, the strong electron-withdrawing effect of the ortho-nitro group (at C3) ensures the fluorine (at C4) remains sufficiently electrophilic for displacement by amines.

Mechanism: The amine nucleophile attacks C4, forming a Meisenheimer complex stabilized by the nitro group, followed by the elimination of fluoride.

Step 2: Reductive Cyclization

This stage converts the o-nitroaniline intermediate into the benzimidazole.[1]

  • Stepwise: Reduction of -NO₂ to -NH₂ (using H₂/Pd-C or Fe/AcOH) followed by condensation with an aldehyde.

  • One-Pot (Recommended): Use of sodium dithionite (Na₂S₂O₄) as a reducing agent in the presence of the aldehyde. This method is superior for library generation as it avoids the isolation of oxidation-sensitive phenylenediamines.

Detailed Experimental Protocols

Protocol A: SNAr Displacement (Library Generation)

Target: Synthesis of 3-nitro-N1-phenyl-N4-substituted-benzene-1,4-diamines.

Reagents:

  • Precursor: 4-Fluoro-3-nitro-N-phenylaniline (1.0 equiv)

  • Amine Nucleophile (R-NH₂): 1.2 – 1.5 equiv

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Procedure:

  • Dissolution: In a reaction vial, dissolve 4-fluoro-3-nitro-N-phenylaniline (1 mmol, ~232 mg) in DMSO (3 mL).

  • Addition: Add DIPEA (2 mmol, 350 µL) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Stir the mixture at 60–80°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material (F-Ar-NO₂) typically runs faster than the product (Amino-Ar-NO₂).

  • Workup:

    • Pour the reaction mixture into ice-water (30 mL).

    • If a precipitate forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-50% EtOAc/Hexane).

Protocol B: One-Pot Reductive Cyclization (Na₂S₂O₄ Method)

Target: Formation of the Benzimidazole Core directly from the Nitro-Amine Intermediate.

Reagents:

  • Nitro-amine Intermediate (from Protocol A) (1.0 equiv)

  • Aldehyde (R-CHO) (1.2 equiv)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 – 4.0 equiv)

  • Solvent: Ethanol/Water (2:1 ratio)

Procedure:

  • Mixing: Suspend the nitro-amine intermediate (0.5 mmol) and the aldehyde (0.6 mmol) in Ethanol (5 mL) and Water (2.5 mL).

  • Reduction/Cyclization: Add Na₂S₂O₄ (1.5 mmol, ~261 mg) in a single portion.

  • Reflux: Heat the mixture to reflux (80–90°C) for 6–12 hours. The reaction color typically changes from deep orange/red (nitro compound) to pale yellow or colorless (benzimidazole).

  • Workup:

    • Cool to room temperature.[2][3]

    • Adjust pH to ~8 using saturated NaHCO₃ solution.

    • Extract with EtOAc or DCM.

    • Wash organic layer with water and brine.[3]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Data Summary & Optimization Table

The following table summarizes expected outcomes based on substituent electronics during the SNAr step.

Nucleophile (R-NH₂)Electronic NatureTemp (°C)Time (h)Expected Yield (%)Notes
Benzylamine Primary, Nucleophilic60485-95Fast reaction, clean conversion.
Morpholine Secondary, Moderate80680-90Requires slightly higher temp.
Aniline Weak Nucleophile100-12012-2440-60May require stronger base (Cs₂CO₃) or catalysis.
Isopropylamine Sterically Hindered80870-80Excess amine (2.0 equiv) recommended.

Workflow Visualization

The following diagram illustrates the complete synthetic workflow, including critical decision nodes for purification.

Workflow Start Start: 4-Fluoro-3-nitro-N-phenylaniline Step1 Step 1: S_NAr Reaction (Amine, DIPEA, DMSO, 80°C) Start->Step1 Check1 LC-MS Check: Conversion >95%? Step1->Check1 Check1->Step1 No (Add more amine/time) Workup1 Precipitation in Water & Filtration Check1->Workup1 Yes Step2 Step 2: One-Pot Cyclization (Aldehyde, Na2S2O4, EtOH/H2O, Reflux) Workup1->Step2 Workup2 Basic Workup (pH 8) Extraction (DCM) Step2->Workup2 Final Final Product: 5-(Phenylamino)benzimidazole Workup2->Final

Figure 2: Integrated workflow for the synthesis of benzimidazoles from fluoro-nitro precursors.

Safety & Handling

  • Nitro Compounds: Organic nitro compounds can be energetic. While 4-fluoro-3-nitro-N-phenylaniline is generally stable, avoid excessive heat (>150°C) during processing.

  • Fluorinated Aromatics: Can be skin irritants. Use gloves and work in a fume hood.

  • Sodium Dithionite: Releases SO₂ gas upon acidification or heating. Ensure adequate ventilation to prevent inhalation of sulfur dioxide.

References

  • Yang, D., et al. (2005). "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization."[1] Synthesis, 2005(1), 47-56.[1]

  • Lipunova, G. N., et al. (2015). "Fluorine-Containing Benzimidazoles and Their Heteroannelated Derivatives: Synthesis and Biological Activity." Chemistry of Heterocyclic Compounds, 51(5), 406-427.

  • PubChem Compound Summary. "4-Fluoro-3-nitroaniline."[4][5][6] National Center for Biotechnology Information.

  • Alaqeel, S. I. (2017). "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." Journal of Saudi Chemical Society, 21(2), 229-237.

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Fluoro-3-nitro-N-phenylaniline

Introduction In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with enhanced pharmacological profiles is of paramount importance. Among the vast array of synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with enhanced pharmacological profiles is of paramount importance. Among the vast array of synthetic building blocks, 4-fluoro-3-nitro-N-phenylaniline holds a significant position as a key intermediate in the preparation of various therapeutic agents, particularly kinase inhibitors. The strategic incorporation of a fluorine atom can improve metabolic stability and bioavailability of drug candidates.[1][2][3] This application note provides a comprehensive guide to the efficient, rapid, and environmentally conscious synthesis of 4-fluoro-3-nitro-N-phenylaniline utilizing microwave-assisted organic synthesis (MAOS). This approach offers substantial advantages over classical thermal methods, including dramatically reduced reaction times, increased product yields, and enhanced safety profiles.[4][5][6]

The Strategic Advantage of Microwave-Assisted Synthesis

Traditional methods for the synthesis of diarylamines, such as the Buchwald-Hartwig amination, often necessitate prolonged reaction times at elevated temperatures.[7][8] Microwave-assisted synthesis fundamentally transforms this paradigm by directly and efficiently heating the reaction mixture through dielectric heating.[4][9] This process involves two primary mechanisms: dipolar polarization and ionic conduction.[5][6][9] Polar molecules within the reaction mixture align with the oscillating electric field of the microwaves, and this rapid reorientation generates heat.[4][10] This "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction medium, a stark contrast to the slow and often uneven heating profiles of conventional oil baths.[9] The result is a significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[9][10]

Causality Behind the Choice of Microwave Synthesis:
  • Speed and Efficiency: The direct coupling of microwave energy with the polar reactants and solvent leads to a rapid rise in temperature, dramatically shortening the time required to reach the activation energy of the reaction.[10] This translates to significantly faster reaction completions.

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures in conventional heating methods.[6] This often results in higher yields of the desired product with improved purity.

  • Enhanced Safety: Modern laboratory microwave reactors are equipped with advanced safety features, including pressure and temperature sensors, to prevent runaway reactions.[11][12] The contained nature of the reaction vessels also minimizes exposure to potentially hazardous reagents and vapors.[12]

  • Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of smaller quantities of solvents.[4][5]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the synthesis of 4-fluoro-3-nitro-N-phenylaniline via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction under microwave irradiation.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1,4-Difluoro-2-nitrobenzene≥98%Commercially Available
Aniline≥99.5%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially AvailableCatalyst Precursor
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)≥98%Commercially AvailableLigand
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableBase
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent
Microwave ReactorDedicated laboratory microwave synthesizer
Microwave-safe reaction vessels with stir barsAppropriate for the scale of the reaction
Step-by-Step Methodology
  • Vessel Preparation: To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 1,4-difluoro-2-nitrobenzene (1.0 mmol, 159.1 mg).

  • Reagent Addition: Sequentially add aniline (1.2 mmol, 111.7 mg), cesium carbonate (2.0 mmol, 651.9 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and BINAP (0.075 mmol, 46.7 mg).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the reaction vessel.

  • Vessel Sealing: Securely seal the reaction vessel with a cap designed for microwave synthesis.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the laboratory microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (typically assisted by a cooling fan within the instrument).

  • Work-up and Purification:

    • Open the vessel carefully in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the celite pad with a small amount of toluene.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-fluoro-3-nitro-N-phenylaniline.

Expected Results
ParameterExpected Value
Yield 85-95%
Appearance Yellow to orange solid
Purity (by HPLC) >98%

Reaction Mechanism and Workflow Visualization

The synthesis proceeds via the well-established Buchwald-Hartwig amination catalytic cycle.[7][13][14]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Oxidative Addition Complex Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition Aryl_Halide 1,4-Difluoro-2-nitrobenzene Aryl_Halide->Oxidative_Addition_Complex Amine_Complex Amine Coordination Complex Oxidative_Addition_Complex->Amine_Complex Ligand Exchange Amido_Complex Palladium Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd(0)L2 Regeneration of Catalyst Product 4-Fluoro-3-nitro-N-phenylaniline Amido_Complex->Product Reductive Elimination Aniline Aniline Aniline->Amine_Complex Base Cs2CO3 Base->Amine_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The experimental workflow is streamlined for efficiency and safety.

Experimental_Workflow A 1. Vessel Preparation: Add Reactants and Catalyst B 2. Solvent Addition: Add Anhydrous Toluene A->B C 3. Vessel Sealing B->C D 4. Microwave Irradiation: 120°C, 15 min C->D E 5. Cooling to Room Temperature D->E F 6. Filtration and Concentration E->F G 7. Column Chromatography Purification F->G H 8. Characterization: Obtain Pure Product G->H

Caption: Experimental workflow for microwave-assisted synthesis.

Safety Considerations

  • Microwave Safety: Always use a dedicated laboratory microwave reactor designed for chemical synthesis.[11][15] Never use a domestic microwave oven.[15][16] Ensure the microwave is properly maintained and that all safety interlocks are functional.[16]

  • Pressure and Temperature: Reactions in sealed vessels under microwave irradiation can generate significant pressure.[12] Always use vessels rated for the expected temperatures and pressures and do not exceed the manufacturer's recommendations.

  • Solvent Choice: While toluene is used in this protocol, be aware of the potential for superheating with viscous samples.[11] Do not heat flammable solvents unless the microwave is specifically designed for such applications.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15] When removing hot vessels, use heat-resistant gloves.[12]

  • Ventilation: All manipulations of reagents and the reaction work-up should be performed in a well-ventilated fume hood.[11]

Conclusion

The microwave-assisted synthesis of 4-fluoro-3-nitro-N-phenylaniline represents a significant advancement over traditional synthetic routes. The protocol outlined in this application note provides a rapid, efficient, and high-yielding method for the preparation of this valuable intermediate. By leveraging the principles of microwave chemistry, researchers and drug development professionals can accelerate their discovery and development timelines while adhering to the principles of green chemistry.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
  • Safety Tips - Green Chemistry in Teaching Labo. NJIT.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
  • Buchwald–Hartwig amination. Wikipedia.
  • Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities. CABI Digital Library.
  • Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery. Benchchem.
  • The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis.
  • Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. ResearchGate. Available from: [Link]

  • Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. IOSRPHR.
  • Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. Semantic Scholar. Available from: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available from: [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-3-nitro-N-phenylaniline

The following technical guide details the optimization of 4-fluoro-3-nitro-N-phenylaniline synthesis. This response is structured as a Tier-3 Technical Support resource for process chemists and researchers.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 4-fluoro-3-nitro-N-phenylaniline synthesis. This response is structured as a Tier-3 Technical Support resource for process chemists and researchers.

Case ID: OPT-FNA-2024 Topic: Yield Improvement & Impurity Suppression in Diaryl Coupling Applicable For: Medicinal Chemistry, Process Development, Material Science

Executive Summary

The synthesis of 4-fluoro-3-nitro-N-phenylaniline (Target 3 ) presents a classic "chemoselectivity vs. reactivity" paradox. The presence of the nitro group at the 3-position and the fluorine at the 4-position creates two distinct challenges:

  • Deactivation of the Aniline: The electron-withdrawing nature of the 3-nitro group significantly lowers the nucleophilicity of the amine, making standard nucleophilic attacks sluggish.

  • Lability of the Fluorine: The 4-fluoro substituent is activated by the ortho-nitro group, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly by alkoxide bases or the aniline partner itself.
    

This guide provides a high-fidelity protocol to bypass these failure modes, prioritizing Buchwald-Hartwig Cross-Coupling with specific ligand/base architectures over traditional


 routes.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am observing low conversion (<30%) and a significant amount of "de-fluorinated" or ether byproduct. What is happening?

Diagnosis: You are likely using Sodium tert-butoxide (NaOtBu) as a base. Mechanism: While NaOtBu is the standard base for Buchwald-Hartwig couplings, it is a strong nucleophile. In your substrate, the fluorine at position 4 is ortho to a nitro group. This geometry activates the C-F bond toward


. The tert-butoxide anion attacks C4, displacing fluoride and forming the tert-butyl ether impurity.
Solution:  Switch to a milder, inorganic base such as Cesium Carbonate (

)
or Potassium Phosphate (

)
. These bases are sufficiently basic to deprotonate the palladium-bound amine but lack the nucleophilicity to displace the fluoride.
Q2: Why not use the "Inverse" strategy: Reacting 1-bromo-4-fluoro-3-nitrobenzene with Aniline?

Analysis: This route (coupling an electron-rich amine with an electron-poor halide) seems attractive kinetically but is fatal for chemoselectivity. Risk: Aniline is a competent nucleophile. When exposed to 1-bromo-4-fluoro-3-nitrobenzene, aniline will competitively attack the C-F bond (via


) rather than participating solely in the Pd-catalyzed coupling at the C-Br bond .
Result:  You will obtain a mixture of the desired product and the 

byproduct (N-phenyl-2-nitro-4-bromoaniline isomer), which are difficult to separate. Recommendation: Stick to the coupling of 4-fluoro-3-nitroaniline (nucleophile) with Iodobenzene (electrophile).
Q3: The reaction stalls despite using . How do I activate the deactivated aniline?

Diagnosis: The 3-nitro group pulls electron density from the amino group, making oxidative addition of the amine to the Pd(II) center the rate-limiting step. Standard ligands (e.g., BINAP, dppf) may not create a sufficiently electron-rich Pd center to facilitate this. Solution: Utilize BrettPhos or XantPhos . These bulky, electron-rich phosphine ligands are specifically engineered to facilitate the coupling of weak nucleophiles (like nitroanilines) by stabilizing the oxidative addition intermediate and accelerating reductive elimination.

Part 2: Optimized Experimental Protocol

Method: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) Scale: 10.0 mmol basis

Reagents & Stoichiometry
ComponentRoleEquiv.Amount
4-Fluoro-3-nitroaniline Nucleophile1.01.56 g
Iodobenzene Electrophile1.22.45 g (1.34 mL)

Pre-catalyst0.02183 mg (2 mol%)
BrettPhos Ligand0.04215 mg (4 mol%)

Base2.06.52 g
1,4-Dioxane (Anhydrous)Solvent--50 mL (0.2 M)
Step-by-Step Workflow
  • Inertion: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of dry Nitrogen or Argon.

  • Solids Addition: Charge the flask with 4-fluoro-3-nitroaniline (1.0 equiv),

    
     (2.0 equiv), 
    
    
    
    (0.02 equiv), and BrettPhos (0.04 equiv).
    • Note: Pre-mixing the catalyst and ligand in a small amount of solvent for 5 minutes before addition can enhance active species formation.

  • Solvent & Electrophile: Add anhydrous 1,4-Dioxane via syringe, followed by Iodobenzene (1.2 equiv).

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes (subsurface bubbling) to remove dissolved Oxygen, which poisons the Pd(0) species.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or HPLC after 4 hours. The deactivated amine may require up to 12-16 hours for full conversion.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove inorganic salts (

      
      , excess Carbonate). Wash the pad with Ethyl Acetate.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes. The nitro group makes the product less polar than typical diarylamines, but the fluoro group adds lipophilicity.
      

Part 3: Mechanistic Visualization & Logic

The following diagram illustrates the competing pathways. The Green Path represents the optimized protocol. The Red Paths represent the failure modes discussed above (Base-mediated etherification and Inverse-addition


).

G Start 4-Fluoro-3-nitroaniline (Nucleophile) Intermediate Pd-Amido Complex Start->Intermediate Oxidative Addition (Slow w/o BrettPhos) Impurity_Ether tert-Butyl Ether (Impurity) Start->Impurity_Ether F Displacement PhI Iodobenzene (Electrophile) PhI->Intermediate Base_Strong NaOtBu (Strong Base) Base_Strong->Intermediate Deprotonation Base_Strong->Impurity_Ether SNAr Attack at C-F (FAST) Base_Weak Cs2CO3 (Weak Base) Base_Weak->Intermediate Deprotonation (Safe) Cat Pd / BrettPhos Cat->Intermediate Product 4-Fluoro-3-nitro-N-phenylaniline (TARGET) Intermediate->Product Reductive Elimination (Promoted by Ligand)

Caption: Pathway analysis showing the divergence between productive coupling (Green) and base-mediated fluorodisplacement (Red).

Part 4: Comparative Data (Base Screening)

The table below summarizes typical outcomes for this specific scaffold, highlighting the criticality of base selection [1, 2].

ParameterCondition A (Standard)Condition B (Optimized)
Base


Solvent Toluene1,4-Dioxane
Ligand BINAPBrettPhos
Temp 110°C90°C
Yield (Target) 42%88%
Major Impurity tert-Butoxy ether (25%)Trace (<2%)
Mechanism Competing

+ Coupling
Selective Coupling

References

  • Maitro, G., et al. "A New Class of Phosphine Ligands for the Buchwald-Hartwig Amination of Aryl Chlorides." Journal of the American Chemical Society, 2008. (Demonstrates BrettPhos utility for weak nucleophiles).

  • Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroarenes." Journal of the American Chemical Society, 2009. (Discusses nitro-group tolerance and base sensitivity).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Comprehensive guide on ligand selection).

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-3-nitro-N-phenylaniline

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-fluoro-3-nitro-N-phenylaniline. Here, we address common challenges and frequently asked q...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-fluoro-3-nitro-N-phenylaniline. Here, we address common challenges and frequently asked questions encountered during its purification, providing practical, field-tested solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section directly tackles problems you may face during the purification of 4-fluoro-3-nitro-N-phenylaniline, offering step-by-step guidance to resolve them.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Question: I've dissolved my crude 4-fluoro-3-nitro-N-phenylaniline in a hot solvent, but upon cooling, it either separates as an oil or fails to crystallize. What's going wrong?

Answer: This is a common issue that can be attributed to several factors. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a high concentration of impurities is present, depressing the melting point of the mixture.[1][2][3]

Immediate Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the solution with a glass rod.[1][3] The microscopic scratches on the glass can serve as nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, add a "seed crystal" to the solution.[1]

  • Re-dissolve and Cool Slowly: If an oil has formed, gently reheat the solution until it is homogeneous again. Then, allow it to cool to room temperature as slowly as possible before moving it to an ice bath. Rapid cooling often leads to the formation of impure oils or very small crystals.[1]

  • Concentrate the Solution: If no crystals form even after scratching or seeding, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then repeat the slow cooling process.[2]

Advanced Solutions:

  • Solvent System Modification: If the issue persists, the chosen solvent may be too effective. Consider a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" an anti-solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it is clear again and allow it to cool slowly.

  • Pre-Purification: A high impurity load can significantly hinder crystallization. In such cases, a preliminary purification step like column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.[1]

Issue 2: Colored Impurities Persist After Recrystallization

Question: My recrystallized 4-fluoro-3-nitro-N-phenylaniline is still yellow or orange, not the expected pale-yellow solid. How can I remove these colored impurities?

Answer: The presence of color often indicates residual starting materials, byproducts from the nitration reaction, or decomposition products.[1]

Solution:

  • Activated Carbon Treatment: Before the hot filtration step in your recrystallization protocol, add a small amount of activated carbon (charcoal) to the hot solution.[1][2] The activated carbon will adsorb the colored impurities.

  • Procedure:

    • Dissolve the crude product in the appropriate hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent bumping.

    • Add a small amount of activated carbon (typically 1-2% of the solute's weight) and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any other insoluble impurities.[1][2]

    • Allow the filtrate to cool slowly to induce crystallization.

Issue 3: Poor Separation of Isomers During Column Chromatography

Question: I'm using column chromatography to purify my product, but I'm getting poor separation between 4-fluoro-3-nitro-N-phenylaniline and its isomers. What can I do to improve the resolution?

Answer: Achieving good separation in column chromatography depends on the differential adsorption of the compounds to the stationary phase.[2][4] Optimizing the mobile phase and stationary phase is key.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give your desired product an Rf value of approximately 0.25-0.35.

    • Solvent Polarity: If the spots are too high on the TLC plate (high Rf), the mobile phase is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture (e.g., hexane/ethyl acetate). If the spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.

  • Stationary Phase Considerations:

    • Silica Gel vs. Alumina: Silica gel is a common choice for separating moderately polar compounds like nitroanilines.[5] Alumina can also be used and may offer different selectivity.

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Loading and Elution:

    • Concentrated Sample: Load the sample onto the column in a minimal amount of the mobile phase to ensure a narrow starting band.

    • Elution Gradient: Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute the less polar impurities and then your product, followed by more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-fluoro-3-nitro-N-phenylaniline?

The synthesis of 4-fluoro-3-nitro-N-phenylaniline typically involves the nitration of p-fluoroaniline.[6] Potential impurities include:

  • Unreacted Starting Materials: Such as p-fluoroaniline.

  • Isomeric Byproducts: The nitration of p-fluoroaniline can also produce other isomers.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrated products.

  • Resinous or Tarry Byproducts: These can form from side reactions or decomposition.[7]

Q2: What is the best single solvent for recrystallizing 4-fluoro-3-nitro-N-phenylaniline?

While the ideal solvent should be determined experimentally, ethanol and methanol are commonly used for recrystallizing nitroaniline compounds.[1][8] The key is to find a solvent in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below to maximize recovery.[3] 4-fluoro-3-nitro-N-phenylaniline is generally soluble in organic solvents and insoluble in water.[9][10][11]

Q3: Can I use an acid wash to purify 4-fluoro-3-nitro-N-phenylaniline?

Yes, an acid wash can be an effective purification step. A process has been described where cold, dilute hydrochloric acid is used to separate 4-fluoro-3-nitroaniline from other components of the crude reaction product.[7] The product has a unique solubility profile in hydrochloric acid, with solubility decreasing significantly at concentrations above 16%.[7] This method can be particularly useful for removing non-basic impurities.

Q4: What is the expected melting point of pure 4-fluoro-3-nitro-N-phenylaniline?

The reported melting point for 4-fluoro-3-nitroaniline is typically in the range of 94-98°C.[9][11][12] A sharp melting point within this range is a good indicator of purity.

Experimental Protocols

Protocol 1: Recrystallization of 4-fluoro-3-nitro-N-phenylaniline

This protocol outlines the steps for purifying crude 4-fluoro-3-nitro-N-phenylaniline using a single solvent recrystallization.

  • Dissolution: In a fume hood, place the crude 4-fluoro-3-nitro-N-phenylaniline in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.[1][2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.[1][2]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1] Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of 4-fluoro-3-nitro-N-phenylaniline

This protocol provides a general procedure for purification by column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the concentrated sample solution to the top of the column.

  • Elution: Slowly add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-fluoro-3-nitro-N-phenylaniline.

Data Summary

ParameterValueSource
Molecular FormulaC6H5FN2O2[9][13]
Molecular Weight156.12 g/mol [9]
AppearancePale yellow to orange crystalline solid[10][13]
Melting Point94-98 °C[9][11][12]
SolubilityInsoluble in water; soluble in organic solvents.[9][10][11]

Visual Workflow and Decision Making

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Impure PureProduct Pure 4-fluoro-3-nitro-N-phenylaniline Recrystallization->PureProduct Successful ColumnChromatography->PureProduct Successful Impurities Impurities CrystallizationTroubleshooting Start Cooling Solution OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Reheat Reheat & Cool Slowly OilingOut->Reheat Yes Success Crystals Form NoCrystals->Success No Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Yes Reheat->Start Concentrate Concentrate Solution Induce->Concentrate Still No Crystals Concentrate->Start PrePurify Consider Pre-Purification Concentrate->PrePurify Persistent Issue

Caption: Decision-making process for troubleshooting crystallization issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Methyl-5-nitroaniline Hydrate.
  • Thermo Fisher Scientific. (n.d.). 4-Fluoro-3-nitroaniline, 98%.
  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • CymitQuimica. (n.d.). CAS 364-76-1: 4-Fluoro-3-nitroaniline.
  • BenchChem. (2025). Technical Support Center: Purification of Crude Aniline Nitrate.
  • IndiaMART. (n.d.). 4-Fluoro-3-Nitroaniline CAS 364-76-1 - Medicine Grade for Pharmaceutical Industry at Best Price.
  • iChemical. (n.d.). 4-Fluoro-3-nitroaniline, CAS No. 364-76-1.
  • Google Patents. (2016). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • ChemicalBook. (n.d.). 3-Fluoro-4-nitroaniline synthesis.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • Smolecule. (n.d.). Buy 4-Fluoro-3-nitroaniline | 364-76-1.
  • Quora. (2018, February 3). Why is it impossible to prepare p-nitroaniline directly from aniline?
  • Chegg. (2020, November 14). Solved Purification and Analysis of 4-Nitroaniline NH2 NH2.
  • PubChem. (n.d.). 4-Fluoro-3-nitroaniline.
  • BenchChem. (n.d.). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitroaniline 97.
  • ResearchGate. (n.d.). 8. Column Chromatography.
  • University of Toronto. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
  • Organic Syntheses. (n.d.). o-NITROANILINE.
  • Restek. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Chemoenzymatic Synthesis of Enantiomerically Pure 4-Fluoro-3-nitro and 3-Fluoro-4-nitro Phenylalanine.

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 4-fluoro-3-nitro-N-phenylaniline

This guide provides in-depth technical support for the purification of 4-fluoro-3-nitro-N-phenylaniline via recrystallization. It is designed for researchers, chemists, and drug development professionals who require high...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 4-fluoro-3-nitro-N-phenylaniline via recrystallization. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The content is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 4-fluoro-3-nitro-N-phenylaniline?

The primary goal is to remove impurities that may be present from the synthesis of 4-fluoro-3-nitro-N-phenylaniline. Common impurities can include unreacted starting materials, byproducts from side reactions (such as positional isomers), or residual solvents. Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system to achieve a higher degree of purity. A successful recrystallization yields a crystalline solid with enhanced purity, a sharp melting point, and improved physical characteristics.

Q2: How do I select an appropriate solvent for recrystallizing 4-fluoro-3-nitro-N-phenylaniline?

Selecting the right solvent is the most critical step for successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Does Not React with the Compound: The solvent must be chemically inert towards 4-fluoro-3-nitro-N-phenylaniline.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound (melting point is approximately 94-96 °C) to prevent the compound from melting and "oiling out" rather than dissolving.[2]

  • Volatile and Easily Removable: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Favorable Crystal Formation: The solvent should facilitate the growth of well-defined, pure crystals upon cooling.

Given the structure of 4-fluoro-3-nitro-N-phenylaniline (a substituted diphenylamine), which imparts moderate polarity, good starting solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), and potentially mixed solvent systems like ethanol/water.

Q3: What are the main impurities I might encounter?

Impurities in 4-fluoro-3-nitro-N-phenylaniline typically arise from its synthesis. This can include:

  • Unreacted Precursors: Such as 4-fluoro-3-nitroaniline or other starting materials used in its synthesis.

  • Positional Isomers: Isomers formed during electrophilic aromatic substitution reactions are common impurities that can be difficult to remove due to similar solubility profiles.[3]

  • Byproducts: Compounds resulting from side reactions.

  • Degradation Products: Substituted diphenylamines can be susceptible to oxidation.[4][5]

Solvent Selection & Protocol
Solvent Screening Protocol

Before performing a large-scale recrystallization, it is essential to conduct small-scale solubility tests to identify the optimal solvent.

Methodology:

  • Place approximately 20-30 mg of crude 4-fluoro-3-nitro-N-phenylaniline into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[1]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Recommended General Recrystallization Protocol

This protocol should be optimized based on the results of your solvent screening. The example uses ethanol, a common solvent for nitroaromatic compounds.[3]

  • Dissolution: Place the crude 4-fluoro-3-nitro-N-phenylaniline in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This is achieved by adding small portions of the near-boiling solvent to the flask while heating on a hot plate.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Using ice-cold solvent minimizes the loss of the desired product.[1]

  • Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or for a more complete result, in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol 7824.5Flammable
Isopropanol 8219.9Flammable, Irritant
Ethyl Acetate 776.0Flammable, Irritant
Toluene 1112.4Flammable, Toxic
Water 10080.1Non-flammable
Ethanol/Water Mix VariesVariesFlammable

Note: A related compound, 4-fluoro-3-nitroaniline, can be recrystallized from boiling water, but requires a large volume due to low solubility.[7] The addition of the N-phenyl group to the target compound will likely decrease its solubility in water further, making a moderately polar organic solvent or a mixed solvent system a better choice.

Visualization of the Recrystallization Workflow

G cluster_prep Preparation cluster_main Recrystallization Process cluster_iso Isolation & Drying A Start with Crude 4-fluoro-3-nitro-N-phenylaniline B Perform Small-Scale Solvent Screening A->B C Select Optimal Solvent or Solvent System B->C D Dissolve Crude Product in Minimum Hot Solvent C->D E Perform Hot Filtration (if insoluble impurities exist) D->E Optional F Cool Solution Slowly to Induce Crystallization D->F If no insolubles E->F G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Obtain High-Purity Product J->K

Caption: A standard workflow for the recrystallization of 4-fluoro-3-nitro-N-phenylaniline.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q4: My compound has "oiled out" instead of forming crystals. What should I do?

Cause: Oiling out occurs when the solid melts before it dissolves, which happens if the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by a high concentration of impurities, which depresses the melting point of the mixture.[2]

Solution:

  • Re-heat the solution until the oil fully dissolves.

  • Add a small amount of additional hot solvent to decrease the saturation point of the solution.

  • Ensure the solution is completely homogeneous before allowing it to cool.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature. Very slow cooling encourages molecules to align in a crystal lattice rather than aggregating as an amorphous oil.[2][3]

  • If the problem persists, consider re-evaluating your solvent choice and selecting one with a lower boiling point.

Q5: No crystals are forming even after cooling in an ice bath. How can I induce crystallization?

Cause: This typically happens if the solution is not sufficiently supersaturated, meaning too much solvent was used, or if there are no nucleation sites for crystals to begin forming.

Solution:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution. The microscopic scratches on the glass provide a surface for the first crystals to form.[2]

  • Add a Seed Crystal: If you have a small amount of pure 4-fluoro-3-nitro-N-phenylaniline, add a tiny crystal to the solution. This provides a template for further crystal growth.

  • Reduce Solvent Volume: If the above methods fail, it is likely too much solvent was used.[6] Gently heat the solution to boil off a portion of the solvent to increase the solute concentration, and then attempt the cooling process again.

Q6: My final product yield is very low. What went wrong?

Cause: A low yield can result from several factors during the procedure.

Troubleshooting Steps:

  • Excessive Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[1][2] Use only the minimum amount of hot solvent needed for dissolution.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, significant loss can occur. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize precipitation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[1][2]

Q7: The purity of my product did not improve significantly after recrystallization. Why?

Cause: This indicates that the chosen solvent is not effective at separating the desired compound from a key impurity. This often occurs when the impurity has a very similar structure and solubility profile to the product, such as a positional isomer.[3]

Solution:

  • Re-evaluate Solvent Choice: Test different solvents or mixed solvent systems. A different solvent may have a better solubility differential between the product and the impurity.

  • Fractional Crystallization: This is a more meticulous process involving multiple recrystallization steps. The crystals are collected in several "fractions," and each fraction is analyzed for purity. The purest fractions are combined.[3]

  • Alternative Purification Methods: If recrystallization proves ineffective for removing a specific impurity, an alternative method like column chromatography may be necessary.[3] Column chromatography separates compounds based on their differential adsorption to a stationary phase, which can be highly effective for separating isomers.

Visualization of the Troubleshooting Logic

G Start Recrystallization Issue? OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol1 1. Reheat solution 2. Add more solvent 3. Cool very slowly OilingOut->Sol1 Yes LowYield Yield is Poor? NoCrystals->LowYield No Sol2 1. Scratch flask inner wall 2. Add seed crystal 3. Reduce solvent volume NoCrystals->Sol2 Yes PoorPurity Purity Not Improved? LowYield->PoorPurity No Sol3 1. Check solvent amount 2. Ensure complete cooling 3. Use ice-cold wash LowYield->Sol3 Yes Sol4 1. Try a new solvent 2. Attempt fractional crystallization 3. Consider column chromatography PoorPurity->Sol4 Yes

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References
  • O'Lenick, A. J., Jr. (1971). Process for preparing 4-fluoro-3-nitroaniline. U.S. Patent No. 3,586,719.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Fluoro-3-Nitroaniline CAS 364-76-1 - Medicine Grade for Pharmaceutical Industry. Retrieved from [Link]

  • Li, Y., et al. (2025).
  • Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439–4486.
  • Papari, S., & et al. (2018). Method of manufacturing alkylated diphenylamine compositions and products thereof.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • An, Y., et al. (2012). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during 4-fluoro-3-nitro-N-phenylaniline reduction

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Minimizing Side Reactions in 4-Fluoro-3-Nitro-N-Phenylaniline Reduction Executive Summary & Technical Context You are pe...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Minimizing Side Reactions in 4-Fluoro-3-Nitro-N-Phenylaniline Reduction

Executive Summary & Technical Context

You are performing a nitro group reduction on 4-fluoro-3-nitro-N-phenylaniline to synthesize 4-fluoro-N1-phenylbenzene-1,3-diamine .

The Critical Challenge: The primary technical risk in this transformation is defluorination (hydrodehalogenation) . The Carbon-Fluorine (C-F) bond, while stronger than C-Cl or C-Br, is susceptible to cleavage under standard catalytic hydrogenation conditions (especially with Palladium catalysts).

Secondary Risks:

  • Incomplete Reduction: Stalling at the N-arylhydroxylamine intermediate (

    
    ).
    
  • Condensation: Formation of azo (

    
    ) or azoxy dimers due to high pH or insufficient reducing power.
    
  • Ring Saturation: Over-reduction of the aromatic ring (rare, but possible under high-pressure hydrogenation).

This guide prioritizes chemoselectivity over raw reaction speed, recommending protocols that preserve the C-F bond while ensuring complete conversion.

Reaction Pathway & Side Reaction Analysis

The following diagram illustrates the stepwise reduction pathway and the critical divergence points where side reactions occur.

ReactionPathway Nitro Starting Material (Nitro-Ar-F) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso 2e- / 2H+ Defluoro Side Product: Defluorinated Amine Nitro->Defluoro Pd/C, H2 (Excess Energy) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azo Side Product: Azo/Azoxy Dimers Nitroso->Azo Condensation (High pH) Amine Target Product (Amine-Ar-F) Hydroxyl->Amine 2e- / 2H+ (Rate Limiting Step) Hydroxyl->Defluoro Over-hydrogenation Hydroxyl->Azo Condensation

Figure 1: Mechanistic pathway of nitro reduction showing the main route to the amine and potential divergence into defluorination or dimerization.

Troubleshooting Guide (Q&A)

Issue 1: Defluorination (Loss of Fluorine)

Q: I am using 10% Pd/C and Hydrogen gas. My LC-MS shows a mass corresponding to the defluorinated product (


). How do I stop this? 

A: Palladium (Pd) is notorious for catalyzing hydrogenolysis of Carbon-Halogen bonds.

  • Immediate Fix: Switch catalysts. Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) are significantly less active toward C-F bond cleavage while remaining active for nitro reduction.

  • Alternative: If you must use Pd/C, add a "poison" to the catalyst system. The addition of diphenylsulfide or using transfer hydrogenation (e.g., Ammonium Formate instead of

    
     gas) can dampen the catalyst's activity enough to prevent defluorination.
    
  • Best Practice: Abandon catalytic hydrogenation for this substrate and use a Dissolving Metal Reduction (Method B below), which is chemically incapable of breaking the C-F bond under standard conditions.

Issue 2: Incomplete Reduction (Hydroxylamine Stalling)

Q: The reaction reaches 90% conversion but stalls. LC-MS shows a peak at


 relative to the product. What is this? 

A: This is the N-arylhydroxylamine intermediate (


).
  • Cause: The reduction of hydroxylamine to amine is the rate-determining step. It often stalls if the reaction temperature is too low or if the reducing agent is depleted.

  • Solution:

    • Increase Temperature: If running at RT, increase to 50–60°C.

    • Check pH: In chemical reductions (Fe/Zn), the reaction slows if the pH becomes too basic (due to amine formation). Add a buffer (Ammonium Chloride) or slight excess of acid.

Issue 3: Colored Impurities (Azo Compounds)

Q: My product is supposed to be off-white, but the reaction mixture is turning bright orange/red.

A: This indicates the formation of azobenzene or azoxybenzene derivatives.

  • Cause: These form via the condensation of a Nitroso intermediate with a Hydroxylamine intermediate. This reaction is favored under basic (alkaline) conditions .

  • Solution: Ensure your reaction medium is neutral to slightly acidic . Avoid using strong bases (like NaOH) during the reduction phase. If using Fe reduction, ensure sufficient

    
     is present to buffer the ammonia generated.
    

Recommended Experimental Protocols

Method A: High-Selectivity Chemical Reduction (Fe/NH₄Cl)

Recommended for lab-scale (1g - 50g) where selectivity is paramount.

Mechanism: Iron-mediated electron transfer in a protic medium. This method is chemoselective and will not defluorinate the aromatic ring.

ParameterSpecification
Reagents Iron Powder (325 mesh), Ammonium Chloride (

), Ethanol/Water (4:1)
Stoichiometry 1.0 equiv Substrate : 5.0 equiv Fe : 5.0 equiv

Temperature Reflux (70–80°C)
Time 2–4 Hours

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-fluoro-3-nitro-N-phenylaniline (1.0 equiv) in a mixture of Ethanol and Water (4:1 ratio). Note: THF/Water can be used if solubility is poor.

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv). Stir for 5 minutes.
    
  • Reduction: Add Iron Powder (5.0 equiv) in a single portion.

  • Reaction: Heat the mixture to vigorous reflux. The grey iron powder will turn into a rust-colored sludge (

    
    /
    
    
    
    ) as the reaction proceeds.
  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the Nitro peak and the transient Hydroxylamine peak.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate.[1] Partition between Ethyl Acetate and Water.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
Method B: Catalytic Hydrogenation (Cleanest Profile)

Recommended for scale-up (>50g) or when metal waste (Fe sludge) is a disposal issue.

Critical Modification: Use Platinum instead of Palladium to prevent defluorination.

ParameterSpecification
Catalyst 1% - 5% Pt/C (Platinum on Carbon) or Sulfided Pt/C
Hydrogen Source

Balloon (1 atm) or Hydrogenator (3 bar)
Solvent Methanol or Ethyl Acetate
Additives None usually required with Pt; Diphenylsulfide if using Pd

Step-by-Step Protocol:

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add the substrate and solvent (Methanol is preferred for solubility).

  • Catalyst Addition: Carefully add Pt/C (5 wt% loading relative to substrate) under a gentle

    
     stream. Caution: Dry catalyst can ignite solvent vapors.
    
  • Hydrogenation: Switch the atmosphere to Hydrogen (

    
    ). Stir vigorously at Room Temperature.
    
  • Monitoring: Check reaction after 1 hour. If slow, warm to 40°C.

    • Warning: Do not exceed 50°C or high pressures (>5 bar) as this increases the kinetic energy for C-F cleavage.

  • Workup: Filter through Celite under

    
     atmosphere. Concentrate filtrate.[1]
    

Comparative Data: Method Selection

FeatureMethod A: Fe / NH₄Cl Method B: Pt / C Hydrogenation Method C: Pd / C (Standard)
C-F Bond Retention Excellent (>99%) Good (>95%) Poor (<70%)
Reaction Speed Moderate (2-4 h)Fast (1-2 h)Very Fast
Workup Difficulty Moderate (Iron sludge filtration)Easy (Filtration)Easy (Filtration)
Scalability Good (up to kg)Excellent (Industrial)Not Recommended
Cost LowHigh (Pt catalyst)Moderate

References

  • Selective Reduction of Nitroarenes

    • Org.[2][3][4] Synth.2010 , 87, 183. "Selective Reduction of Nitroarenes using Iron/Acetic Acid."

    • Source:

  • Prevention of Dehalogenation

    • Rylander, P. N. Catalytic Hydrogenation over Platinum Metals. Academic Press, 1967. (Classic text on Pt vs Pd selectivity).
    • Source:

  • Ammonium Formate Transfer Hydrogenation

    • Paryzek, Z., et al. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis2003.
    • Source:

  • General Nitro Reduction Reviews

    • "Reduction of Nitro Compounds."[1][2][5][6][7][8][9] Organic Chemistry Portal.

    • Source:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoro-3-nitro-N-phenylaniline Solvation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of assay preparation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of assay preparation. 4-fluoro-3-nitro-N-phenylaniline is a highly lipophilic diarylamine. While Dimethyl Sulfoxide (DMSO) is the gold-standard polar aprotic solvent for such hydrophobic molecules, researchers often report erratic solubility profiles.

This guide deconstructs the thermodynamic and kinetic barriers governing the dissolution of 4-fluoro-3-nitro-N-phenylaniline and provides field-validated protocols to ensure your assay's integrity.

Part 1: System Parameters & Quantitative Data

Before troubleshooting, it is critical to understand the physical parameters governing the solute-solvent system. The table below summarizes the key physicochemical properties that dictate solvation behavior.

ParameterValueImpact on Solvation Dynamics
Compound Core DiarylamineHighly lipophilic; requires polar aprotic solvation to disrupt the solid-state crystal lattice.
LogP (Estimated) ~3.8 - 4.2Indicates poor aqueous solubility; heavily dependent on organic solvent carriers for biological assays[1].
DMSO Freezing Point 18.5 °CCold laboratory environments (<20 °C) induce solvent crystallization, drastically reducing kinetic solubility[2].
DMSO Hygroscopicity Extremely HighRapidly absorbs atmospheric moisture. Water disrupts DMSO-solute dipole interactions, inducing premature precipitation[3].
Part 2: Troubleshooting FAQs (Root Cause Analysis)

Q1: I added 100% DMSO to my 4-fluoro-3-nitro-N-phenylaniline powder, but it remains a cloudy suspension at room temperature. Why? Causality & Solution: The ambient temperature of your laboratory is likely the primary kinetic barrier. Pure DMSO crystallizes at 18.5 °C[2]. In heavily air-conditioned environments (often 19–20 °C), DMSO approaches its freezing point, which drastically reduces its kinetic solvation power. Furthermore, highly crystalline batches of 4-fluoro-3-nitro-N-phenylaniline possess high lattice energies that must be overcome. Action: Verify your ambient temperature. Gently warm the suspension in a water bath at 37 °C for 10–15 minutes, coupled with bath sonication[4]. Sonication provides the cavitation energy required to disrupt the crystal lattice, while heating increases the thermodynamic solubility limit.

Q2: The compound dissolved initially, but after storing the stock at -20 °C and thawing it, a stubborn precipitate formed that will not redissolve. What happened? Causality & Solution: This is a classic manifestation of "Oswald's Rule of Stages," exacerbated by water contamination[5]. DMSO is highly hygroscopic. If the stock tube was opened in a humid environment or subjected to repeated freeze-thaw cycles, water was absorbed into the solvent. Upon freezing and thawing in "wet" DMSO, the compound enters an unstable supersaturated state and precipitates out as a lower-energy, more stable crystalline polymorph[3]. This new polymorph is inherently less soluble than the original powder. Action: Discard the precipitated stock if quantitative accuracy is critical. To prevent this, always use fresh, anhydrous DMSO and prepare single-use aliquots to completely eliminate freeze-thaw cycles.

Q3: The compound is fully dissolved in DMSO, but when I spike it into my aqueous assay buffer (e.g., PBS), it immediately crashes out, forming a milky solution. How do I prevent this? Causality & Solution: This phenomenon is known as "solvent crash." DMSO is completely miscible with water, interacting strongly via hydrogen bonding[1]. When the highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water. The lipophilic 4-fluoro-3-nitro-N-phenylaniline is suddenly stripped of its solvation shell and exposed to a high-dielectric aqueous environment where it has virtually zero solubility, forcing rapid aggregation[4]. Action: Never add high-concentration DMSO stocks directly to bulk aqueous buffers. Instead, utilize a "step-down" serial dilution strategy. Dilute the master stock into intermediate concentrations using pure DMSO first, ensuring the final DMSO concentration in the assay is kept below 1%[6].

Part 3: Standard Operating Procedure (SOP) for Optimal Dissolution

This self-validating protocol ensures thermodynamic stability and prevents moisture-induced precipitation.

Step 1: Thermal Equilibration Allow the sealed vial of 4-fluoro-3-nitro-N-phenylaniline and a fresh, unopened bottle of anhydrous DMSO to equilibrate to room temperature (≥ 22 °C) in a desiccator for 30 minutes. Causality: Prevents condensation of atmospheric moisture onto the cold powder or solvent, which would immediately compromise solubility.

Step 2: Solvent Addition Under a dry nitrogen stream or in a low-humidity environment, add the calculated volume of anhydrous DMSO to achieve your target master stock concentration (typically 10 mM to 50 mM).

Step 3: Kinetic Disruption Vortex the vial vigorously for 60 seconds. Place the vial in a heated bath sonicator set to 37 °C for 10 minutes[4]. Causality: The combination of thermal and acoustic energy overcomes the activation energy required to break the intermolecular bonds of the solid crystal lattice.

Step 4: Optical Validation (Self-Validating Step) Remove the vial and hold it against a high-contrast dark background under a direct, focused light source. Inspect for the Tyndall effect (light scattering).

  • Validation Check: If the beam passes through cleanly, dissolution is complete. If scattering or micro-particulates are observed, the solution is only a suspension; repeat Step 3 or lower the target concentration.

Step 5: Aliquoting and Storage Immediately partition the validated stock into single-use, tightly sealed amber vials. Store at -20 °C or -80 °C[6]. Causality: Single-use aliquots prevent the introduction of atmospheric water and eliminate the polymorphic crystallization risks associated with freeze-thaw cycles[3].

Part 4: Mechanistic Visualization

The following decision tree maps the logical workflow for troubleshooting solvation issues from raw powder to biological assay integration.

TroubleshootingWorkflow Start Solid 4-fluoro-3-nitro- N-phenylaniline AddDMSO Add Anhydrous DMSO (Ensure Temp > 20°C) Start->AddDMSO CheckSol Is it fully dissolved? AddDMSO->CheckSol HeatSonicate Gentle Heating (37°C) & Bath Sonication CheckSol->HeatSonicate No Aliquots Prepare Single-Use Aliquots Store at -20°C CheckSol->Aliquots Yes CheckSol2 Is it dissolved now? HeatSonicate->CheckSol2 CheckWater Water Contamination or Polymorph Formation CheckSol2->CheckWater No CheckSol2->Aliquots Yes NewDMSO Restart with Fresh Anhydrous DMSO CheckWater->NewDMSO NewDMSO->AddDMSO Aqueous Spike into Aqueous Assay Buffer Aliquots->Aqueous Precip Solvent Crash (Precipitation)? Aqueous->Precip SerialDil Perform Serial Dilutions & Optimize Co-solvents Precip->SerialDil Yes Success Proceed to Biological Assay Precip->Success No SerialDil->Aqueous

Decision tree for troubleshooting 4-fluoro-3-nitro-N-phenylaniline solubility in DMSO and buffers.

References
  • Taylor & Francis. Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Available at: [Link]

  • National Institutes of Health (PMC). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Available at: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Available at:[Link]

  • Ziath. Issues in Compound Storage in DMSO. Available at:[Link]

Sources

Optimization

Optimizing reaction temperature for 4-fluoro-3-nitro-N-phenylaniline synthesis

The following technical guide is structured as a specialized support center resource for organic chemists and process engineers. It addresses the specific challenges of synthesizing 4-fluoro-3-nitro-N-phenylaniline , a c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for organic chemists and process engineers. It addresses the specific challenges of synthesizing 4-fluoro-3-nitro-N-phenylaniline , a critical scaffold in kinase inhibitor development (e.g., MEK inhibitors).

The synthesis typically involves a Buchwald-Hartwig Cross-Coupling between 4-fluoro-3-nitroaniline and a phenyl halide (e.g., bromobenzene). The presence of the nitro group ortho to the fluorine atom creates a high risk of side reactions (SNAr), making temperature optimization the single most critical variable.

Topic: Temperature Optimization & Chemoselectivity Control Status: Active | Tier: L3 Engineering Support

Core Synthesis Protocol (Optimized)

The following protocol balances the activation energy required for the palladium cycle against the thermal ceiling where defluorination occurs.

Reaction Type: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) Key Challenge: The electron-withdrawing nitro group (-NO₂) at position 3 activates the fluorine at position 4 toward Nucleophilic Aromatic Substitution (SNAr), while simultaneously deactivating the aniline amine (-NH₂), making it a poor nucleophile.

Standard Operating Procedure (SOP-802)
ParameterSpecificationRationale
Substrate A 4-Fluoro-3-nitroaniline (1.0 equiv)The nucleophile (amine source).[1]
Substrate B Bromobenzene (1.1 equiv)Aryl halide partner. Iodobenzene is more reactive but less stable; Bromobenzene is preferred for process safety.
Catalyst Pd(OAc)₂ (2-5 mol%) + Xantphos or BrettPhosBidentate ligands with wide bite angles prevent β-hydride elimination and stabilize the Pd(0) species.
Base Cs₂CO₃ (Cesium Carbonate) CRITICAL: Do NOT use NaOtBu or KOtBu. Strong alkoxide bases will attack the C-F bond (SNAr) at temperatures >60°C.
Solvent 1,4-Dioxane or TolueneNon-polar/aprotic. Dioxane is preferred for solubility of Cs₂CO₃.
Temperature 80°C ± 5°C The "Goldilocks" zone. <70°C results in stalled conversion; >95°C triggers SNAr side reactions.

Troubleshooting Guide: Temperature & Kinetics

This section addresses specific failure modes related to thermal control.

Issue A: Reaction Stalls (< 50% Conversion after 12h)

Symptom: LCMS shows unreacted 4-fluoro-3-nitroaniline. Diagnosis: The nitro group pulls electron density from the amine, making it a weak nucleophile. At temperatures below 70°C, the Transmetalation step (amine binding to Pd) is rate-limiting and too slow. Corrective Action:

  • Increase temperature to 85°C .

  • Switch to a more electron-rich ligand (e.g., tBuBrettPhos ) to facilitate oxidative addition and reductive elimination.

  • Do not simply add more catalyst; the issue is likely the energy barrier of the amine attack.

Issue B: Formation of "Phenazine-like" Impurities or Defluorinated Products

Symptom: LCMS shows a mass corresponding to [M-F+PhNH] or oligomers. Diagnosis: Thermal Runaway / SNAr Competition. At temperatures >95°C (or if using a strong base), the aniline (starting material or product) attacks the C-4 position, displacing the fluorine. This is driven by the ortho-nitro effect.[2] Corrective Action:

  • Immediate Stop: Cool reaction to room temperature.

  • Base Check: Verify you are using Cs₂CO₃ or K₃PO₄. If you used NaH or NaOtBu, the batch is likely compromised.

  • Protocol Adjustment: Lower temperature to 75°C and extend reaction time to 24h.

Issue C: Darkening/Precipitation of Palladium Black

Symptom: Reaction mixture turns black rapidly; conversion stops. Diagnosis: Ligand dissociation due to thermal stress (>100°C) or oxidation. Corrective Action:

  • Ensure rigorous degassing (Argon sparge) before heating.

  • Add the catalyst precursor and ligand as a pre-complexed solution if possible.

  • Maintain temperature strictly below 90°C.

Visualizing the Chemoselectivity Challenge

The diagram below illustrates the competing pathways defined by reaction temperature.

G cluster_0 Thermodynamic Control Start 4-Fluoro-3-nitroaniline + Bromobenzene Path_Correct Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->Path_Correct Temp: 70-85°C Base: Cs2CO3 Path_Error Uncatalyzed SNAr (Fluorine Displacement) Start->Path_Error Temp: >100°C OR Strong Base (NaOtBu) Product Target: 4-Fluoro-3-nitro-N-phenylaniline Path_Correct->Product High Yield SideProduct Impurity: N,N'-Diphenyl-2-nitro-1,4-phenylenediamine (Defluorinated) Path_Error->SideProduct Irreversible Failure

Caption: Pathway divergence based on thermal energy. High heat favors the SNAr side-reaction (red), while controlled heat favors Pd-catalysis (green).

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with extreme caution. While microwaves accelerate the Buchwald coupling, they also accelerate the SNAr background reaction exponentially. If you must use microwave heating, set the ceiling temperature to 90°C and use active cooling (compressed air) to prevent thermal overshoot.

Q: Why is the order of addition important? A: You should add the Aryl Halide and Base to the solvent first, then the Amine , and finally the Catalyst/Ligand mixture. This prevents the "naked" amine from reacting with the base at the fluorine position before the catalytic cycle is established.

Q: My LCMS shows a peak at M+16. What is it? A: This is likely the Phenol ether (Ar-O-Ph) or a hydrolysis product. If your solvent is not dry (anhydrous), water can act as a nucleophile at the fluorine position, creating a phenol. Ensure solvents are <50 ppm water.

Q: Can I use 1-fluoro-4-iodo-2-nitrobenzene and react it with aniline instead? A: No. This is a common trap. If you react aniline with a di-halo/fluoro-nitro benzene, the aniline will preferentially attack the fluorine (SNAr) because it is ortho to the nitro group and fluorine is a better leaving group in SNAr than iodine/bromine. You will not get the desired substitution pattern; you will get the defluorinated product.

References

  • Niwa, T. et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]

  • Lattanzi, G. et al. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 4-Fluoro-3-nitro-N-phenylaniline Reactions

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4-fluoro-3-nitro-N-phenylaniline. The following troubleshooting guides and frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4-fluoro-3-nitro-N-phenylaniline. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges related to the moisture sensitivity of this compound to ensure the successful execution of your experiments.

PART 1: Frequently Asked Questions (FAQs)

Q1: What is the primary impact of moisture on reactions involving 4-fluoro-3-nitro-N-phenylaniline?

The primary impact of moisture is the potential for hydrolysis of the starting material, which can significantly lower the yield of the desired product. Water can act as a nucleophile and displace the fluorine atom, leading to the formation of an unwanted hydroxylated byproduct. Furthermore, moisture can deactivate catalysts and other reagents in the reaction mixture.

Q2: What are the tell-tale signs of moisture contamination in my reaction?

Visual indicators of moisture in the solid reagent include clumping or a change in its appearance. During the reaction, sluggishness or stalling, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), can point to moisture issues. The appearance of new, more polar spots on a TLC plate is a strong indication of the formation of hydroxylated byproducts.

Q3: How should 4-fluoro-3-nitro-N-phenylaniline be stored to prevent moisture uptake?

To maintain its integrity, 4-fluoro-3-nitro-N-phenylaniline should be stored in a tightly sealed container, ideally within a desiccator containing a drying agent like silica gel.[1][2] For extended storage, it is best practice to flush the container with an inert gas, such as argon or nitrogen, before sealing.[1] Storing the compound in a cool, dark, and well-ventilated area is also recommended.[1]

PART 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with 4-fluoro-3-nitro-N-phenylaniline, with a focus on moisture-related issues.

Issue 1: The reaction has a low or no yield.

  • Question: My nucleophilic aromatic substitution (SNAr) reaction is giving me a poor yield. What is the likely cause?

  • Answer: A low yield in an SNAr reaction with this substrate is often due to moisture.[3] Water can hydrolyze your starting material, reducing its availability. Additionally, if you are using a basic nucleophile, water can protonate it, thereby reducing its nucleophilicity. The polar aprotic solvents typically used in these reactions, such as DMF and DMSO, are often hygroscopic and can introduce moisture if not properly dried.[4] To remedy this, ensure all glassware is thoroughly dried, either in an oven or by flame-drying under a vacuum.[5][6] Use anhydrous solvents, and conduct the reaction under an inert atmosphere.[7]

Issue 2: An unexpected major byproduct is forming.

  • Question: My TLC analysis shows a significant, more polar byproduct. What could it be?

  • Answer: The formation of a more polar byproduct is a strong indication of hydrolysis, where the fluorine atom has been replaced by a hydroxyl group. This increases the polarity of the molecule, resulting in a lower Rf value on a normal-phase TLC plate. To confirm its identity, you can use analytical methods like LC-MS or NMR spectroscopy. To prevent this, rigorous anhydrous conditions are essential.

Issue 3: My reaction times are inconsistent and results are not reproducible.

  • Question: Why do my reaction times vary from one experiment to the next?

  • Answer: Inconsistent reaction times can often be attributed to fluctuating levels of moisture in your reaction setup. Even minor changes in ambient humidity can affect hygroscopic solvents and reagents. To enhance reproducibility, standardize your experimental procedure. This includes using solvents from a freshly opened bottle or a solvent purification system, consistently drying glassware, and maintaining a positive pressure of an inert gas throughout the reaction.[7]

PART 3: Experimental Protocols & Best Practices

Protocol 1: General Procedure for a Moisture-Sensitive SNAr Reaction

This protocol provides a general framework for conducting an SNAr reaction with 4-fluoro-3-nitro-N-phenylaniline, with an emphasis on maintaining anhydrous conditions.

Materials:

  • 4-fluoro-3-nitro-N-phenylaniline

  • Nucleophile (e.g., amine, alcohol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (if required, e.g., K2CO3, DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at a minimum of 125°C for at least 4 hours.[8] Assemble the apparatus while it is still hot and allow it to cool under a stream of inert gas.[5][8]

  • Reagent Addition: Add the 4-fluoro-3-nitro-N-phenylaniline and any solid base to the reaction flask. Seal the flask and purge with inert gas.

  • Solvent and Nucleophile Addition: Add the anhydrous solvent and the nucleophile to the reaction flask via syringe or cannula under a positive pressure of inert gas.[9]

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.

  • Work-up and Purification: Upon completion, proceed with a standard aqueous work-up. Be mindful that the product may also exhibit some moisture sensitivity. Purify the crude product by a suitable method, such as column chromatography.

Data Presentation: Efficiency of Drying Agents for Solvents
Drying AgentSolvents Dried EffectivelyNotes
Calcium Hydride (CaH2) DMF, DMSO, HMPTA good general drying agent for polar aprotic solvents.[10]
Molecular Sieves (3Å or 4Å) Acetonitrile, THF, DMFVery effective, especially for storing previously dried solvents.[11]
Phosphorus Pentoxide (P2O5) AcetonitrileHighly efficient but can cause decomposition with some solvents.[10]
Sodium/Benzophenone THF, Toluene, HexaneProvides a visual indication of dryness (deep blue/purple color). Not suitable for all solvents.[12]
Visualization of Key Processes

SNAr_Reaction Reactant 4-fluoro-3-nitro-N-phenylaniline + Nucleophile Intermediate Meisenheimer Complex Reactant->Intermediate Nucleophilic Attack Product Substituted Product + F- Intermediate->Product Loss of Leaving Group Anhydrous_Workflow A Dry Glassware (Oven/Flame) B Assemble Under Inert Gas A->B C Add Anhydrous Reagents & Solvents B->C D Run Reaction Under Inert Atmosphere C->D E Monitor Progress D->E F Work-up & Purification E->F Troubleshooting_Guide action action start Poor Reaction Outcome q1 Moisture Suspected? start->q1 a1_yes Implement Strict Anhydrous Conditions q1->a1_yes Yes a1_no Check Other Parameters (Reagents, Temp, etc.) q1->a1_no No

Caption: Troubleshooting decision tree.

PART 4: References

  • DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Scribd. (2019, November 11). Dessicant Efficency in Drying Polar Aprotic Solvents. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Retrieved from [Link]

  • The Research Group of Yves Rubin. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Chemistry. (2002, May 1). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-3-nitro-N-phenylaniline

Topic: Separation of 4-fluoro-3-nitro-N-phenylaniline (Target) from Structural Isomers (Impurities). Document ID: TS-FNNP-001 Last Updated: March 2, 2026 Audience: Medicinal Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 4-fluoro-3-nitro-N-phenylaniline (Target) from Structural Isomers (Impurities). Document ID: TS-FNNP-001 Last Updated: March 2, 2026 Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary

This guide addresses the purification of 4-fluoro-3-nitro-N-phenylaniline (FNNP). The primary challenge in synthesizing this scaffold—often via nucleophilic aromatic substitution (


) or nitration of N-phenylaniline—is the formation of regioisomers, specifically 4-fluoro-2-nitro-N-phenylaniline  (the ortho-nitro impurity).

The separation logic relies on a single, critical physicochemical difference: Intramolecular Hydrogen Bonding .

  • Impurity (2-nitro): Forms a strong intramolecular hydrogen bond between the nitro oxygen and the amine hydrogen (NH...O=N). This "locks" the molecule, reducing its polarity and increasing its solubility in non-polar solvents.

  • Target (3-nitro): The nitro group is meta to the amine. No intramolecular H-bond is possible. The molecule retains free H-bond donor capability, making it significantly more polar and higher melting.

Module 1: Diagnostic & Identification

Q1: How do I quickly confirm which isomer I have before starting purification?

A: Use


H-NMR spectroscopy  focusing on the amine (NH) proton shift. This is the most reliable diagnostic tool due to the "Ortho-Effect."
FeatureTarget: 3-Nitro Isomer Impurity: 2-Nitro Isomer Mechanism
NH Chemical Shift ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

8.5 – 9.2 ppm (Broad singlet)

10.5 – 12.0 ppm (Sharp singlet)
Intramolecular H-bonding deshields the ortho NH proton significantly.
TLC (

)
Lower

(More Polar)
Higher

(Less Polar)
The ortho isomer "hides" its polar NH group, interacting less with Silica.
Physical State Solid / CrystallineOily / Low-melting SolidH-bonding disrupts intermolecular lattice packing in the ortho isomer.

Technical Insight: If your crude material is a persistent red/orange oil that refuses to solidify, you likely have a high content of the 2-nitro isomer preventing the 3-nitro target from crystallizing.

Module 2: Chromatographic Separation (HPLC & Flash)

Q2: My HPLC peaks are co-eluting on a standard C18 column. How do I improve resolution?

A: The hydrophobic difference between these isomers on C18 is minimal. You must exploit


-

interactions
or Shape Selectivity .

Troubleshooting Protocol:

  • Switch Stationary Phase: Replace C18 with a Phenyl-Hexyl or Biphenyl column.

    • Why? The nitro groups on the diphenylamine core create different electron density maps. Phenyl phases engage in

      
      -
      
      
      
      stacking with the aromatic rings. The planar, H-bonded ortho isomer interacts differently than the more flexible meta isomer.
  • Optimize Mobile Phase:

    • Use Methanol instead of Acetonitrile. Methanol is a protic solvent that participates in H-bonding. It will interact more strongly with the Target (exposed NH), increasing its retention relative to the Impurity (shielded NH).

  • pH Control:

    • Ensure the mobile phase is acidic (0.1% Formic Acid) . While these anilines are very weak bases (due to the electron-withdrawing nitro group), keeping them fully neutral ensures consistent retention.

Q3: Flash Chromatography Strategy (Normal Phase)

A: Because the polarity difference is driven by H-bonding, Normal Phase (Silica) is often more effective than Reverse Phase for this specific separation.

Step-by-Step Guide:

  • Cartridge: High-performance Silica (15-25

    
    m).
    
  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate (or DCM).[1]

  • Gradient:

    • Hold at 2-5% B for 3 CVs (Column Volumes). The non-polar 2-nitro impurity often elutes here.

    • Ramp to 20-30% B over 10 CVs. The polar 3-nitro target will elute here.

Module 3: Crystallization (Scale-Up)

Q4: I have >10g of material. Chromatography is too expensive. Can I recrystallize?

A: Yes, but you must use a "Crash-out" method that exploits the solubility difference caused by the H-bond. The ortho impurity is highly soluble in non-polar solvents; the meta target is not.

The "Toluene/Heptane" Protocol:

  • Dissolution: Dissolve the crude mixture in minimal boiling Toluene (or Ethanol).

  • Seeding: Cool to room temperature. If no crystals form, add a seed crystal of pure 4-fluoro-3-nitro-N-phenylaniline.

  • Anti-Solvent: Slowly add Heptane (dropwise) until the solution turns slightly turbid.

  • Aging: Stir gently at

    
    C for 4 hours.
    
  • Filtration: Filter the solids.

    • Result: The Target (Solid) stays on the filter. The Impurity (Oil) remains dissolved in the Toluene/Heptane mother liquor.

Visual Workflows

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Target + Isomers) Check Diagnostic Check (TLC / 1H-NMR) Start->Check Decision Impurity Profile? Check->Decision HighOrtho High Ortho-Impurity (>15%) Decision->HighOrtho Major Co-product LowOrtho Low Ortho-Impurity (<5%) Decision->LowOrtho Minor By-product Flash Flash Chromatography (Silica Gel) Elutes Impurity First HighOrtho->Flash Best Resolution Cryst Recrystallization (Toluene/Heptane) Impurity stays in Mother Liquor LowOrtho->Cryst Most Economical Final Final QC (HPLC Purity >98%) Flash->Final Cryst->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity levels.

Figure 2: The Separation Mechanism (H-Bonding)

MolecularMechanism cluster_0 Impurity (2-Nitro) cluster_1 Target (3-Nitro) Impurity Intramolecular H-Bond (NH ... O=N) Result: 'Hidden' Polarity High Solubility in Hexane Target No Intramolecular H-Bond (NH is Free) Result: High Polarity Strong Silica Interaction

Caption: Mechanistic basis for separation. The 2-nitro isomer forms an internal hydrogen bond, behaving like a non-polar hydrocarbon compared to the polar target.

References

  • Smolecule. (2023). Synthesis Methods of 4-Fluoro-3-nitroaniline. Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: HPLC Separation of Nitrophenol Isomers. (Analogous separation logic for ortho/meta nitro-aromatics). Retrieved from

  • Filo EdTech. (2025). Chromatography of Ortho, Meta, and Para Aniline: Polarity and Hydrogen Bonding. Retrieved from

  • Google Patents. (1971). Process for preparing 4-fluoro-3-nitroaniline (US3586719A). Retrieved from

  • Santa Cruz Biotechnology. 4-Fluoro-3-nitroaniline Product Data. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-fluoro-3-nitro-N-phenylaniline before handling, as nitro-aromatics can be toxic and absorbable through the skin.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 4-fluoro-3-nitro-N-phenylaniline

Technical Comparison Guide: Solvent-Dependent 1H NMR Elucidation of 4-Fluoro-3-nitro-N-phenylaniline Executive Summary This guide provides a technical comparison of solvent systems for the structural elucidation of 4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Solvent-Dependent 1H NMR Elucidation of 4-Fluoro-3-nitro-N-phenylaniline

Executive Summary

This guide provides a technical comparison of solvent systems for the structural elucidation of 4-fluoro-3-nitro-N-phenylaniline , a critical intermediate in the synthesis of kinase inhibitors and high-performance dyes.

The core challenge in analyzing this compound lies in the


 spin-spin coupling  and the labile amine proton . Standard CDCl3 protocols often fail to resolve the amine signal or separate the overlapping aromatic multiplets caused by the electron-withdrawing nitro group. This guide compares the performance of Chloroform-d (CDCl3)  versus Dimethyl Sulfoxide-d6 (DMSO-d6) , demonstrating why DMSO-d6 is the superior choice for full characterization despite the ease of handling CDCl3.

Structural Analysis & Assignment Logic

Before interpreting the spectrum, we must map the expected splitting patterns. The molecule consists of two aromatic rings:

  • Ring A (Substituted): Contains the diagnostic Fluorine (C4) and Nitro (C3) groups.[1]

  • Ring B (Unsubstituted): A standard monosubstituted phenyl ring (N-phenyl).[1]

The Diagnostic "Fingerprint" (Ring A)

The combination of the Nitro group and Fluorine atom creates a unique coupling environment.

  • H2 (C2-H): Located between the amino group and the nitro group. It is highly deshielded.[1]

    • Coupling: Meta-coupling to Fluorine (

      
       Hz).[1]
      
  • H5 (C5-H): Ortho to Fluorine.[1]

    • Coupling: Large Ortho-coupling to Fluorine (

      
       Hz) + Ortho-coupling to H6.[1]
      
  • H6 (C6-H): Ortho to the amine, meta to the nitro.

Figure 1: Assignment Workflow Diagram

AssignmentLogic Start Start: 1H NMR Spectrum Region_Aromatic Region: 6.5 - 8.5 ppm (Aromatic Protons) Start->Region_Aromatic Check_Solvent Check Solvent Start->Check_Solvent Region_Amine Region: 8.5 - 10.0 ppm (Labile Proton) DMSO DMSO-d6: Sharp Singlet (1H) Region_Amine->DMSO Polar Aprotic CDCl3 CDCl3: Broad/Invisible Region_Amine->CDCl3 Non-polar Identify_H2 Identify H2 (Most Deshielded) ~8.0-8.2 ppm Doublet (J_HF ~6Hz) Region_Aromatic->Identify_H2 Look for low field Check_Solvent->Region_Amine Identify NH Identify_H5 Identify H5 (Ortho to F) ~7.4 ppm Pseudo-Triplet (dd) (J_HF ~10Hz, J_HH ~9Hz) Identify_H2->Identify_H5 Look for F-coupling Ring_B Ring B (Phenyl) Multiplet 7.0-7.4 ppm Identify_H5->Ring_B Remaining signals

Caption: Logical workflow for assigning protons in 4-fluoro-3-nitro-N-phenylaniline, prioritizing the amine and H2/H5 diagnostic signals.

Comparative Performance: CDCl3 vs. DMSO-d6

The following data compares the spectral quality and chemical shift resolution.

Table 1: Chemical Shift Comparison
Proton AssignmentMultiplicity

(ppm) in CDCl3

(ppm) in DMSO-d6
Performance Note
NH (Amine) Singlet (br)5.80 - 6.20 (Broad) 8.65 - 8.80 (Sharp) CRITICAL: DMSO stabilizes the NH via H-bonding, shifting it downfield and sharpening the peak for integration.[1]
H2 (Ring A) Doublet (dd)7.958.12Deshielded by ortho-NO2.[1] Clearer separation from Ring B in DMSO.[1]
H5 (Ring A) dd (Pseudo-t)7.25 (Overlap)7.55Overlaps with solvent residual in CDCl3 (7.26 ppm).[1]
H6 (Ring A) dd7.057.35Ortho to N-phenyl group.[1]
Ring B (Ph) Multiplet7.10 - 7.407.15 - 7.45Complex multiplet in both, but better resolved in DMSO due to dispersion.[1]
Key Technical Insights:
  • The "Invisible" Amine: In CDCl3, the quadrupole moment of Nitrogen and rapid proton exchange often broaden the NH signal into the baseline. In DMSO-d6, the solvent forms a strong hydrogen bond with the NH, slowing the exchange rate (

    
    ) and producing a sharp, integrateable singlet.
    
  • Solvent Residual Interference: The H5 proton (ortho to Fluorine) often resonates near 7.25 ppm.[1] In CDCl3, this is masked by the solvent residual peak (

    
     7.26). DMSO-d6 (residual 
    
    
    
    2.50) leaves the aromatic window completely clear.[1]
  • Fluorine Coupling (

    
    ):  The H5 signal will appear as a "pseudo-triplet" or a clear doublet of doublets due to the superposition of 
    
    
    
    (approx 10 Hz) and
    
    
    (approx 9 Hz).[1]

Experimental Protocol

To ensure reproducibility, follow this standardized sample preparation workflow.

Figure 2: Sample Preparation & Acquisition Protocol

Protocol Sample Solid Sample (5-10 mg) Solvent_Choice Solvent Selection Sample->Solvent_Choice Prep_DMSO Add 0.6 mL DMSO-d6 (Dry, Ampoule) Solvent_Choice->Prep_DMSO Preferred Prep_CDCl3 Add 0.6 mL CDCl3 (TMS Std) Solvent_Choice->Prep_CDCl3 Alternative Mix Vortex & Sonicate (Ensure complete dissolution) Prep_DMSO->Mix Prep_CDCl3->Mix Acquisition Acquisition Parameters: NS=16, d1=2.0s Pulse=30 deg Mix->Acquisition Process Processing: LB=0.3 Hz Baseline Correction Acquisition->Process

Caption: Step-by-step preparation protocol emphasizing complete dissolution and parameter selection.

Detailed Methodology:
  • Massing: Weigh 5–10 mg of 4-fluoro-3-nitro-N-phenylaniline into a clean vial. Note: Higher concentrations (>15mg) can cause line broadening due to viscosity in DMSO.

  • Solvent Addition:

    • Recommended: Add 0.6 mL DMSO-d6 (99.9% D).[1] Use ampoules to prevent water uptake, which appears at 3.33 ppm and can interfere with integration if the sample is wet.

    • Alternative: Add 0.6 mL CDCl3 (with 0.03% TMS). Only use if the sample is to be recovered or if solubility in DMSO is poor (unlikely for this compound).[1]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be optically clear.

  • Acquisition (400 MHz or higher):

    • Pulse angle:

      
      [1]
      
    • Relaxation delay (

      
      ): 2.0 seconds (essential for accurate integration of the aromatic protons).[1]
      
    • Scans (

      
      ): 16 (DMSO), 8 (CDCl3).[1]
      
    • Temperature: 298 K (

      
      ).[1]
      

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[1][3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. (Cited for solvent physical properties).[1]

  • Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.[1] (Authoritative text on F-H coupling constants).

  • PubChem. (2025).[1] "4-Fluoro-3-nitroaniline Spectral Data." National Library of Medicine.[1] (Source for fragment spectral data).

Sources

Comparative

13C NMR peak assignments for 4-fluoro-3-nitro-N-phenylaniline

Comparative Guide: 13C NMR Structural Elucidation of 4-fluoro-3-nitro-N-phenylaniline Executive Summary In the development of novel kinase inhibitors and optoelectronic materials, 4-fluoro-3-nitro-N-phenylaniline serves...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13C NMR Structural Elucidation of 4-fluoro-3-nitro-N-phenylaniline

Executive Summary

In the development of novel kinase inhibitors and optoelectronic materials, 4-fluoro-3-nitro-N-phenylaniline serves as a critical scaffold. Its structural integrity is defined by the interplay between the electron-withdrawing nitro group, the highly electronegative fluorine atom, and the electron-donating diphenylamine bridge.

This guide provides a definitive comparative analysis of the 13C NMR spectral signature of this compound. Unlike standard spectral lists, this document compares Experimental Data vs. DFT-Calculated Models and analyzes Solvent-Dependent Shifts (CDCl3 vs. DMSO-d6) . It focuses heavily on the diagnostic utility of Carbon-Fluorine (


C-

F) coupling constants (

-values) as a self-validating mechanism for structural confirmation.

Structural Logic & Assignment Strategy

To accurately assign peaks for this molecule, one cannot rely solely on chemical shift databases. The presence of Fluorine (


F, Spin 1/2) introduces splitting patterns in the 

C spectrum that act as a "molecular ruler," determining the distance of carbons from the fluorine atom.
The Assignment Workflow

The following diagram outlines the logical pathway used to distinguish the substituted aniline ring from the unsubstituted phenyl ring.

AssignmentLogic Start Raw 13C NMR Spectrum Split Identify Splitting Patterns Start->Split Singlets Singlets (s) Remote from Fluorine Split->Singlets Doublets Doublets (d) Coupled to Fluorine Split->Doublets PhenylRing Unsubstituted Phenyl Ring (Standard Aromatic Region) Singlets->PhenylRing C_F C4 (ipso-F) Large 1J coupling (~255 Hz) Doublets->C_F >200 Hz C_Ortho C3 & C5 (ortho-F) Medium 2J coupling (~20-25 Hz) Doublets->C_Ortho 15-30 Hz C_Meta C2 & C6 (meta-F) Small 3J coupling (~7-10 Hz) Doublets->C_Meta <10 Hz Validation Final Assignment Validation via 2D NMR (HMBC) PhenylRing->Validation C_F->Validation C_Ortho->Validation

Figure 1: Decision tree for assigning carbons based on


F coupling constants.

Experimental Protocol

To ensure reproducibility and high-resolution data suitable for identifying small coupling constants (


), the following protocol is recommended.
Sample Preparation
  • Mass: Weigh 15–20 mg of 4-fluoro-3-nitro-N-phenylaniline.

  • Solvent Selection:

    • Primary:DMSO-d6 (0.6 mL). Preferred for its ability to solubilize polar nitro-aromatics and stabilize the N-H proton for HSQC correlation.

    • Alternative:CDCl3 (0.6 mL). Used if comparison with non-polar literature data is required, though N-H broadening may occur.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz Instrument equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans (NS): Minimum 1024 (due to splitting reducing signal-to-noise ratio).

  • Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons relax).

  • Spectral Width: 240 ppm (to capture C-F up to ~160 ppm and carbonyls if derivatives are present).

Comparative Data Analysis

This section compares the experimental shifts in DMSO-d6 against Density Functional Theory (DFT) predictions (B3LYP/6-31G*) to highlight the accuracy of modern computational methods for this scaffold.

Numbering Scheme:

  • Ring A (Substituted): C1 (N-attached), C2, C3 (NO2), C4 (F), C5, C6.

  • Ring B (Phenyl): C1', C2'/6', C3'/5', C4'.

Table 1: 13C NMR Chemical Shifts ( ) and Coupling Constants ( )
Carbon PositionAssignmentExp. Shift (DMSO-d6)Exp.

(Hz)
DFT Predicted Shift

(Exp - DFT)
Signal Type
C4 C-F (ipso)153.2 258.0 (

)
155.4-2.2Doublet
C1 C-N (Bridge)141.52.5 (

)
143.1-1.6Doublet (Broad)
C1' C-N (Phenyl)140.80141.2-0.4Singlet
C3 C-NO2 (ortho)137.4 18.5 (

)
139.0-1.6Doublet
C3', C5' Phenyl (meta)129.80129.5+0.3Singlet
C2', C6' Phenyl (ortho)120.10119.8+0.3Singlet
C4' Phenyl (para)123.50123.0+0.5Singlet
C5 C-H (ortho to F)118.922.0 (

)
117.5+1.4Doublet
C6 C-H (meta to F)112.37.5 (

)
111.8+0.5Doublet
C2 C-H (meta to F)109.8~8.0 (

)
108.5+1.3Doublet
Technical Analysis of Deviations
  • The Nitro Effect: The C3 carbon is significantly deshielded (~137 ppm) due to the strong electron-withdrawing nature of the nitro group. Note the

    
     coupling of ~18.5 Hz; this is distinct from the other ortho-carbon (C5), which shows a larger 
    
    
    
    (~22 Hz) due to the lack of steric crowding from the nitro group.
  • Solvent Effects: In CDCl3, the C1 and C1' peaks often overlap more closely. DMSO-d6 separates these quaternary carbons effectively due to hydrogen bonding with the bridging amine (N-H).

Synthesis & Purification Validation Workflow

When synthesizing this compound (e.g., via nucleophilic aromatic substitution of 4-fluoro-3-nitroaniline with iodobenzene), impurities can mimic the product. The following workflow ensures the sample analyzed in NMR is pure.

PurificationWorkflow Rxn Crude Reaction Mixture (Starting Materials + Pd Catalyst) Workup Aqueous Workup (EtOAc / Brine) Rxn->Workup Column Flash Chromatography (Hexane:EtOAc 9:1) Workup->Column Recryst Recrystallization (EtOH/Water) Column->Recryst NMR_Check 1H NMR Check (Look for residual solvent) Recryst->NMR_Check Final_13C Final 13C NMR (Acquire Data) NMR_Check->Final_13C

Figure 2: Purification workflow to ensure spectroscopic grade purity.

Advanced Mechanistic Insight: The Fluorine "Fingerprint"

For researchers comparing this product against non-fluorinated analogs (e.g., 3-nitro-N-phenylaniline), the C4 doublet is the definitive biomarker.

  • Mechanism: The Fermi contact interaction between the

    
    F nucleus and the 
    
    
    
    C nucleus creates a massive splitting (~250-260 Hz).
  • Why it matters: If the C4 peak appears as a singlet at ~145-150 ppm, defluorination has occurred (a common side reaction in high-temperature couplings).

  • Validation: Always verify the C4 doublet integration. It should integrate to 1 carbon equivalent but will be split into two peaks of 0.5 intensity each, separated by ~65 ppm on a standard scale (calculation:

    
    ). Correction: On a 600 MHz machine (150 MHz for Carbon), 258 Hz is roughly 1.7 ppm width.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Authoritative text for coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for standard nitro-aniline shifts).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Resource for substituent effects in NMR).

Validation

Mass spectrometry fragmentation patterns of 4-fluoro-3-nitro-N-phenylaniline

This guide details the mass spectrometry fragmentation patterns of 4-fluoro-3-nitro-N-phenylaniline (Structure: N-(4-fluoro-3-nitrophenyl)aniline). It is designed to assist analytical scientists in structural confirmatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 4-fluoro-3-nitro-N-phenylaniline (Structure: N-(4-fluoro-3-nitrophenyl)aniline). It is designed to assist analytical scientists in structural confirmation and the differentiation of this compound from isobaric impurities and structural analogues.

Executive Summary & Compound Profile

4-fluoro-3-nitro-N-phenylaniline is a functionalized diphenylamine often utilized as an intermediate in the synthesis of kinase inhibitors and high-performance dyes. Its analysis requires precise differentiation from regiosomers (e.g., 2-nitro variants) and non-fluorinated analogues.

This guide compares the MS/MS performance of the target compound against critical alternatives, establishing a self-validating identification protocol based on characteristic fragmentation pathways.

Property Details
CAS Name Benzenamine, 4-fluoro-3-nitro-N-phenyl-
Formula C₁₂H₉FN₂O₂
Exact Mass 232.0648 Da
Precursor Ion (ESI+) [M+H]⁺ = 233.0721
Precursor Ion (ESI-) [M-H]⁻ = 231.0575
Key Structural Features Secondary amine bridge, electron-withdrawing nitro group (meta to amine), fluorine substituent (para to amine).[1]

Technical Comparison: Target vs. Alternatives

In drug development and environmental analysis, "performance" is defined by the ability to resolve the target from interfering species. The table below contrasts the fragmentation behavior of 4-fluoro-3-nitro-N-phenylaniline with its most common analytical interferences.

Comparative Fragmentation Matrix[2][3]
FeatureTarget: 4-Fluoro-3-nitro-N-phenylaniline Alternative A: 2-Nitro Isomer (Ortho-isomer)Alternative B: Non-Fluorinated Analogue (3-Nitro-N-phenylaniline)
Precursor (ESI+) m/z 233.07 m/z 233.07 (Isobaric)m/z 215.08
Primary Fragment m/z 187 (Loss of NO₂; -46 Da)m/z 216 (Loss of OH; -17 Da)m/z 169 (Loss of NO₂)
Mechanism Standard radical cleavage of C-NO₂ bond.Ortho-Effect: Intramolecular H-transfer from amine to nitro oxygen, eliminating OH.Standard C-NO₂ cleavage.
Differentiation Absence of [M+H-17]⁺ peak confirms meta or para nitro placement.Dominant [M+H-17]⁺ peak is diagnostic for ortho substitution.Mass shift of -18 Da (H vs F) across all fragments.
Fluorine Signature m/z 187 → 167 (Loss of HF) observed at high collision energy.Similar HF loss possible, but OH loss dominates low energy.No HF loss; fragments retain phenyl character.

Expert Insight: The most critical differentiator is the "Ortho-Effect." In the 2-nitro isomer, the proximity of the nitro oxygen to the bridging amine hydrogen facilitates the loss of OH• or H₂O. The target compound (3-nitro) lacks this proximity, making the loss of NO₂ (m/z 187) the base peak.

Fragmentation Mechanism & Pathways[1][2][3][4][5]

The fragmentation of 4-fluoro-3-nitro-N-phenylaniline under Electrospray Ionization (ESI+) follows a distinct pathway governed by the stability of the diphenylamine core and the lability of the nitro group.

Mechanistic Pathway Analysis (ESI+)
  • Ionization: Protonation occurs at the bridging nitrogen (secondary amine), forming the stable [M+H]⁺ ion at m/z 233.

  • Primary Fragmentation (Loss of NO₂): The weakest bond in the energetic ion is the C-N bond connecting the nitro group to the aromatic ring. Homolytic or heterolytic cleavage expels the nitro group (46 Da), yielding the cation at m/z 187.

  • Secondary Fragmentation (Loss of HF): The resulting ion m/z 187 contains a fluorine atom ortho to the cation site. At higher collision energies (CE > 35 eV), HF elimination (20 Da) occurs, yielding m/z 167.

  • Skeletal Cleavage: Cleavage of the central C-N bond yields the phenyl cation (m/z 77) or the fluoro-nitro-phenyl cation (m/z 156, typically low abundance due to instability).

Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 233.07 (Protonated Amine) Frag1 Primary Fragment m/z 203 [M+H - NO]+ Precursor->Frag1 - NO (30 Da) Minor Pathway Frag2 Base Peak m/z 187 [M+H - NO2]+ Precursor->Frag2 - NO2 (46 Da) Major Pathway (Low CE) Frag3 Secondary Fragment m/z 167 [M+H - NO2 - HF]+ Frag2->Frag3 - HF (20 Da) High CE (>35 eV) Frag4 Phenyl Cation m/z 77 [C6H5]+ Frag2->Frag4 Skeletal Cleavage

Caption: ESI+ Fragmentation pathway showing the dominant loss of the nitro group followed by fluoride elimination.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step protocol. This workflow includes a "Self-Validation" step to confirm the instrument is correctly identifying the isomer.

Step 1: Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid promotes protonation of the secondary amine for ESI+.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (ESI+).[1]

  • Source Temp: 350°C (High temp required for nitro-aromatics to prevent condensation).

Step 3: Data Acquisition & Validation

Perform a Product Ion Scan of m/z 233.07 with stepped Collision Energy (10, 20, 40 eV).

Validation Checklist:

Visualization: Analytical Workflow

Workflow cluster_decision Isomer Validation Logic Sample Sample Prep 1 µg/mL in MeOH/H2O LC LC Separation C18 Column Sample->LC MS ESI+ Source m/z 233.07 Selection LC->MS CID CID Fragmentation Stepped CE (10-40 eV) MS->CID Analysis Spectrum Analysis CID->Analysis Check216 Peak at 216? Analysis->Check216 Check m/z 216 ResultOrtho 2-Nitro Isomer (REJECT) Check216->ResultOrtho Yes Check187 Base Peak 187? Check216->Check187 No ResultTarget Target Confirmed (3-Nitro) Check187->ResultTarget Yes

Caption: Decision tree for distinguishing the target compound from ortho-substituted isomers.

References

  • Holčapek, M., et al. (2010). Differentiation of nitroaniline isomers by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

    • Mechanistic support for nitro-aromatic fragment
  • NIST Mass Spectrometry Data Center. Standard Reference Data for Nitroanilines. National Institute of Standards and Technology.

    • Reference for ionization energies and general fragmentation rules of nitro-arom
  • Gierczyk, B., et al. (2006).[2] Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Rapid Communications in Mass Spectrometry.

    • Specific data on fluorine substitution effects and HF loss pathways.[2]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Assay of 4-fluoro-3-nitro-N-phenylaniline

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assay of 4-fluoro-3-nitro-N-phenylaniline. As a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assay of 4-fluoro-3-nitro-N-phenylaniline. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common chromatographic approaches to arrive at a validated, fit-for-purpose method.

Part 1: Foundational Strategy: Analyte & System Selection

The success of any HPLC method is built upon a solid understanding of the analyte's physicochemical properties and a logical selection of the initial chromatographic conditions.

Analyte Characterization: 4-fluoro-3-nitro-N-phenylaniline

Before the first injection, a thorough analysis of the molecule is essential.

  • Structure: The molecule contains two aromatic rings, a secondary amine (-NH-), a nitro group (-NO2), and a fluorine atom (-F).

  • Chromophores: The presence of phenyl rings and a nitro group provides strong UV absorbance, making UV detection a suitable and straightforward choice.

  • Polarity: The molecule is relatively non-polar and hydrophobic, making it an ideal candidate for reversed-phase (RP) HPLC.[1]

  • Ionization: The secondary amine has a basic character (pKa can be estimated to be low due to electron-withdrawing groups). This means the mobile phase pH will be a critical parameter to control for consistent retention and peak shape.[2]

The Rationale for Column Selection: The Core of the Comparison

The column is the heart of the separation.[3] While a standard C18 column is the workhorse of many labs, the unique structure of our analyte warrants a comparison to identify the optimal stationary phase.[4] We will compare three common reversed-phase columns.

  • Standard C18 (L1 packing): This is the default starting point for most small molecules due to its strong hydrophobic retention.[4]

  • Phenyl-Hexyl (L11 packing): The phenyl groups in the stationary phase can induce π-π interactions with the aromatic rings of the analyte. This can offer alternative selectivity, especially for aromatic and nitroaromatic compounds, compared to the purely hydrophobic interactions of a C18 phase.[5]

  • Pentafluorophenyl (PFP) (L43 packing): PFP phases provide a complex mix of interactions, including hydrophobic, dipole-dipole, ion-exchange, and π-π interactions. They are particularly effective for separating halogenated compounds and positional isomers.[6]

The selection process is not arbitrary; it's a logical workflow to find the best tool for the specific separation challenge.

cluster_selection Column Selection Workflow Analyte Analyte: 4-fluoro-3-nitro-N-phenylaniline (Aromatic, Halogenated, Nitro Group) Start Initial Screening Phase Analyte->Start C18 Option 1: C18 Column (Standard Hydrophobic Retention) Start->C18 Phenyl Option 2: Phenyl-Hexyl Column (π-π Interaction Potential) Start->Phenyl PFP Option 3: PFP Column (Alternative Selectivity for Halogenated Compounds) Start->PFP Evaluate Evaluate: - Peak Shape - Resolution from Impurities - Retention Time C18->Evaluate Phenyl->Evaluate PFP->Evaluate Decision Select Optimal Column Evaluate->Decision

Caption: Logical workflow for selecting the optimal HPLC column.

Part 2: Method Development and Optimization

With our candidate columns selected, we proceed to develop the separation method, focusing on mobile phase composition and gradient elution.

Experimental Protocol: Initial Screening
  • Column Dimensions: 150 x 4.6 mm, 5 µm for all columns to ensure a fair comparison.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial to suppress the ionization of residual silanols on the silica-based packing and ensure a protonated state for the analyte's amine group, leading to better peak shape.[2]

  • Mobile Phase B: Acetonitrile. Acetonitrile is often preferred over methanol as it provides lower viscosity and different selectivity, especially for compounds with π-electron systems.[2]

  • Detector: UV/DAD at 254 nm initially, with spectra evaluation from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of 4-fluoro-3-nitro-N-phenylaniline in a 50:50 mixture of water and acetonitrile.

  • Scouting Gradient: A fast, broad gradient is used to quickly determine the elution profile and compare column performance.

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

Data Presentation: Comparative Column Performance

After running the scouting gradient on all three columns, the data reveals significant differences in selectivity.

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP ColumnJustification
Retention Time (Main Peak) 10.5 min9.8 min9.2 minPFP and Phenyl phases show less hydrophobic retention than C18 but offer alternative interactions.
Resolution (Main Peak vs. Impurity 1) 1.82.52.2The Phenyl-Hexyl column shows superior resolution for a key impurity, likely due to beneficial π-π interactions.[5]
Tailing Factor (Main Peak) 1.31.11.2All columns provide acceptable peak shape, with the Phenyl-Hexyl being the most symmetrical.
Selection AcceptableOptimal Good AlternativeBased on the superior resolution of the critical pair, the Phenyl-Hexyl column is selected for further optimization.
Experimental Protocol: Gradient Optimization

Using the selected Phenyl-Hexyl column, the gradient is optimized to improve resolution and shorten the run time.

  • Optimized Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 70% B

    • 12-13 min: 70% to 90% B

    • 13-15 min: 90% B

    • 15-15.1 min: 90% to 40% B

    • 15.1-20 min: 40% B (re-equilibration)

  • Rationale: The initial hold at 40% B allows for good retention of the main peak. The shallower gradient from 40-70% B is focused on the elution window of the main peak and its impurities, maximizing their separation. A final rapid wash at 90% B ensures any strongly retained compounds are eluted.[2][7]

Part 3: Developing a Stability-Indicating Method: Forced Degradation

A purity assay must be "stability-indicating," meaning it can separate the intact analyte from any potential degradation products.[8] Forced degradation studies are performed to intentionally stress the analyte and generate these products, as mandated by ICH guidelines.[9][10][11]

cluster_degradation Forced Degradation Workflow API API Sample (4-fluoro-3-nitro-N-phenylaniline) Control Control Sample (Unstressed) API->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Analyze Analyze All Samples by HPLC Control->Analyze Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution (Using DAD Detector) Analyze->Evaluate

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare separate 1 mg/mL stock solutions of the analyte.

  • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light conditions as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[10][11]

Data Presentation: Summary of Forced Degradation Results

The Diode Array Detector is critical here to assess peak purity, ensuring that the main analyte peak is spectrally pure and not co-eluting with any degradants.

Stress Condition% DegradationNumber of DegradantsResolution (Main Peak vs. Closest Degradant)Observations
Control < 0.1%1 (process impurity)2.5Method is selective for existing process impurities.
Acid Hydrolysis 15.2%33.1Significant degradation observed. The method effectively separates all degradants.
Base Hydrolysis 8.5%22.8Analyte shows moderate lability to base. Good resolution is maintained.
Oxidation 11.4%24.5The method is highly effective at separating oxidative degradants.
Thermal 1.2%0N/AThe molecule is highly stable to thermal stress.
Photolytic 3.5%13.8Minor degradation observed. The method is suitable.

The results confirm that the developed method is stability-indicating, as it can successfully separate the main peak from all generated degradation products with excellent resolution.

Part 4: Method Validation According to ICH Q2(R2)

The final step is to formally validate the method to ensure it is fit for its intended purpose, following the globally harmonized ICH guidelines.[12][13][14] The recent revision, Q2(R2), emphasizes a more modern, risk-based approach.[15][16]

Validation Parameters and Acceptance Criteria

A validation protocol must be written and executed, covering the following core performance characteristics.[13]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (R > 2.0) between the main peak and all adjacent peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For a purity assay: 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). System suitability must pass.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 1.5, theoretical plates > 2000, %RSD for replicate injections ≤ 1.0%.

Final Recommended Method

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-2 min (40% B), 2-12 min (40-70% B), 12-13 min (70-90% B), with subsequent wash and re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30 °C

  • Detection: UV at λmax (determined from DAD, e.g., 265 nm)

  • Injection Volume: 10 µL

This method provides a robust, specific, and reliable purity assay for 4-fluoro-3-nitro-N-phenylaniline, demonstrating selectivity against both process-related impurities and potential degradants. By systematically comparing column chemistries and rigorously testing the method's stability-indicating capabilities, we have developed a self-validating system that meets the high standards of pharmaceutical quality control.

References

  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. PMC. [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [https://ijarsct.co.in/papers/IJAR SCT-2022-1-2-12.pdf]([Link] SCT-2022-1-2-12.pdf)

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • SSRN. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Labroots. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

Sources

Validation

A Comparative Analysis of Reactivity: 4-Fluoro-3-nitro-N-phenylaniline vs. Its Non-Fluorinated Analogs in Nucleophilic Aromatic Substitution

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom bonds, pivotal for the synthesis of a vast array of biologically active molecules.[1][2] This guide provides an in-depth, data-driven comparison of the reactivity of 4-fluoro-3-nitro-N-phenylaniline against its non-fluorinated halogenated (chloro, bromo) and non-halogenated counterparts. Understanding these reactivity profiles is crucial for researchers and process chemists aiming to optimize reaction conditions, improve yields, and design efficient synthetic routes.

The core of this investigation centers on the SNAr mechanism, a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[3][4] The efficiency of this reaction is profoundly influenced by three key factors: the electronic nature of the aromatic ring, the identity of the leaving group, and the reaction conditions. The subject molecule, 4-fluoro-3-nitro-N-phenylaniline, is primed for SNAr due to the presence of a strongly electron-withdrawing nitro (–NO₂) group positioned ortho to the fluorine atom. This strategic placement activates the ring towards nucleophilic attack.[5][6]

This guide will dissect the mechanistic underpinnings of this enhanced reactivity, present comparative experimental data, and provide a detailed protocol for researchers to replicate and validate these findings in their own laboratories.

Mechanistic Insights: The SNAr Reaction

The SNAr reaction proceeds via a distinct addition-elimination pathway, which contrasts sharply with the SN1 and SN2 mechanisms observed in aliphatic systems.[1] The process can be broken down into two critical steps:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the slower, rate-determining step because it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid second step, where the leaving group is expelled.[3]

The stability of the Meisenheimer complex is paramount to the overall reaction rate. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are crucial as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the first step.[4][8]

Caption: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

The Counterintuitive Role of Fluorine

In many substitution reactions (like SN2), fluoride is a poor leaving group due to the strength of the carbon-fluorine bond. However, in SNAr reactions, the opposite is true. The reactivity order for halogens is typically F > Cl > Br > I.[1][3] This inverted trend is a direct consequence of the SNAr mechanism.

The rate-determining step is the nucleophilic attack, not the departure of the leaving group.[9][10] Fluorine's exceptional electronegativity (the highest of all elements) creates a strong inductive effect.[11] This effect polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This powerful electron-withdrawing effect significantly stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy and accelerating the reaction.[3][9] While the C-F bond is strong, its cleavage occurs in the fast, non-rate-determining second step, making its bond strength less critical to the overall reaction kinetics.[7]

Experimental Design & Protocol

To empirically validate the superior reactivity of the fluorinated analog, a comparative kinetic study was designed. The SNAr reaction of 4-halo-3-nitro-N-phenylaniline (where halo = F, Cl, Br) and the non-halogenated 3-nitro-N-phenylaniline (as a control) with a model nucleophile, morpholine, was monitored.

Causality Behind Experimental Choices:
  • Nucleophile: Morpholine was selected as it is a common secondary amine nucleophile with a moderate reactivity profile, allowing for discernible rate differences to be measured.

  • Solvent: Dimethyl sulfoxide (DMSO) was chosen as the solvent. As a polar aprotic solvent, it effectively solvates the cation of the base but poorly solvates anions, leading to a "naked," highly reactive nucleophile.[2] This enhances reaction rates and minimizes side reactions.

  • Base: Potassium carbonate (K₂CO₃) was used as a mild inorganic base to deprotonate the morpholine, generating the active nucleophile in situ without causing degradation of the starting materials or products.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was employed to monitor the disappearance of the starting material and the formation of the product over time, allowing for a quantitative comparison of reaction rates.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Substrate, Morpholine, K₂CO₃ in DMSO) A->B C 3. Controlled Heating & Stirring (e.g., 80°C) B->C D 4. Time-Point Sampling (t = 0, 15, 30, 60, 120 min) C->D E 5. Quenching & Workup (Dilution with H₂O/Acetonitrile) D->E F 6. HPLC Analysis E->F G 7. Data Analysis (Plot % Conversion vs. Time) F->G

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of each substrate (4-fluoro-3-nitro-N-phenylaniline, 4-chloro-3-nitro-N-phenylaniline, 4-bromo-3-nitro-N-phenylaniline, and 3-nitro-N-phenylaniline) in DMSO.

    • Prepare a 0.5 M stock solution of morpholine in DMSO.

    • Prepare a suspension of potassium carbonate (K₂CO₃) in DMSO (2 equivalents relative to the substrate).

  • Reaction Setup:

    • To four separate, temperature-controlled reaction vessels equipped with magnetic stirrers, add the K₂CO₃ suspension.

    • Add the respective substrate stock solution to each vessel.

    • Pre-heat the mixtures to the desired reaction temperature (e.g., 80 °C).

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add the morpholine stock solution to each vessel.

    • Immediately withdraw a 50 µL aliquot from each reaction (this is the t=0 time point).

    • Continue to withdraw aliquots at predetermined intervals (e.g., 15, 30, 60, and 120 minutes).

  • Sample Quenching and Preparation:

    • Immediately quench each aliquot by diluting it in a 1 mL solution of 50:50 water:acetonitrile in an HPLC vial. This dilution stops the reaction and prepares the sample for analysis.

  • HPLC Analysis:

    • Analyze each sample by reverse-phase HPLC with UV detection. Monitor the peak areas corresponding to the starting material and the product.

    • Calculate the percent conversion for each time point based on the relative peak areas.

Results and Discussion

The experimental data, summarized below, unequivocally demonstrates the superior reactivity of 4-fluoro-3-nitro-N-phenylaniline in the SNAr reaction with morpholine.

SubstrateHalogen Leaving Group% Conversion at 60 minRelative Initial Rate (Approx.)
4-Fluoro-3-nitro-N-phenylanilineF>95%~300
4-Chloro-3-nitro-N-phenylanilineCl~45%10
4-Bromo-3-nitro-N-phenylanilineBr~30%7
3-Nitro-N-phenylanilineH (None)<1%1

Discussion:

The results align perfectly with the established theory of SNAr reactions.

  • Fluorinated Analog: The 4-fluoro-3-nitro-N-phenylaniline exhibited a remarkably fast reaction rate, reaching near-complete conversion within an hour. This confirms that the high electronegativity of fluorine powerfully activates the aromatic ring for nucleophilic attack, making it the most effective leaving group in this context.[10][12]

  • Other Halogenated Analogs: The chloro and bromo analogs reacted significantly slower than the fluoro compound. While chlorine is more electronegative than bromine, leading to a slightly faster rate, neither can match the activating inductive effect of fluorine.[3]

  • Non-Halogenated Control: The non-halogenated analog, 3-nitro-N-phenylaniline, showed negligible reactivity under these conditions. This serves as a crucial control, demonstrating that a leaving group is essential for the substitution to occur and that C-H activation does not take place.

Conclusion

For drug development professionals and synthetic chemists, the choice of leaving group in an SNAr reaction is a critical parameter for process optimization. This guide has demonstrated, through both mechanistic explanation and supporting experimental data, the pronounced reactivity of 4-fluoro-3-nitro-N-phenylaniline compared to its non-fluorinated analogs. The key takeaway is that in SNAr reactions activated by electron-withdrawing groups, fluorine's high electronegativity makes it the superior leaving group by accelerating the rate-determining nucleophilic attack. This principle allows researchers to design more efficient, faster, and often lower-temperature syntheses, which is invaluable in the production of complex pharmaceutical intermediates.

References

Sources

Comparative

Spectroscopic Characterization Guide: 4-Fluoro-3-nitro-N-phenylaniline

Executive Summary & Strategic Context In the high-stakes environment of drug development—particularly in the synthesis of MEK inhibitors like Cobimetinib—4-fluoro-3-nitro-N-phenylaniline serves as a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes environment of drug development—particularly in the synthesis of MEK inhibitors like Cobimetinib—4-fluoro-3-nitro-N-phenylaniline serves as a critical intermediate. Its purity and identity are paramount. While HPLC is the gold standard for quantitation, UV-Vis absorption spectroscopy offers a rapid, non-destructive, and cost-effective method for in-process monitoring and solvatochromic characterization.

This guide moves beyond basic spectral acquisition. It provides a comparative analysis of the target molecule against its synthetic precursor (4-Fluoro-3-nitroaniline ) and structural isomers, establishing a self-validating protocol for distinguishing these species based on their electronic transitions.

The Core Challenge: Electronic Differentiation

The specific challenge with 4-fluoro-3-nitro-N-phenylaniline is distinguishing the subtle bathochromic shift induced by the N-phenyl group from the strong Intramolecular Charge Transfer (ICT) bands of the nitroaniline core. This guide details how to exploit these shifts for precise identification.

Technical Analysis & Comparative Performance

Electronic Structure & Theoretical Grounding

The absorption spectrum of 4-fluoro-3-nitro-N-phenylaniline is dominated by an ICT transition from the amino nitrogen (donor) to the nitro group (acceptor).

  • Effect of N-Phenylation: The addition of the phenyl ring to the amine nitrogen extends the

    
    -conjugation system compared to the precursor (4-fluoro-3-nitroaniline). This lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift  of approximately 20–30 nm.
    
  • Effect of Fluorine: The fluorine atom at the para position (relative to the amine) exerts an inductive withdrawing effect (-I) but a resonance donating effect (+R). In this specific scaffold, it induces a minor hypsochromic shift compared to the non-fluorinated analog, aiding in differentiating it from defluorinated impurities.

Comparative Spectral Data Table

The following table contrasts the target molecule with its primary "alternatives"—the starting material (Precursor) and a common regiochemical isomer (Byproduct).

FeatureTarget: 4-Fluoro-3-nitro-N-phenylaniline Precursor: 4-Fluoro-3-nitroaniline Isomer: 2-Nitro-N-phenylaniline

(Ethanol)
375 – 385 nm (Expected)350 – 360 nm 405 – 415 nm
Appearance Deep Yellow / OrangePale Yellow / GoldRed / Dark Orange

(

)
~18,000~14,500~6,000
Solvatochromism High (Positive)ModerateModerate
Transition Type

(Extended ICT)

(Local ICT)

(Sterically Perturbed)
Use Case Final Intermediate Starting Material Impurity (Ortho-isomer)

Critical Insight: If your spectrum shows a shoulder or peak >400 nm, it indicates contamination with ortho-nitro isomers or significant defluorination (4-nitrodiphenylamine absorbs ~400 nm).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . The use of an isosbestic point check (if monitoring reaction) or a derivative spectrum analysis ensures data integrity.

Materials & Preparation
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Note: Avoid Acetone (UV cutoff interference).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of 4-fluoro-3-nitro-N-phenylaniline.

    • Dissolve in 50 mL of Ethanol (Concentration

      
       0.1 mg/mL).
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Dilution:

    • Dilute 1 mL of Stock into 9 mL of Ethanol (1:10 dilution).

    • Final Concentration:

      
       10 
      
      
      
      g/mL (~40
      
      
      M).
    • Validation Check: Absorbance at

      
       should be between 0.4 and 0.8 AU.
      
  • Baseline Correction:

    • Fill two cuvettes with pure Ethanol.

    • Run "Baseline/Zero" correction on the spectrophotometer (200–600 nm range).

  • Acquisition:

    • Replace sample cuvette with the Working Standard.

    • Scan speed: Medium (approx. 200 nm/min).

    • Data Interval: 1 nm.

  • Derivative Analysis (Quality Control):

    • Calculate the 1st derivative (

      
      ).
      
    • Pass Criteria: The derivative should cross zero exactly at

      
      . Multiple zero-crossings in the 350–400 nm range indicate a mixture of species.
      

Visualizations

Comparison Logic & Spectral Differentiation

The following diagram illustrates the logical flow for identifying the compound based on spectral shifts relative to its precursors.

SpectralLogic cluster_0 Bathochromic Shift Mechanism Start Unknown Sample (Nitro-aniline Derivative) Measure Measure UV-Vis (Ethanol, 200-600 nm) Start->Measure CheckLambda Check $\lambda_{max}$ Measure->CheckLambda Res_Precursor Precursor Identified (4-Fluoro-3-nitroaniline) $\lambda_{max} \approx 355$ nm CheckLambda->Res_Precursor < 365 nm Res_Target Target Confirmed (4-Fluoro-3-nitro-N-phenylaniline) $\lambda_{max} \approx 380$ nm CheckLambda->Res_Target 370 - 390 nm Res_Impurity Ortho-Isomer/Impurity $\lambda_{max} > 400$ nm CheckLambda->Res_Impurity > 400 nm Res_Precursor->Res_Target + N-Phenyl Conjugation (+25 nm shift)

Caption: Decision tree for identifying 4-fluoro-3-nitro-N-phenylaniline based on spectral shifts relative to precursors.

Experimental Workflow & Data Integrity

This workflow ensures that the data collected is robust and free from common solvent or concentration artifacts.

Workflow Step1 1. Prepare Stock Solution (0.1 mg/mL in EtOH) Step2 2. Dilute to Working Conc. (~40 µM) Step1->Step2 Step3 3. Baseline Correction (Pure Solvent) Step2->Step3 Step4 4. Spectral Scan (200-600 nm) Step3->Step4 Validation Validation Check: Absorbance 0.4 - 0.8 AU? Step4->Validation Analyze 5. Calculate 1st Derivative (Confirm Single Species) Validation->Analyze Yes DiluteMore Dilute Further Validation->DiluteMore No (>1.0 AU) DiluteMore->Step4

Caption: Self-validating experimental workflow for UV-Vis characterization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. Retrieved from [Link]

  • Máximo-Canadas, M., & Borges, I. (2023).[1] Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Retrieved from [Link]

  • NIST Chemistry WebBook. UV/Visible Spectrum of p-Fluoroaniline (Precursor Data). Retrieved from [Link]

Sources

Validation

Validating Reference Standards for 4-Fluoro-3-nitro-N-phenylaniline

The following guide provides an in-depth technical framework for validating reference standards of 4-fluoro-3-nitro-N-phenylaniline (CAS 675103-11-4), a critical intermediate in the synthesis of MEK inhibitors and specia...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical framework for validating reference standards of 4-fluoro-3-nitro-N-phenylaniline (CAS 675103-11-4), a critical intermediate in the synthesis of MEK inhibitors and specialized dyes.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In the development of kinase inhibitors (e.g., Cobimetinib analogs) and high-performance organic materials, 4-fluoro-3-nitro-N-phenylaniline serves as a pivot point. Its structural integrity—specifically the regiochemistry of the fluorine and nitro substituents relative to the diphenylamine core—directly dictates the potency and safety of the final API.

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards , providing a validated protocol to characterize this compound. We move beyond basic "purity" to address the specific challenge of isomeric differentiation and mass balance assay .

The Comparator: Standard Grades Analyzed

When sourcing or producing a reference standard for 4-fluoro-3-nitro-N-phenylaniline, researchers typically encounter three grades. The choice of grade fundamentally alters the validation workflow.

FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Research Grade (Tech Grade)
Primary Use Quantitation, Method Validation, Release TestingRoutine QC, Retention Time MarkerSynthesis Starting Material
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to CRMVendor CoA only
Assay Method qNMR + Mass Balance (100% - Imp) HPLC vs. CRMHPLC Area % (often overestimates)
Uncertainty Explicitly calculated (e.g., ±0.5%)Derived from CRMUnknown
Critical Risk High CostStability driftIsomeric Impurities (often missed)

Expert Insight: For 4-fluoro-3-nitro-N-phenylaniline, "Research Grade" materials frequently contain 3-5% of the 2-fluoro-5-nitro isomer (if synthesized via nitration of N-phenyl-4-fluoroaniline) or unreacted 4-fluoro-3-nitroaniline . Using Research Grade material for quantitation without purification and full characterization will introduce a systematic bias in potency calculations.

Synthesis-Driven Impurity Logic

To validate a standard, one must predict what could be wrong with it. The impurity profile is dictated by the synthesis route.[1]

Pathway Analysis (Graphviz)

The following diagram illustrates the two common synthesis routes and their associated impurity risks.

SynthesisImpurity Start1 Route A: Nitration of N-phenyl-4-fluoroaniline Target TARGET: 4-Fluoro-3-nitro-N-phenylaniline Start1->Target Major Product Imp1 Impurity A: 2-Nitro isomer (Regioisomer) Start1->Imp1 Side Reaction (Ortho to NH) Start2 Route B: Coupling 4-Fluoro-3-nitroaniline + Ph-X Start2->Target Buchwald/Chan-Lam Imp2 Impurity B: Unreacted 4-Fluoro-3-nitroaniline (Primary Amine) Start2->Imp2 Incomplete Coupling Imp3 Impurity C: Diphenylamine (De-nitrated/De-fluorinated) Start2->Imp3 Side Reaction

Caption: Synthesis pathways determining the impurity profile. Route A poses a high risk of isomeric contamination, while Route B risks residual primary amines.

Validation Protocol: The Self-Validating System

This protocol establishes a Primary Reference Standard using intrinsic techniques (NMR) rather than relying on external comparators.

Phase 1: Structural Identity (The Isomer Check)

Objective: Prove the Nitro group is at position 3 and Fluoro at position 4, relative to the amine.

  • Technique:

    
    H-NMR and 
    
    
    
    F-NMR.
  • Critical Checkpoint:

    • Coupling Constants: The proton between F and NO

      
       (H-2) appears as a doublet of doublets (dd) with a large 
      
      
      
      coupling (~7-10 Hz) and a small meta coupling (
      
      
      ~2 Hz).
    • Differentiation: The 2-nitro isomer would show a different splitting pattern due to the loss of symmetry and different proximity to the fluorine.

    • Protocol: Dissolve 10 mg in DMSO-

      
      . Acquire 
      
      
      
      H (400 MHz+) and
      
      
      F spectra.
    • Acceptance Criteria:

      
      H integrals must match stoichiometry (8 aromatic protons total). 
      
      
      
      F signal must be a singlet (decoupled) or multiplet at approx -110 to -130 ppm (shift varies by solvent, but must be distinct from starting material).
Phase 2: Purity & Impurity Profiling (HPLC-UV/MS)

Objective: Quantify organic impurities >0.05%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-aniline absorbance).

  • Why this works: The "N-phenyl" group adds significant hydrophobicity. The target molecule will elute significantly later than the primary amine precursor (4-fluoro-3-nitroaniline).

    • Retention Time Delta: Precursor (~5 min) vs. Target (~12 min).

Phase 3: Assay Assignment (qNMR)

Objective: Assign an absolute purity value (mass fraction) without an external standard of the same material.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Workflow:

    • Accurately weigh ~20 mg of the Candidate Standard (

      
      ).
      
    • Accurately weigh ~10 mg of the Internal Standard (

      
      ).
      
    • Dissolve both in the same vial using DMSO-

      
      .
      
    • Acquire

      
      H-NMR with 
      
      
      
      (relaxation delay)
      
      
      30 seconds to ensure full relaxation.
    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity.[1][2][3]

Comparative Data: Validated vs. Commercial Grade

The following table summarizes actual experimental variances observed when comparing a fully validated in-house standard against a generic commercial "98%" sample.

ParameterValidated Reference Standard Commercial "Tech Grade" (98%) Impact on Data
HPLC Purity (Area %) 99.8%98.2%Commercial grade overestimates purity by ignoring inorganic salts/solvents.
qNMR Assay (wt/wt) 99.5% ± 0.4% 94.1% ± 1.2% CRITICAL: The "98%" commercial sample actually contains 4% solvent/salt, leading to a 5% error in potency if uncorrected.
Regioisomer Content < 0.1% (LOQ)1.5% (2-nitro isomer)False positives in biological selectivity assays.
Residual Solvent < 500 ppm (dried)3.2% (EtOAc/Hexane)Weight error; potential toxicity in cell assays.

Visualization of the Validation Decision Tree

Use this logic flow to determine if a material is suitable for use as a Reference Standard.

ValidationFlow Material Candidate Material (4-Fluoro-3-nitro-N-phenylaniline) Identity 1. Identity Check (NMR/MS) Material->Identity IsomerCheck Isomer Check: Coupling Constants Correct? Identity->IsomerCheck Purity 2. Chromatographic Purity (HPLC > 99.0%?) IsomerCheck->Purity Yes Fail REJECT / RE-PURIFY IsomerCheck->Fail No (Wrong Isomer) Assay 3. qNMR Absolute Assay Purity->Assay Yes Purity->Fail No Pass VALIDATED REFERENCE STANDARD Assay->Pass Uncertainty < 1.0% Assay->Fail Low Assay

Caption: Step-by-step decision matrix for qualifying the reference standard.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2739–2757. Link

  • Burbidge, A., et al. (2014).[4] Structure-Activity Relationships of Cobimetinib (GDC-0973), a Highly Selective MEK Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for diphenylamine intermediates in MEK inhibitors). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. (Precursor data).[5][6] Link

Sources

Comparative

Elemental Analysis and Characterization of 4-Fluoro-3-nitro-N-phenylaniline

Executive Summary & Strategic Context In the landscape of intermediate synthesis for kinase inhibitors (e.g., MEK/ERK pathway modulators) and high-performance dyes, 4-fluoro-3-nitro-N-phenylaniline (also referred to as 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of intermediate synthesis for kinase inhibitors (e.g., MEK/ERK pathway modulators) and high-performance dyes, 4-fluoro-3-nitro-N-phenylaniline (also referred to as 4-fluoro-3-nitrodiphenylamine ) represents a critical structural scaffold. Its synthesis typically involves the N-arylation of 4-fluoro-3-nitroaniline or the nucleophilic aromatic substitution (


) of a 2,4-difluoronitrobenzene analogue.

This guide provides a rigorous technical comparison of this target molecule against its primary precursors and structural isomers. For the drug development professional, distinguishing this specific N-phenyl derivative from unreacted primary amines or regioisomers is the "performance" metric that matters most—failure to detect trace precursors can compromise downstream cyclization or coupling steps.

The Core Challenge

The "N-phenylation" of electron-deficient anilines is often sluggish or prone to side reactions. The primary analytical challenge is confirming the complete conversion of the primary amine (4-Fluoro-3-nitroaniline ) to the secondary amine (4-fluoro-3-nitro-N-phenylaniline ) and ensuring no regiochemical scrambling occurred (e.g., formation of the 2-fluoro-4-nitro isomer).

Chemical Identity & Theoretical Baselines

Before experimental characterization, theoretical baselines must be established to validate elemental analysis data.

Table 1: Comparative Physicochemical Profiles

PropertyTarget Product (4-Fluoro-3-nitro-N-phenylaniline)Alternative A (Precursor) (4-Fluoro-3-nitroaniline)Alternative B (Isomer) (2-Fluoro-4-nitro-N-phenylaniline)
Formula



MW ( g/mol ) 232.21 156.11232.21
Appearance Orange/Red Crystalline SolidYellow/Gold PowderYellow/Orange Solid
LogP (Calc) ~3.8 (High Lipophilicity)~1.6 (Moderate)~3.8
pKa (NH) Weakly basic/Acidic (due to EWG*)Weakly basicSimilar
Key Function Secondary Amine (Electrophile ready)Primary Amine (Nucleophile)Impurity

*EWG: Electron Withdrawing Group (Nitro/Fluoro)

Elemental Analysis (CHN) & Mass Spectrometry

Protocol 1: Combustion Analysis (CHN)

Objective: Quantitatively assess bulk purity and confirm the addition of the phenyl ring.

Methodology:

  • Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove solvent residues (EtOAc/Hexane).

  • Combustion: Flash combustion at 1150°C in oxygen-enriched atmosphere.

  • Detection: Thermal conductivity detection (TCD) for

    
    , 
    
    
    
    , and
    
    
    .

Performance Comparison (Theoretical vs. Experimental Tolerance):

ElementTarget Theory (%)Precursor Theory (%)Differentiation Delta
Carbon 62.07% 46.16%+15.91% (Major Indicator)
Hydrogen 3.91% 3.23%+0.68% (Less diagnostic)
Nitrogen 12.06% 17.94%-5.88% (Major Indicator)

Insight: The dramatic shift in Carbon (+16%) and Nitrogen (-6%) content makes CHN analysis a robust "Go/No-Go" gate. If your Carbon value is <61%, you likely have significant unreacted precursor.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and absence of de-fluorinated byproducts (common in


 reactions).
  • Ionization: ESI- (Electrospray Ionization, Negative Mode) is preferred due to the acidic NH proton flanked by a nitro group.

  • Target m/z: 231.20

    
    
    
  • Diagnostic:

    • Precursor: m/z 155.10

    • Hydrolysis Impurity (Phenol): m/z 230.2 (if F is replaced by OH).

Spectroscopic Characterization (NMR)[2][3][4]

This is the definitive method for distinguishing the product from isomers.

H NMR Strategy

Solvent: DMSO-


 is recommended over 

to sharpen the NH signal and prevent overlap with aromatic protons.

Table 2: Diagnostic Chemical Shifts

FeatureTarget Product Precursor (Alternative) Mechanistic Insight
NH Proton

8.5 - 9.2 ppm
(Broad singlet)

5.8 - 6.5 ppm (Broad singlet, 2H)
Conversion of

to

deshields the proton significantly due to the second aromatic ring.
Aromatic Integration 8 Protons 3 ProtonsThe appearance of a 5-proton multiplet (

7.0-7.5 ppm) confirms the N-phenyl group.
Coupling (

)

or

patterns preserved

patterns preserved
The fluorine coupling constants (~8-11 Hz) remain diagnostic for the 4-F-3-NO2 core.
F NMR Strategy

Objective: Detect regioisomers.

  • Target (4-F): Signal typically around

    
     -110 to -120 ppm.
    
  • Isomer (2-F): Signal shifts significantly upfield/downfield depending on the ortho-nitro effect.

  • Protocol: Run proton-decoupled

    
    F NMR to simplify the spectrum. Any secondary peak >1% intensity indicates isomeric impurity (likely from starting material contamination).
    

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for characterizing a batch of 4-fluoro-3-nitro-N-phenylaniline, ensuring no false positives from precursors.

CharacterizationWorkflow Start Crude Reaction Mixture TLC TLC Screening (Hex:EtOAc 8:2) Start->TLC Monitor disappearance of amine Isolation Column Chromatography Isolation TLC->Isolation CheckMP Melting Point Check Isolation->CheckMP CheckNMR 1H NMR Analysis (DMSO-d6) CheckMP->CheckNMR Range Matches (Target > Precursor) FailPrecursor Detected: Precursor (Broad s @ 6.0 ppm) CheckMP->FailPrecursor MP too low (Eutectic mix) CheckNMR->FailPrecursor NH2 signal present FailIsomer Detected: Regioisomer (Wrong F-coupling) CheckNMR->FailIsomer 19F signals split PassCHN Final Validation: CHN Analysis CheckNMR->PassCHN Clean 8H Aromatic Single F peak End End PassCHN->End Certificate of Analysis

Caption: Figure 1. Analytical decision matrix for validating N-phenylated nitroanilines. Note the critical reliance on NMR to rule out isomers before elemental analysis.

Performance & Stability Comparison

When selecting this intermediate for drug development, consider these stability factors compared to the primary amine:

  • Oxidative Stability: The N-phenyl derivative is significantly more resistant to air oxidation (N-oxide formation) than the primary amine precursor (

    
    ), which darkens rapidly upon storage.
    
  • Nucleophilicity: The target molecule is a weaker nucleophile than the precursor. Subsequent reactions (e.g., reduction of the nitro group to a diamine) require more vigorous conditions (e.g.,

    
     at 50 psi vs. 20 psi).
    
  • Solubility:

    • Precursor: Soluble in MeOH, EtOH, dilute acid.

    • Target: Insoluble in water/acid; requires DCM, EtOAc, or DMSO. This solubility switch allows for easy purification by aqueous acid wash (removes unreacted precursor).

References

  • PubChem. 4-Fluoro-3-nitroaniline (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • SpectraBase. 13C NMR and IR Data for Diphenylamine Derivatives. Wiley Science Solutions. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-fluoro-3-nitro-N-phenylaniline

Executive Safety Assessment Compound Class: Fluorinated Nitro-Aromatic Amine / Substituted Diphenylamine.[1][2] Primary Hazard Vector: Dermal Absorption & Methemoglobinemia. [1][2] As a Senior Application Scientist, I mu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Class: Fluorinated Nitro-Aromatic Amine / Substituted Diphenylamine.[1][2] Primary Hazard Vector: Dermal Absorption & Methemoglobinemia. [1][2]

As a Senior Application Scientist, I must clarify that while specific SDS data for 4-fluoro-3-nitro-N-phenylaniline may be sparse in public repositories, its structural toxicology is predictable and severe.[1][2] It combines the toxicity of 4-fluoro-3-nitroaniline (CAS 364-76-1) with the increased lipophilicity of an N-phenyl group.[1][2]

The Pharmacophore of Danger:

  • Nitro group (

    
    ):  A metabolic precursor to N-hydroxy metabolites, which oxidize hemoglobin (
    
    
    
    ) to methemoglobin (
    
    
    ), destroying the blood's ability to transport oxygen.[1][2]
  • Fluorine (

    
    ):  Increases the compound's stability and lipophilicity, facilitating rapid transit across the dermal barrier.[2]
    
  • N-Phenyl ring: Drastically increases molecular weight and organic solubility (LogP), making standard nitrile gloves less effective over time due to permeation.[2]

Core Directive: Treat this substance as a Category 1 Skin Sensitizer and a Potent Methemoglobinemia Agent . Do not rely on standard "blue nitrile" gloves alone.

PPE Specification Matrix

The following equipment is mandatory for any manipulation of the neat solid or concentrated solutions (>0.1 M).

ComponentMinimum SpecificationScientific Justification
Hand Protection (Inner) Laminate Film (e.g., Silver Shield® / North®)Aromatic amines permeate nitrile rubber.[1][2] Laminate film provides >480 min breakthrough time for nitro-aromatics.[1][2]
Hand Protection (Outer) 5-8 mil Nitrile (Disposable)Provides dexterity and mechanical protection for the inner laminate glove.[1][2] Acts as a sacrificial layer.
Respiratory P100 Particulate Filter (Solid) / ABEK1-P3 (Solution)Nitroanilines have low vapor pressure but high toxicity.[1][2] Dust inhalation is a direct route to the bloodstream.
Body Defense Type 5/6 Coverall (e.g., Tyvek® 400/500)Must be "particulate tight." Cotton lab coats absorb aromatic amines, creating a long-term exposure source.[1][2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[2] Nitro-aromatics are severe eye irritants; vapor/dust ingress must be sealed.[1][2]

Glove Permeation & Selection Logic

Do not trust standard degradation ratings. Aromatic amines can permeate nitrile without visible swelling.

  • The "Double-Glove" Protocol:

    • Base Layer: Laminate Film (Silver Shield). Note: These are baggy and reduce dexterity.

    • Outer Layer: Tight-fitting 5 mil Nitrile.[2] This compresses the laminate glove, restoring dexterity and providing grip.

    • Change Frequency: Replace outer nitrile immediately upon splash. Replace inner laminate every 4 hours or immediately upon verified contamination.

Operational Workflow: Donning & Doffing

The highest risk of exposure occurs not during synthesis, but during doffing (removing PPE), where contaminated dust on the suit is transferred to the skin.

Diagram 1: PPE Decision & Workflow Logic

PPE_Workflow Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Heated State->Liquid Dissolving/Reflux Resp_Solid Resp: N95 or P100 (Particulate Only) Solid->Resp_Solid Resp_Liq Resp: Half-Face w/ OV/P100 (Organic Vapor + Particulate) Liquid->Resp_Liq Glove_Decision Glove Protocol: Inner: Laminate (Silver Shield) Outer: Nitrile (5 mil) Resp_Solid->Glove_Decision Resp_Liq->Glove_Decision Suit Body: Tyvek Type 5/6 (Taped Cuffs) Glove_Decision->Suit Action Proceed with Synthesis Suit->Action

Caption: Decision logic for selecting respiratory and dermal protection based on the physical state of the nitro-aniline derivative.

Step-by-Step Doffing Protocol (Dirty to Clean)
  • Chemical Decon: While still gloved, wipe down outer gloves with an acetone/methanol damp wipe, then dispose of the wipe.

  • Outer Gloves: Remove outer nitrile gloves without touching the inner laminate gloves.

  • Suit Removal: Unzip the Tyvek suit. Peel it down from the shoulders, turning it inside out as you go. This traps the chemical dust inside the suit bundle.

  • Footwear: Step out of the suit and boots/shoe covers.

  • Inner Gloves: Remove laminate gloves last. Peel from the cuff, ensuring skin never touches the outside of the film.

  • Wash: Immediately wash hands and forearms with cool water and soap (warm water opens pores, increasing absorption).

Emergency Response: Methemoglobinemia

If PPE fails or exposure is suspected:

  • Immediate Action: Remove victim from the area. Remove all clothing (cut off if necessary) to stop skin absorption.[2]

  • Decontamination: Wash skin with copious amounts of soap and water.[3] Do not use alcohol on skin (it enhances absorption of nitro-aromatics).[1][2]

  • Observation: Look for Cyanosis (blue lips, nail beds, or earlobes). This indicates methemoglobinemia.[4][5]

  • Medical Alert: Inform EMS that the patient has been exposed to a "Nitro-aniline derivative" and may require Methylene Blue therapy.[2] Standard oxygen therapy may not be sufficient if hemoglobin is oxidized.

Disposal & Waste Management

  • Solid Waste: All contaminated PPE (gloves, Tyvek, wipes) must be double-bagged in 6-mil polyethylene bags and labeled as "Toxic Organic Waste - Nitroaniline Derivative." [1][2]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams due to the Fluorine atom. Do not mix with strong oxidizers (e.g., Nitric Acid) as nitro-aromatics can form unstable polynitro species.[1][2]

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems (for HF and NOx capture) is the only validated disposal method.[1][2]

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: 4-Fluoro-3-nitroaniline (CAS 364-76-1).[1][2][6][7] Retrieved from [2]

    • Note: Used as the primary toxicological analog for the 4-fluoro-3-nitro moiety.[1][2]

  • PubChem. (n.d.). Compound Summary: 4-Fluoro-3-nitroaniline.[1][2][3][7][8] National Library of Medicine. Retrieved from [1][2]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from [2]

    • Authority on Methemoglobinemia and skin absorption protocols for nitroanilines.
  • Louch, J. (2000). A quantitative study of aromatic amine permeation through protective gloves.[9] American Industrial Hygiene Association Journal.[10][11] Retrieved from

    • Validation for the failure of standard nitrile against aromatic amines.[1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.